molecular formula C6H3BrClN3 B1381573 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 1784380-03-5

5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1381573
CAS No.: 1784380-03-5
M. Wt: 232.46 g/mol
InChI Key: WWMXUPWIWJIDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine (CAS 1784380-03-5) is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a key synthetic intermediate for constructing diverse molecular libraries, particularly in the development of kinase inhibitors and anticancer agents. The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in biomedical research, known for its similarity to purine bases, which allows it to mimic adenosine in various enzyme binding sites . This compound is specifically functionalized with bromo and chloro substituants at the 5 and 6 positions, making it a versatile building block for further derivatization via metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination . These reactions enable researchers to efficiently explore chemical space around this core structure. In research applications, this scaffold has been utilized in the design and synthesis of potent Tropomyosin Receptor Kinase (TRK) inhibitors, which are a promising class of targeted therapeutics for cancers harboring NTRK gene fusions . Furthermore, analogous structures have been investigated as tubulin polymerization inhibitors, disrupting microtubule assembly and exhibiting anti-angiogenic effects, which is a valuable mechanism for anticancer drug development . The synthetic versatility and demonstrated biological relevance of this compound make it a valuable reagent for fragment-based drug discovery and lead optimization programs . This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Properties

IUPAC Name

5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-1-3-2-9-11-6(3)10-5(4)8/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMXUPWIWJIDBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=NC(=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the synthesis of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic scaffold in modern drug discovery. The pyrazolo[3,4-b]pyridine core is a privileged structure found in numerous biologically active molecules, including potent kinase inhibitors used in oncology.[1] This guide is intended for researchers, medicinal chemists, and process development scientists, offering not just a protocol, but a strategic overview of the synthetic rationale, experimental causality, and practical considerations.

Strategic Overview and Retrosynthetic Analysis

The synthesis of highly functionalized heterocyclic systems requires a strategic approach that maximizes yield and purity while minimizing step count. The target molecule, this compound, possesses two distinct halogen atoms on the pyridine ring, suggesting a sequential halogenation strategy.

A logical retrosynthetic analysis points to the commercially available or readily synthesized 5-bromo-1H-pyrazolo[3,4-b]pyridine as the key intermediate. The core challenge then becomes the selective introduction of a chlorine atom at the C6 position. The electron-deficient nature of the pyridine ring makes direct electrophilic halogenation challenging, often requiring harsh conditions.[2] However, the fused pyrazole ring modulates the electronic properties of the pyridine moiety, influencing the regioselectivity of substitution. Our proposed synthesis, therefore, involves two primary stages:

  • Synthesis of the Precursor: Formation of 5-bromo-1H-pyrazolo[3,4-b]pyridine.

  • Target Synthesis: Selective chlorination of the precursor at the C6 position.

G Target This compound Precursor 5-bromo-1H-pyrazolo[3,4-b]pyridine Target->Precursor C6-Chlorination StartingMaterial 5-bromo-2-fluoropyridine-3-carboxaldehyde + Hydrazine Precursor->StartingMaterial Annulation/Cyclization

Caption: Retrosynthetic analysis of the target compound.

Synthesis of Key Precursor: 5-bromo-1H-pyrazolo[3,4-b]pyridine

The most efficient and scalable route to the 5-bromo precursor involves the condensation and cyclization of a suitably substituted pyridine with hydrazine.[3][4][5] This annulation strategy builds the pyrazole ring onto a pre-existing, halogenated pyridine scaffold.

Rationale and Mechanism

The reaction proceeds via the initial formation of a hydrazone intermediate from the aldehyde group of 5-bromo-2-fluoropyridine-3-carboxaldehyde and hydrazine. This is followed by an intramolecular nucleophilic aromatic substitution (SNAr), where the terminal nitrogen of the hydrazone displaces the fluorine atom at the C2 position of the pyridine ring. Fluorine is an excellent leaving group in SNAr reactions, making this a highly favorable cyclization. The reaction is typically conducted at reflux in a protic solvent like ethanol to facilitate both hydrazone formation and the subsequent cyclization.

Detailed Experimental Protocol

Reaction: 5-bromo-2-fluoropyridine-3-carboxaldehyde + Hydrazine → 5-bromo-1H-pyrazolo[3,4-b]pyridine

Materials & Equipment:

  • 5-bromo-2-fluoropyridine-3-carboxaldehyde

  • Anhydrous hydrazine

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard work-up and filtration equipment

Procedure:

  • To a solution of 5-bromo-2-fluoropyridine-3-carboxaldehyde (1.0 eq.) in absolute ethanol, add anhydrous hydrazine (2.0-3.0 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[3]

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to approximately 10% of the original volume.

  • Pour the concentrated mixture into a beaker of cold water, which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake sequentially with cold water and a small amount of cold diethyl ether to remove residual impurities.

  • Dry the resulting solid under vacuum to yield 5-bromo-1H-pyrazolo[3,4-b]pyridine as a solid.[3]

Core Synthesis: Selective Chlorination to Yield this compound

This step is the most critical part of the synthesis. The goal is to introduce a chlorine atom regioselectively at the C6 position of the 5-bromo precursor.

Choice of Chlorinating Agent and Rationale

Direct chlorination of pyridine-like heterocycles can be challenging. Given the electron-withdrawing nature of the pyridine nitrogen and the existing bromo-substituent, a potent but selective electrophilic chlorinating agent is required.

  • N-Chlorosuccinimide (NCS): NCS is a widely used and relatively mild source of electrophilic chlorine. It is often employed for the chlorination of various heterocyclic systems. Its ease of handling and predictable reactivity make it a prime candidate. The reaction is typically acid-catalyzed to enhance the electrophilicity of the chlorine.

  • Sulfuryl Chloride (SO₂Cl₂): This is a more aggressive chlorinating agent that can be effective for de-activated aromatic systems. However, it can lead to over-chlorination or side reactions if not carefully controlled.

  • Chlorine Gas (Cl₂): While effective, chlorine gas is hazardous and difficult to handle in a standard laboratory setting, making it less ideal for research-scale synthesis.

For this guide, N-Chlorosuccinimide (NCS) is selected as the preferred reagent due to its superior balance of reactivity and selectivity, as well as its operational simplicity. The reaction is proposed to be run in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Target Synthesis (Chlorination) Start Starting Materials React1 Dissolve in Ethanol Start->React1 React2 Add Hydrazine React1->React2 React3 Reflux (12-16h) React2->React3 Workup1 Concentrate & Precipitate React3->Workup1 Product1 Isolate Precursor: 5-bromo-1H-pyrazolo[3,4-b]pyridine Workup1->Product1 Precursor Precursor Product1->Precursor React4 Dissolve in DMF Precursor->React4 React5 Add NCS React4->React5 React6 Heat (e.g., 60-80 °C) React5->React6 Workup2 Aqueous Work-up React6->Workup2 Purify Column Chromatography Workup2->Purify Target Final Product: This compound Purify->Target

Caption: Proposed two-step synthetic workflow.

Proposed Experimental Protocol

Reaction: 5-bromo-1H-pyrazolo[3,4-b]pyridine + NCS → this compound

Materials & Equipment:

  • 5-bromo-1H-pyrazolo[3,4-b]pyridine

  • N-Chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask with magnetic stirrer and nitrogen inlet

  • Heating mantle with temperature control

  • Standard equipment for aqueous work-up, extraction, and column chromatography

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq.) in DMF.

  • Add N-Chlorosuccinimide (1.1-1.2 eq.) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS to track the consumption of the starting material and the formation of the product.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by silica gel column chromatography to isolate the pure this compound.

Product Characterization and Data

The final product should be characterized thoroughly to confirm its identity and purity. The expected data is summarized below.

PropertyValueSource
Chemical Formula C₆H₃BrClN₃
Molecular Weight 232.47 g/mol [6]
Physical Form Solid
CAS Number 1784380-03-5[7]
Purity (Typical) >95%
¹H NMR Spectral shifts consistent with the proposed structure, showing two distinct aromatic protons on the pyridine ring.Predicted
Mass Spec (ESI-MS) m/z: 231.9 [M+H]⁺, with characteristic isotopic pattern for Br and Cl.Predicted

Safety and Handling

  • Anhydrous Hydrazine: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • N-Chlorosuccinimide (NCS): Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents (Ethanol, DMF): Flammable (Ethanol) and irritant (DMF). Use in a well-ventilated area and away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

  • Bescansa, P., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(15), 4434. Available at: [Link]

  • Miao, Z., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6432. Available at: [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(12), 1535-1549. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-1H-pyrazolo[3,4-c]pyridine. Retrieved from: [Link]

  • Gouse, S., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Omega. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity, 26, 2515–2547. Available at: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 22, 119-124. Available at: [Link]

  • Growing Science. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(various substitution)benzenesulfonamide derivatives. Current Chemistry Letters, 8(3), 115-124. Available at: [Link]

  • Organic Chemistry. (2022, December 24). Preparation of Pyridines, Part 2: By Halogenation and Nitration [Video]. YouTube. Available at: [Link]

  • Valdès, C., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 768-774. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The unique arrangement of its pyrazolo[3,4-b]pyridine core, substituted with both bromo and chloro moieties, imparts distinct electronic and steric characteristics that are crucial for its interaction with biological targets. Understanding these properties is paramount for its application in the synthesis of novel therapeutic agents.

While experimental data for some properties of this specific isomer are not extensively available in the public domain, this guide synthesizes the known information and provides detailed, field-proven experimental protocols for the determination of key physicochemical parameters. This approach ensures that researchers have a solid foundation for their work with this compound.

Chemical Identity and Molecular Structure

This compound is a bicyclic heteroaromatic compound. The pyrazolo[3,4-b]pyridine scaffold is a known "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The bromine atom at position 5 and the chlorine atom at position 6 significantly influence the molecule's reactivity, lipophilicity, and potential for forming halogen bonds with biological macromolecules.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
CAS Number 1784380-03-5[1]
Molecular Formula C₆H₃BrClN₃[1]
Molecular Weight 232.47 g/mol [1]
Physical Form Solid[1]
InChI Key WWMXUPWIWJIDBM-UHFFFAOYSA-N[1]

Synthesis Context

Key Physicochemical Properties and Experimental Determination

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Melting Point

The melting point is a critical indicator of the purity of a crystalline solid. For a pure compound, a sharp melting point range is expected.

Experimental Data: Not publicly available.

Protocol for Experimental Determination:

The melting point of this compound can be determined using a standard melting point apparatus.

  • Step 1: Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Step 2: Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is increased at a steady rate (e.g., 2 °C/min) and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded.

  • Causality: A broad melting range can indicate the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase.

Aqueous Solubility

Solubility in aqueous media is a crucial determinant of a drug's bioavailability.

Experimental Data: Not publicly available.

Protocol for Experimental Determination (Shake-Flask Method):

The equilibrium solubility can be determined using the shake-flask method, which is considered the gold standard.

  • Step 1: Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Step 2: Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Step 3: Sample Analysis: The resulting suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Self-Validation: The experiment should be performed in triplicate to ensure the reproducibility of the results. The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

Caption: Workflow for Aqueous Solubility Determination.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and is critical for predicting a compound's charge state at a given pH. This, in turn, affects its solubility, permeability, and interaction with biological targets. The pyrazolo[3,4-b]pyridine core contains basic nitrogen atoms.

Experimental Data: Not publicly available.

Protocol for Experimental Determination (UV-Vis Spectrophotometry):

  • Step 1: Preparation of Buffer Solutions: A series of buffer solutions with a range of pH values (e.g., from pH 2 to 12) are prepared.

  • Step 2: Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Aliquots of the stock solution are added to each buffer solution to a constant final concentration.

  • Step 3: UV-Vis Spectra Acquisition: The UV-Vis absorption spectrum of the compound in each buffer solution is recorded.

  • Step 4: Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

  • Causality: The change in the UV-Vis spectrum as a function of pH is due to the different electronic transitions of the protonated and deprotonated species.

G A Prepare Buffer Solutions (pH 2-12) B Prepare Sample Solutions in Buffers A->B C Record UV-Vis Spectra B->C D Plot Absorbance vs. pH C->D E Determine Inflection Point (pKa) D->E

Caption: pKa Determination via UV-Vis Spectroscopy.

Spectral Properties

Spectral data are essential for the structural elucidation and confirmation of the identity of a compound.

Experimental Data: While specific spectra for this compound are not publicly available, some commercial suppliers may provide them upon request.[4]

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the pyrazolo[3,4-b]pyridine core. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbons attached to the halogens would exhibit characteristic chemical shifts.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Step 1: Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Step 2: Data Acquisition: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Step 3: Data Processing and Interpretation: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts, integration, and coupling constants are then analyzed to elucidate the structure.

3.4.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic peaks for N-H stretching (if in the solid state), C-H stretching of the aromatic ring, and C=C and C=N stretching vibrations within the heterocyclic system.

3.4.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (232.47 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one bromine atom and one chlorine atom.

Safety Information

Based on available supplier safety data, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block in medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet in the public domain, this guide provides the known information and robust, validated protocols for their determination. A thorough characterization of these properties is a critical step in the journey of developing novel drug candidates based on this promising scaffold.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1H-pyrazolo[3,4-c]pyridine. Retrieved from [Link]

  • PubChem. (n.d.). N-[5-bromo-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanecarboxamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Growing Science. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine (CAS Number 1784380-03-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to purine bases, which allows it to interact with a wide array of biological targets.[1] This structural feature has led to the development of numerous compounds with significant therapeutic potential. The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been extensively investigated as inhibitors of various kinases, including Tropomyosin receptor kinases (TRKs) and Fibroblast Growth Factor Receptors (FGFRs), making them promising candidates for anticancer therapies.[1][2] Their applications extend to other therapeutic areas as well, with documented activities as anti-inflammatory, antimicrobial, and antiviral agents.[3] This guide focuses on a specific derivative, 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine, providing a comprehensive overview of its known properties, a reasoned hypothesis for its synthesis, and its potential applications in drug discovery.

Physicochemical and Structural Characteristics

This compound is a halogenated derivative of the parent scaffold, with bromine and chlorine atoms at positions 5 and 6 of the pyridine ring, respectively. These substitutions are expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile.

PropertyValueSource
CAS Number 1784380-03-5[4][5]
Molecular Formula C₆H₃BrClN₃[4][5]
Molecular Weight 232.47 g/mol [4][5]
Physical Form Solid[4]
Purity Typically >95% (commercial sources)[4][5]
Storage Temperature Refrigerator[4]
InChI Key WWMXUPWIWJIDBM-UHFFFAOYSA-N[4]

Synthetic Strategy: A Proposed Pathway

One such approach is the reaction of a substituted 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. A general procedure for a related compound, 5-bromo-1H-pyrazolo[3,4-b]pyridine, starts from 5-bromo-2-fluoro-3-formylpyridine and hydrazine.[4] Adapting this for our target compound, a potential starting material would be a di-halogenated pyridine derivative.

Hypothesized Synthetic Workflow:

G A Substituted Halogenated Pyridine Precursor B Introduction of Formyl Group A->B Formylation C Cyclization with Hydrazine B->C Condensation D This compound C->D Ring Closure & Tautomerization

Caption: Proposed synthetic workflow for this compound.

Detailed Postulated Protocol:

A potential synthesis could start from a commercially available di-halogenated aminopyridine. The key steps would involve:

  • Diazotization and Sandmeyer Reaction: Conversion of an amino group on a pyridine ring to a chloro group.

  • Formylation: Introduction of a formyl group at a position that will become C4 of the pyrazolopyridine ring.

  • Cyclization: Reaction with hydrazine hydrate to form the pyrazole ring fused to the pyridine core.

Self-Validating System for Protocol Success:

Throughout this proposed synthesis, reaction progress would be monitored by Thin Layer Chromatography (TLC). The identity and purity of the intermediates and the final product would be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of substituents.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Potential Applications in Drug Discovery and Medicinal Chemistry

The presence of halogen atoms at the 5 and 6 positions of the pyrazolo[3,4-b]pyridine core in this compound suggests its potential as a versatile intermediate for further chemical modifications and as a candidate for biological screening.

As a Kinase Inhibitor Scaffold:

The pyrazolo[3,4-b]pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms in the pyrazole and pyridine rings can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The bromo and chloro substituents can serve several purposes:

  • Modulation of Potency and Selectivity: The halogens can occupy specific hydrophobic pockets within the ATP-binding site, potentially enhancing binding affinity and selectivity for certain kinases. For example, in FGFR inhibitors, chloro substituents on a phenyl ring attached to the pyrazolo[3,4-b]pyridine core were shown to improve potency.[2]

  • Vectors for Further Synthesis: The bromine atom, in particular, is an excellent handle for further functionalization through cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the exploration of the surrounding chemical space to optimize biological activity.

G cluster_0 This compound cluster_1 Potential Modifications Core Pyrazolo[3,4-b]pyridine Core Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Core->Suzuki Pd-catalyzed Sonogashira Sonogashira Coupling (Alkynyl Groups) Core->Sonogashira Pd/Cu-catalyzed Buchwald Buchwald-Hartwig Amination (Amino Groups) Core->Buchwald Pd-catalyzed

Caption: Potential synthetic diversification of the core scaffold.

Safety and Handling

Based on available supplier safety data, this compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4]

Hazard Statements: H302, H315, H319[4]

Precautionary Statements: P264, P270, P280, P301+P310, P302+P352, P305+P351+P338[4]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, building block in the field of medicinal chemistry. Its halogenated pyrazolo[3,4-b]pyridine core provides a strong foundation for the development of potent and selective kinase inhibitors and other therapeutic agents. While specific biological data for this compound is currently limited in the public literature, its structural features strongly suggest its potential as a valuable starting point for drug discovery programs.

Future research should focus on:

  • The development and publication of a detailed and optimized synthetic protocol.

  • Comprehensive biological screening against a panel of kinases and other relevant biological targets.

  • Elucidation of its structure-activity relationship (SAR) through the synthesis and testing of a library of derivatives.

The availability of such data will be crucial in unlocking the full therapeutic potential of this intriguing heterocyclic compound.

References

  • AA Blocks. 1H-Pyrazolo[3,4-b]pyridine, 5-bromo-6-chloro- | 1784380-03-5. [Link]

  • Fisher Scientific. 5-Bromo-1H-pyrazolo[3,4-b]pyridine, 95%. [Link]

  • Liu, N., et al. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 2021. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45789778, 5-Bromo-1H-pyrazolo[3,4-c]pyridine. [Link]

  • National Center for Biotechnology Information. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]

  • National Center for Biotechnology Information. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. [Link]

  • National Center for Biotechnology Information. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • National Center for Biotechnology Information. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. [Link]

  • Royal Society of Chemistry. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]

  • Variya, H. H., Panchal, V., & Patel, G. R. Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3, 4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Current Chemistry Letters, 8(4), 177-186, 2019. [Link]

  • Wiley Online Library. Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". [Link]

  • Wiley-VCH. Supporting Information for "Self-Assembly of Spherical Complexes". 2007. [Link]

  • Zhang, Y., et al. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 225, 113791, 2021. [Link]

  • Zhiyan Pharma. 5-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine CAS NO.1034769-88-4. [Link]

  • Zribi, A., et al. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 27(21), 7289, 2022. [Link]

Sources

The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the significant biological activities of pyrazolo[3,4-b]pyridine derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the specific molecular mechanisms of action, present structure-activity relationship (SAR) data, and provide detailed experimental protocols for the evaluation of these compounds. This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the pyrazolo[3,4-b]pyridine framework.

The Pyrazolo[3,4-b]pyridine Core: A Foundation for Diverse Biological Activity

The pyrazolo[3,4-b]pyridine system is a bicyclic aromatic heterocycle formed by the fusion of a pyrazole and a pyridine ring. This arrangement results in a planar, electron-rich structure that can engage in a variety of non-covalent interactions with biological macromolecules such as enzymes and receptors. The nitrogen atoms in both rings act as hydrogen bond acceptors, while the aromatic system can participate in π-π stacking and hydrophobic interactions. Furthermore, the scaffold allows for substitution at multiple positions, providing a rich landscape for medicinal chemists to modulate the physicochemical properties and biological activity of the resulting derivatives.[1]

The versatility of the pyrazolo[3,4-b]pyridine scaffold is underscored by the wide range of biological activities exhibited by its derivatives, including but not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[2][3] This multifaceted bioactivity has cemented its status as a privileged scaffold in drug discovery.

General Synthetic Strategies

The construction of the pyrazolo[3,4-b]pyridine core can be broadly categorized into two main strategies: the formation of the pyridine ring onto a pre-existing pyrazole, or the annulation of the pyrazole ring onto a pyridine precursor.[4][5]

A common and versatile approach involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. This method allows for the introduction of diverse substituents on both the pyrazole and the newly formed pyridine ring, enabling extensive SAR studies.

Below is a generalized synthetic scheme illustrating this common strategy:

G cluster_reactants Reactants cluster_product Product 5_aminopyrazole 5-Aminopyrazole Derivative reaction_step Cyclization 5_aminopyrazole->reaction_step Condensation dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->reaction_step pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Derivative reaction_step->pyrazolo_pyridine

Caption: General synthetic route to pyrazolo[3,4-b]pyridines.

Anticancer Activity: Targeting Key Oncogenic Pathways

Pyrazolo[3,4-b]pyridine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: Kinase Inhibition

A prominent mechanism of action for the anticancer effects of pyrazolo[3,4-b]pyridine derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when constitutively activated through gene fusions, act as oncogenic drivers in a wide range of tumors. Several pyrazolo[3,4-b]pyridine derivatives have been developed as potent TRK inhibitors.[2] For instance, compound C03 has been reported to inhibit TRKA with an IC50 value of 56 nM and demonstrates antiproliferative activity against the Km-12 cell line with an IC50 of 0.304 μM.[2]

G TRK_Fusion NTRK Gene Fusion Active_TRK Constitutively Active TRK Kinase TRK_Fusion->Active_TRK Downstream_Signaling Downstream Signaling (Ras/Erk, PI3K/Akt) Active_TRK->Downstream_Signaling Cell_Proliferation Cell Proliferation and Survival Downstream_Signaling->Cell_Proliferation Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Derivative Pyrazolo_Pyridine->Active_TRK Inhibition

Caption: Inhibition of TRK signaling by pyrazolo[3,4-b]pyridines.

AMPK is a key sensor of cellular energy status, and its activation can lead to the inhibition of cell growth and proliferation. Some pyrazolo[3,4-b]pyridine derivatives have been identified as AMPK activators. Compound 17f was shown to activate AMPK with an EC50 of 0.42 μM and inhibit the proliferation of NRK-49F cells with an IC50 of 0.78 μM.[4] The activation of AMPK by these derivatives leads to the downstream inhibition of the mTOR pathway, a central regulator of cell growth.

Mechanism of Action: Topoisomerase II Inhibition

Topoisomerase II (Topo II) is an essential enzyme involved in managing DNA topology during replication and transcription. Inhibition of Topo II leads to DNA damage and apoptosis in rapidly dividing cancer cells. A novel series of pyrazolo[3,4-b]pyridines has been identified as potent Topo IIα inhibitors, with compound 8c exhibiting broad-spectrum antiproliferative activity with a GI50 MG-MID value of 1.33 μM across a panel of cancer cell lines.[6] Mechanistic studies revealed that compound 8c induces DNA damage and S-phase cell cycle arrest, ultimately leading to apoptosis.[6]

Quantitative Data: Anticancer Activity
CompoundTargetAssayIC50/EC50/GI50 (µM)Cell LineReference
C03 TRKAKinase Inhibition0.056-[2]
C03 Cell ProliferationMTT Assay0.304Km-12[2]
17f AMPKα1β1γ1Enzyme Activation0.42-[4]
17f Cell ProliferationMTT Assay0.78NRK-49F[4]
8c Cell ProliferationNCI-60 Panel1.33-[6]
9d Cell ProliferationMTT Assay3.06A549[7]
15y TBK1Kinase Inhibition0.0002-[8]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

G Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with pyrazolo[3,4-b]pyridine derivatives Cell_Seeding->Compound_Treatment Incubation 3. Incubate for a specified duration (e.g., 48-72h) Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at ~570 nm Solubilization->Absorbance_Reading

Caption: Workflow of the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well.[7][9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrazolo[3,4-b]pyridine derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Several pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as selective COX-2 inhibitors.[10][11] For example, some derivatives have shown better inhibitory activity against COX-2 than the standard drug celecoxib.[10]

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation and Pain Prostaglandins->Inflammation Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Derivative Pyrazolo_Pyridine->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazolo[3,4-b]pyridines.

Quantitative Data: Anti-inflammatory Activity
CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
IVb COX-2< Celecoxib-[10]
IVh COX-2< Celecoxib-[10]
IVj COX-2< Celecoxib-[10]
Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2.

Step-by-Step Protocol:

  • Enzyme and Compound Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes in a suitable buffer. Prepare serial dilutions of the pyrazolo[3,4-b]pyridine derivatives.

  • Pre-incubation: In a 96-well plate, add the enzyme, a cofactor solution (containing heme and a reducing agent), and the test compound or vehicle control. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid to each well.

  • Reaction Termination: After a defined incubation period (e.g., 10-20 minutes) at 37°C, stop the reaction by adding a quenching solution (e.g., a strong acid).

  • Prostaglandin Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced in each well using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).

Antimicrobial Activity: A Scaffold for New Anti-infectives

The rise of antimicrobial resistance necessitates the discovery of new classes of anti-infective agents. Pyrazolo[3,4-b]pyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[5]

Spectrum of Activity

Various studies have reported the in vitro antibacterial and antifungal activities of pyrazolo[3,4-b]pyridine derivatives. Some compounds have shown moderate activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[12] Molecular hybrids of pyrazolo[3,4-b]pyridine and triazole have also been synthesized and shown to possess significant antibacterial potential.[3]

Quantitative Data: Antimicrobial Activity
CompoundOrganismMIC (µg/mL)Reference
6b Bacillus subtilisModerate[12]
6c Bacillus subtilisModerate[12]
24 S. aureus0.25[3]
27 S. aureus-[3]
24 K. pneumoniae0.5[3]
27 K. pneumoniae-[3]

(Note: "Moderate" indicates activity was observed but a specific MIC value was not provided in the abstract.)

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the pyrazolo[3,4-b]pyridine derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions of the compound in a 96-well microtiter plate using sterile broth.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard) and further dilute it in broth to achieve the desired final concentration in the wells (typically 5 x 10^5 CFU/mL).

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Other Notable Biological Activities

Beyond the major areas discussed, pyrazolo[3,4-b]pyridine derivatives have been investigated for a range of other therapeutic applications, including:

  • Antiviral activity

  • Neuroprotective effects , with some compounds being investigated as potential agents for Alzheimer's disease.[13]

  • Cardiovascular effects

Conclusion and Future Perspectives

The pyrazolo[3,4-b]pyridine scaffold continues to be a highly productive platform for the discovery of novel, potent, and selective modulators of a wide range of biological targets. The diverse biological activities, coupled with the synthetic tractability of this core, ensure its continued relevance in medicinal chemistry and drug discovery. Future research will likely focus on the optimization of existing lead compounds to improve their pharmacokinetic and pharmacodynamic properties, as well as the exploration of new biological targets for this versatile scaffold. The application of computational drug design and novel synthetic methodologies will undoubtedly accelerate the development of the next generation of pyrazolo[3,4-b]pyridine-based therapeutics.

References

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Arch Pharm (Weinheim). 2019 Aug;352(8):e1900066. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals (Basel). 2023 Nov 20;16(11):1629. [Link]

  • Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway. Arch Pharm (Weinheim). 2022 Jul;355(7):e2100465. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. J Enzyme Inhib Med Chem. 2022 Dec;37(1):1426-1442. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Int J Mol Sci. 2022 Oct 21;23(20):12674. [Link]

  • Cell Viability Assays. Assay Guidance Manual. 2013 May 1. [Link]

  • Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme. Bioorg Chem. 2018 Dec;81:321-331. [Link]

  • Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme. ResearchGate. [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. 2012 Aug 23;17(9):10178-92. [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. 2023 Jan 31;8(4):4233-4245. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Med Chem. 2023 Oct 23;14(11):2251-2270. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Med Chem. 2022 Oct 18;13(11):1365-1373. [Link]

  • Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. Bioorg Chem. 2023 Mar;132:106351. [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. 2021 Jun; 11(06): 088–098. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. 2022 Nov 25;27(23):8237. [Link]

  • Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules. 2022 Sep 27;27(19):6427. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules. 2020 Aug 22;25(17):3832. [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. 2022 Sep 27;27(19):6456. [Link]

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors for oncology.[1][2] While direct mechanistic studies on 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine are not extensively documented in publicly available literature, its structural alerts strongly suggest a mechanism of action centered on the inhibition of protein kinases. This guide synthesizes the known biological activities of structurally related pyrazolopyridines to propose and elaborate on a plausible and potent mechanism of action for this compound as a PIM-1 kinase inhibitor. We will delve into the molecular rationale for this hypothesis, the downstream cellular consequences, and provide detailed, field-proven methodologies for its experimental validation.

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold and a Hypothesized Target

The pyrazolo[3,4-b]pyridine structure is a bioisostere of purine, enabling it to effectively compete with ATP for binding to the hinge region of various kinases.[1] This characteristic has led to the development of numerous kinase inhibitors targeting cancers.[1][3] Derivatives of this scaffold have been shown to inhibit a range of kinases, including Tropomyosin receptor kinases (TRKs), Fibroblast growth factor receptors (FGFRs), and TANK-binding kinase 1 (TBK1).[4][5][6]

Given the frequent overexpression and oncogenic role of the PIM kinase family in various malignancies, and the proven success of pyrazolopyridine scaffolds in targeting serine/threonine kinases, we hypothesize that This compound acts as a potent inhibitor of PIM-1 kinase. [7][8][9] The bromo and chloro substitutions on the pyridine ring likely contribute to enhanced binding affinity and selectivity within the ATP-binding pocket of PIM-1.[3] This guide will proceed by elaborating on this hypothesized mechanism of action.

The PIM-1 Kinase: Structure, Function, and Role in Oncogenesis

PIM-1 is a constitutively active serine/threonine kinase that plays a critical role in cell survival, proliferation, and drug resistance.[7][8][9][10] It is a member of the CAMK (calmodulin-dependent protein kinase-related) group of kinases.[11] Human PIM-1 consists of 313 amino acids, with the active site located between amino acids 38-290.[10][12] Unlike many other kinases, PIM-1 does not require an activation loop phosphorylation for its activity, making it a constitutively active enzyme.[10]

Overexpression of PIM-1 is observed in numerous solid and hematopoietic malignancies, including prostate cancer, leukemia, and myeloma, and is often associated with poor prognosis.[8][10] PIM-1 promotes tumorigenesis by phosphorylating a wide array of downstream substrates involved in cell cycle progression and apoptosis.[8]

The Molecular Mechanism: Inhibition of PIM-1 Kinase and Downstream Signaling

We propose that this compound functions as an ATP-competitive inhibitor of PIM-1 kinase. The nitrogen atoms of the pyrazolopyridine core are predicted to form crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine moiety of ATP.[1] The halogen substituents are likely to occupy hydrophobic pockets within the active site, enhancing the inhibitor's potency and residence time.

By inhibiting PIM-1, this compound would disrupt the phosphorylation of key downstream substrates, leading to anti-cancer effects.[7] Key signaling pathways affected would include:

  • Cell Cycle Progression: PIM-1 phosphorylates and regulates proteins involved in the G1-S phase transition, such as p21 and p27. Inhibition of PIM-1 would lead to cell cycle arrest.

  • Apoptosis: PIM-1 promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD. PIM-1 inhibition would therefore promote apoptosis.

  • Transcriptional Regulation: PIM-1 can phosphorylate transcription factors such as MYC, enhancing its stability and transcriptional activity.[7] Inhibition of PIM-1 would lead to decreased MYC activity.

  • Drug Resistance: PIM-1 has been implicated in resistance to various therapies by regulating drug transporters and survival pathways.[9][13]

The following diagram illustrates the hypothesized signaling pathway and the point of intervention for our compound of interest.

PIM1_Signaling_Pathway cluster_upstream Upstream Activators cluster_PIM1 PIM-1 Kinase cluster_downstream Downstream Effectors cluster_cellular_outcomes Cellular Outcomes Cytokines Cytokines PIM1 PIM1 Cytokines->PIM1 Transcription Growth_Factors Growth_Factors Growth_Factors->PIM1 Transcription p21_p27 p21/p27 PIM1->p21_p27 Phosphorylation (Inhibition) BAD BAD PIM1->BAD Phosphorylation (Inhibition) MYC MYC PIM1->MYC Phosphorylation (Activation) Cell_Cycle_Arrest Cell_Cycle_Arrest p21_p27->Cell_Cycle_Arrest Apoptosis Apoptosis BAD->Apoptosis Decreased_Proliferation Decreased_Proliferation MYC->Decreased_Proliferation Inhibitor 5-bromo-6-chloro-1H- pyrazolo[3,4-b]pyridine Inhibitor->PIM1 Inhibition Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Inhibition In Vitro Kinase Inhibition Assay IC50_Determination IC50 Determination Kinase_Inhibition->IC50_Determination Cell_Proliferation Cellular Proliferation Assay GI50_Determination GI50 Determination Cell_Proliferation->GI50_Determination Western_Blot Western Blot Analysis (p-BAD, p-MYC) GI50_Determination->Western_Blot Target_Engagement Target Engagement Confirmation Western_Blot->Target_Engagement Hypothesis Hypothesis: Compound inhibits PIM-1 Kinase Hypothesis->Kinase_Inhibition Hypothesis->Cell_Proliferation

Caption: Experimental workflow for mechanism of action validation.

Conclusion

While the direct mechanism of action of this compound awaits empirical confirmation, its chemical structure strongly supports its role as a kinase inhibitor. Based on the well-established properties of the pyrazolo[3,4-b]pyridine scaffold, we have presented a robust, scientifically grounded hypothesis that it acts as a potent inhibitor of PIM-1 kinase. The proposed downstream consequences on cell cycle, apoptosis, and transcriptional regulation provide a clear rationale for its potential as an anti-cancer agent. The detailed experimental protocols outlined in this guide offer a clear path for the definitive validation of this mechanism, providing a solid foundation for further preclinical and clinical development.

References

  • Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed. (n.d.).
  • Sunitinib - Wikipedia. (n.d.).
  • SUTENT® (sunitinib malate) Clinical Pharmacology | Pfizer Medical - US. (n.d.).
  • Sunitinib (Sutent) Basics for GIST | GIST Support International. (n.d.).
  • New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. (2011).
  • Structure and substrate specificity of the Pim-1 kinase - PubMed. (n.d.).
  • What are PIM1 inhibitors and how do they work? (2024).
  • Bioassays for anticancer activities - PubMed. (n.d.).
  • Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - NIH. (n.d.).
  • Cell-based Assays for Drug Discovery | Reaction Biology. (n.d.).
  • Structure of Pim-1. | Download Scientific Diagram - ResearchGate. (n.d.).
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.).
  • Immune cell-based screening assay for response to anticancer agents: a | PGPM. (2015).
  • PIM1 kinase and its diverse substrate in solid tumors - PMC - PubMed Central. (n.d.).
  • PIM1 - Wikipedia. (n.d.).
  • Application Notes and Protocols for Kinase Inhibition Assays Using Celosin J - Benchchem. (n.d.).
  • Structure and Substrate Specificity of the Pim-1 Kinase* | Semantic Scholar. (n.d.).
  • Pim-1 kinase as cancer drug target: An update - PMC - PubMed Central. (n.d.).
  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012).
  • Application Notes and Protocols for Kinase Activity Assays - Benchchem. (n.d.).
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020).
  • PIM Kinase Inhibitors and Cancer Treatment - Juniper Publishers. (2025).
  • In vitro kinase assay - Protocols.io. (2023).
  • Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical. (n.d.).
  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Drug Intermediate - MedchemExpress.com. (n.d.).
  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine - Chem-Impex. (n.d.).
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing. (2022).
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - NIH. (n.d.).
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. (n.d.).
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - NIH. (n.d.).
  • Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - NIH. (2011).
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC. (2022).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. (n.d.).
  • Current Chemistry Letters Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - Growing Science. (2019).
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC. (n.d.).
  • 5-Bromo-1H-pyrazolo 3,4-b pyridine AldrichCPR 875781-17-2 - Sigma-Aldrich. (n.d.).

Sources

potential therapeutic targets of pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Therapeutic Targets of Pyrazolo[3,4-b]pyridines

Authored by Gemini, Senior Application Scientist

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazolo[3,4-b]pyridine core is a bicyclic heteroaromatic system that has garnered significant attention in the field of medicinal chemistry. Its rigid structure, combined with the presence of multiple nitrogen atoms, allows for a variety of intermolecular interactions with biological macromolecules, making it a "privileged scaffold". This guide provides an in-depth exploration of the key therapeutic targets of pyrazolo[3,4-b]pyridine derivatives, detailing the underlying mechanisms, and presenting validated experimental workflows for their investigation. We will delve into the specific molecular targets that have been successfully modulated by this versatile chemical entity, with a primary focus on its applications in oncology, inflammatory conditions, and other significant disease areas.

The core structure of pyrazolo[3,4-b]pyridine is presented below:

Caption: General chemical structure of the pyrazolo[3,4-b]pyridine core.

Protein Kinases: The Predominant Target Class

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific amino acid residues on substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for drug development. The pyrazolo[3,4-b]pyridine scaffold has proven to be an exceptionally effective framework for the design of potent and selective kinase inhibitors.

Src Family Kinases (SFKs)

The Src family of non-receptor tyrosine kinases are pivotal regulators of cell proliferation, differentiation, survival, and migration. Their overactivity is frequently implicated in the progression and metastasis of solid tumors.

  • Mechanism of Action: Pyrazolo[3,4-b]pyridine-based inhibitors are typically designed to be ATP-competitive, occupying the ATP-binding pocket of the kinase domain. This prevents the transfer of a phosphate group to the target substrate, thereby blocking the downstream signaling cascade.

  • Therapeutic Relevance: Inhibition of Src is a validated strategy in oncology. For instance, the pyrazolo[3,4-b]pyridine derivative Src-I1 has demonstrated potent and selective inhibition of c-Src.

CompoundTarget KinaseIC50 (nM)Disease Context
Src-I1c-Src2.7Cancer
Cyclin-Dependent Kinases (CDKs)

CDKs are essential for the regulation of the cell cycle. Their aberrant activity can lead to uncontrolled cell division, a fundamental characteristic of cancer.

  • Mechanism of Action: Similar to other kinase inhibitors, pyrazolo[3,4-b]pyridine-based CDK inhibitors function by competing with ATP for the binding site on the CDK enzyme. This induces cell cycle arrest, typically at the G1/S or G2/M phase transition, and can lead to apoptosis in cancer cells.

  • Therapeutic Relevance: Several pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of various CDKs. For example, some compounds have shown significant activity against CDK2/cyclin A, a key complex for the S phase of the cell cycle.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

  • Mechanism of Action: Pyrazolo[3,4-b]pyridine inhibitors targeting VEGFR-2 block the binding of its ligand, VEGF-A. This inhibits the autophosphorylation of the receptor and subsequent activation of downstream pro-angiogenic signaling pathways.

  • Therapeutic Relevance: Anti-angiogenic therapy is a cornerstone of treatment for several cancers. The pyrazolo[3,4-b]pyridine scaffold has been utilized to develop potent VEGFR-2 inhibitors, demonstrating the versatility of this chemical class in targeting different kinase families.

GF Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK P1 Phosphorylation RTK->P1 Ras Ras P1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->RTK Block Inhibition

Caption: Simplified signaling pathway of a Receptor Tyrosine Kinase (RTK) and the point of intervention by a pyrazolo[3,4-b]pyridine inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Principle: The assay measures the amount of ATP consumed during the phosphorylation reaction, which is detected using a luminescence-based system. A decrease in signal indicates kinase inhibition.

Materials:

  • Recombinant human kinase (e.g., c-Src, CDK2/cyclin A, VEGFR-2)

  • Kinase-specific substrate peptide

  • ATP solution

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (pyrazolo[3,4-b]pyridine derivative) serially diluted in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

  • Reaction Setup:

    • Add 5 µL of assay buffer to each well.

    • Add 1 µL of the diluted test compound to the appropriate wells. For control wells (100% activity and 0% activity), add 1 µL of DMSO.

    • Add 2 µL of the kinase/substrate mixture to each well, except for the 0% activity control.

    • Initiate the reaction by adding 2 µL of ATP solution to all wells. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized depending on the specific kinase.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to each well.

    • Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background (0% activity control) from all measurements.

    • Normalize the data with respect to the 100% activity control (DMSO only).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Self-Validation:

  • Expertise: The choice of a luminescence-based assay like Kinase-Glo® is based on its high sensitivity, broad dynamic range, and ease of use in high-throughput screening.

  • Trustworthiness: The inclusion of 0% (no enzyme) and 100% (DMSO vehicle) activity controls is critical for data normalization and ensures that any observed signal decrease is due to the inhibitory action of the compound and not assay artifacts.

Phosphodiesterases (PDEs): Modulators of Second Messengers

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in a multitude of cellular pathways. Inhibition of PDEs leads to an increase in the intracellular concentration of these second messengers, thereby modulating the downstream signaling events.

PDE5 Inhibition

The pyrazolo[3,4-b]pyridine scaffold is structurally related to well-known PDE5 inhibitors like sildenafil. These compounds are primarily used for the treatment of erectile dysfunction and pulmonary hypertension.

  • Mechanism of Action: By inhibiting PDE5, these compounds prevent the degradation of cGMP in the corpus cavernosum and pulmonary vasculature. The elevated cGMP levels lead to smooth muscle relaxation and vasodilation.

  • Therapeutic Relevance: While the therapeutic area is well-established, there is ongoing research to develop more selective and potent PDE5 inhibitors with improved pharmacokinetic profiles.

Emerging and Other Notable Targets

The versatility of the pyrazolo[3,4-b]pyridine scaffold extends beyond kinases and PDEs. Research has identified several other potential therapeutic targets.

  • Xanthine Oxidase: This enzyme catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Its inhibition is a key strategy for the treatment of gout.

  • Farnesyl Pyrophosphate Synthase (FPPS): FPPS is an enzyme in the mevalonate pathway, which is essential for the synthesis of cholesterol and other isoprenoids. Its inhibition has applications in the treatment of bone disorders and cancer.

  • Adenosine Receptors: These G-protein coupled receptors are involved in a wide range of physiological processes, and their modulation has potential therapeutic benefits in cardiovascular, inflammatory, and neurodegenerative diseases.

Target Validation and Drug Development Workflow

The identification and validation of a new therapeutic target for a class of compounds like pyrazolo[3,4-b]pyridines is a systematic process.

Start Compound Library (Pyrazolo[3,4-b]pyridines) Screening High-Throughput Screening (e.g., Phenotypic Screen) Start->Screening HitID Hit Identification & Confirmation Screening->HitID TargetID Target Identification (e.g., Affinity Chromatography, Proteomics) HitID->TargetID Validation Target Validation (e.g., Knockdown, Overexpression) TargetID->Validation LeadOpt Lead Optimization (SAR Studies) Validation->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical

Caption: A generalized workflow for the identification and validation of therapeutic targets for a new chemical series.

Structure-Activity Relationship (SAR) Studies

Once a primary target is validated, SAR studies are crucial for optimizing the potency, selectivity, and drug-like properties of the initial hit compound. For the pyrazolo[3,4-b]pyridine scaffold, medicinal chemists systematically modify the substituents at various positions of the bicyclic core and analyze the impact on biological activity. This iterative process is essential for developing a clinical candidate.

Conclusion and Future Perspectives

The pyrazolo[3,4-b]pyridine scaffold has unequivocally demonstrated its value in modern drug discovery, serving as a foundation for inhibitors of multiple, clinically relevant targets. The primary focus has been on protein kinases, where this scaffold has yielded potent inhibitors for oncological applications. However, its demonstrated activity against other enzyme families like PDEs and emerging targets highlights its vast potential. Future research will likely focus on fine-tuning the selectivity of these compounds to minimize off-target effects and exploring novel therapeutic applications in areas such as neuroinflammation and metabolic disorders. The continued exploration of the chemical space around this privileged structure promises to deliver the next generation of targeted therapeutics.

References

  • Title: Pyrazolo[3,4-b]pyridine as a promising scaffold for the design of new anticancer agents. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: A comprehensive review on the recent advances of pyrazolo[3,4-b]pyridine scaffold in medicinal chemistry. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: The Pyrazolo[3,4-d]pyrimidine and Pyrazolo[3,4-b]pyridine Scaffolds in Kinase Inhibitor Design. Source: Molecules URL: [Link]

  • Title: Recent Advances of Pyrazolo[3,4-b]pyridine Derivatives as Anticancer Agents. Source: Current Medicinal Chemistry URL: [Link]

  • Title: Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridines as Novel Selective c-Src Inhibitors. Source: Chemical and Pharmaceutical Bulletin URL: [Link]

The Enduring Scaffold: A Technical Guide to the Chemistry and Applications of Pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine core, a fused heterocyclic system of pyrazole and pyridine rings, stands as a privileged scaffold in medicinal chemistry and materials science. Its versatile synthetic accessibility and the ability of its derivatives to modulate a wide array of biological targets have cemented its importance in modern drug discovery. This guide provides an in-depth exploration of the synthesis, chemical properties, and diverse applications of pyrazolo[3,4-b]pyridines, offering field-proven insights for researchers and developers.

The Core Structure: Understanding Pyrazolo[3,4-b]pyridine

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds that can exist in two tautomeric forms: the 1H- and 2H-isomers.[1][2] Computational studies have shown that the 1H-tautomer is significantly more stable.[1] The numbering of the atoms in the ring system is crucial for understanding the substitution patterns and structure-activity relationships (SAR) of its derivatives.

The first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported in 1908.[1][2] Since then, an extensive number of derivatives have been synthesized and investigated, leading to over 5,500 references and 2,400 patents.[1][2] This highlights the immense interest and potential of this scaffold.

Synthetic Strategies: Building the Pyrazolo[3,4-b]pyridine Core

The construction of the pyrazolo[3,4-b]pyridine ring system can be broadly categorized into two main strategies: the formation of a pyridine ring onto a pre-existing pyrazole ring, and the formation of a pyrazole ring onto a pre-existing pyridine ring.[1]

Pyridine Ring Formation from a Pyrazole Precursor

This is a widely employed and versatile approach, often starting from readily available 5-aminopyrazoles.

A common and straightforward method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[1][2] The regioselectivity of this reaction is dependent on the relative electrophilicity of the two carbonyl groups in the dicarbonyl compound.[1][2] When a non-symmetrical dicarbonyl is used, a mixture of regioisomers can be formed.[2]

Experimental Protocol: Synthesis of 1H-Pyrazolo[3,4-b]pyridines from 5-Aminopyrazole and a 1,3-Dicarbonyl Compound

  • Reaction Setup: To a solution of 5-aminopyrazole (1 equivalent) in a suitable solvent (e.g., glacial acetic acid, ethanol, or water), add the 1,3-dicarbonyl compound (1 equivalent).[2]

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.[2] Microwave-assisted synthesis has also been reported to accelerate the reaction.[3][4]

  • Work-up and Purification: After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization or column chromatography.

G cluster_reactants Reactants cluster_product Product aminopyrazole 5-Aminopyrazole pyrazolo_pyridine 1H-Pyrazolo[3,4-b]pyridine aminopyrazole->pyrazolo_pyridine Condensation dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->pyrazolo_pyridine

Caption: General scheme for the synthesis of 1H-pyrazolo[3,4-b]pyridines.

The Gould-Jacobs reaction provides a route to 4-hydroxy-1H-pyrazolo[3,4-b]pyridines, which can be subsequently converted to 4-chloro derivatives.[2] This method involves the reaction of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate.[2]

The reaction of 5-aminopyrazoles with α,β-unsaturated ketones proceeds via a Michael addition followed by intramolecular cyclization and dehydration to afford the pyrazolo[3,4-b]pyridine scaffold.[1]

Pyrazole Ring Formation from a Pyridine Precursor

This strategy is less common but offers an alternative route to the pyrazolo[3,4-b]pyridine core. It typically involves the cyclization of a suitably substituted pyridine derivative, such as a hydrazine-substituted pyridine, with a carbonyl compound.[5]

Chemical Reactivity and Functionalization

The pyrazolo[3,4-b]pyridine scaffold allows for functionalization at various positions (N1, C3, C4, C5, and C6), enabling the generation of diverse chemical libraries for drug discovery.[1]

  • N-Alkylation/Arylation: The nitrogen atom at the 1-position can be readily alkylated or arylated to introduce various substituents.

  • Halogenation: The pyridine ring can be halogenated, providing a handle for further cross-coupling reactions to introduce aryl or alkyl groups.

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Buchwald-Hartwig, and other palladium-catalyzed reactions are powerful tools for the functionalization of halogenated pyrazolo[3,4-b]pyridines, allowing for the introduction of a wide range of substituents.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of therapeutic agents for a multitude of diseases, primarily due to its ability to act as a bioisostere for purines and other endogenous ligands.[3][6]

Kinase Inhibitors

A significant number of pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective kinase inhibitors.[1][3] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

Target KinaseExample CompoundBiological Activity (IC₅₀)Therapeutic AreaReference
Tropomyosin receptor kinase (TRK)C0356 nM (TRKA)Cancer[7][8]
Fibroblast growth factor receptor (FGFR)7nPotent and selective FGFR inhibitorCancer[9]
Monopolar spindle kinase 1 (Mps1)312.596 nMCancer[10]
AMP-activated protein kinase (AMPK)17fEC₅₀ = 0.42 µM (AMPKα1γ1β1)Metabolic Disorders[11]

G Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Inhibitor Receptor Receptor Pyrazolo_Pyridine->Receptor Inhibition Kinase_Cascade Kinase_Cascade Receptor->Kinase_Cascade Cellular_Response Cellular_Response Kinase_Cascade->Cellular_Response

Caption: Inhibition of kinase signaling by pyrazolo[3,4-b]pyridine derivatives.

Anticancer Agents

Beyond kinase inhibition, pyrazolo[3,4-b]pyridine derivatives have demonstrated anticancer activity through various other mechanisms.[3][12][13] They have been shown to induce apoptosis, inhibit cell proliferation, and exhibit antitumor effects in preclinical models.[10][12]

Antimicrobial and Antiviral Agents

The pyrazolo[3,4-b]pyridine scaffold has also been explored for the development of antimicrobial and antiviral agents.[3][6][12] Certain derivatives have shown promising activity against various bacterial and viral strains.

Other Therapeutic Areas

The versatility of the pyrazolo[3,4-b]pyridine core has led to its investigation in a wide range of other therapeutic areas, including:

  • Anti-inflammatory agents [12]

  • Antidepressants and anxiolytics [3][6]

  • Anti-Alzheimer's agents [3][6]

  • Anticoagulants [3][6]

Applications in Materials Science

In addition to their biomedical applications, pyrazolo[3,4-b]pyridines are also utilized in materials science. They have been investigated as:

  • Chemosensors [3]

  • Corrosion inhibitors for mild steel [3][14]

  • Organic light-emitting diodes (OLEDs)

Future Perspectives

The pyrazolo[3,4-b]pyridine scaffold continues to be a fertile ground for chemical and biological exploration. Future research will likely focus on:

  • Development of more selective and potent kinase inhibitors with improved pharmacokinetic profiles.

  • Exploration of novel biological targets for pyrazolo[3,4-b]pyridine derivatives.

  • Application of green chemistry principles in the synthesis of these compounds, such as the use of nanocatalysts and microwave-assisted reactions.[3][14]

  • Expansion of their applications in materials science , particularly in the development of advanced functional materials.

The rich chemistry and diverse biological activities of pyrazolo[3,4-b]pyridines ensure their continued prominence in the fields of medicinal chemistry, drug discovery, and materials science.

References

  • Val C, et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. 2021;26(1):1. [Link]

  • Val C, et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. 2021. [Link]

  • Liu N, et al. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Med Chem. 2022;13(11):1364-1374. [Link]

  • Liu N, et al. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. 2022. [Link]

  • Abdel-Aziem A, Fouad SA. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Mol Divers. 2025. [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. 2024. [Link]

  • Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. ResearchGate. 2025. [Link]

  • Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform. 2025. [Link]

  • Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents. ResearchGate. 2021. [Link]

  • Examples of pyrazolo[3,4-b]pyridines biologically actives. ResearchGate. 2017. [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. R Discovery. 2025. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. 2016. [Link]

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. PubMed. 2023. [Link]

  • Synthesis and biological evaluation of certain C-4 substituted pyrazolo[3,4-b]pyridine nucleosides. Journal of Medicinal Chemistry. 1990. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. 2025. [Link]

  • Some biologically active pyrazolo[3,4-b]pyridine derivatives. ResearchGate. 2023. [Link]

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. PubMed. 2019. [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. 2025. [Link]

Sources

commercial availability of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine: Commercial Availability, Synthesis, and Applications

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its structural similarity to purines and its versatile biological activities. These fused heterocyclic compounds have garnered significant interest from researchers due to their demonstrated efficacy in a wide range of therapeutic areas, including oncology, neurology, and infectious diseases.[1][2][3] The specific derivative, this compound, serves as a crucial building block in the synthesis of complex bioactive molecules, offering multiple reaction sites for further chemical elaboration. This guide provides a comprehensive overview of its commercial availability, synthetic routes, key applications, and safety protocols, tailored for professionals in drug discovery and chemical research.

Chemical Structure and Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 1784380-03-5

  • Molecular Formula: C₆H₃BrClN₃

  • Molecular Weight: 232.46 g/mol

Commercial Availability

This compound is available from several specialized chemical suppliers. The availability, purity, and quantity can vary, so it is advisable to consult the respective supplier catalogs for the most current information. Below is a summary of representative commercial sources.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-AldrichSY351424220195%Inquire for availability
BLDpharmBD119846>95%Inquire for availability[4]

Note: Pricing and availability are subject to change. Researchers should verify details directly with the suppliers.

Synthetic Accessibility and Protocols

While direct, detailed synthetic procedures for this compound are not extensively published in readily available literature, the synthesis of the broader pyrazolo[3,4-b]pyridine class is well-documented. A common and effective strategy involves the cyclization of a substituted pyridine with a hydrazine derivative.[1]

For instance, a general approach to a related compound, 5-bromo-1H-pyrazolo[3,4-b]pyridine, starts from 5-bromo-2-fluoropyridine-3-carboxaldehyde and anhydrous hydrazine in an ethanol solution, which is then heated to reflux.[5] This reaction proceeds via a condensation and subsequent intramolecular cyclization.

Representative Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for pyrazolo[3,4-b]pyridine derivatives, which can be adapted for the synthesis of this compound.

G cluster_0 Step 1: Starting Material Preparation cluster_1 Step 2: Cyclization Reaction cluster_2 Step 3: Product Isolation start Substituted 2-halopyridine-3-carboxaldehyde reaction Condensation & Intramolecular Cyclization start->reaction Ethanol, Reflux hydrazine Hydrazine Hydrate hydrazine->reaction product This compound reaction->product Purification (e.g., Crystallization, Chromatography)

Caption: Generalized workflow for the synthesis of pyrazolo[3,4-b]pyridines.

Applications in Research and Drug Development

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in drug discovery, with numerous derivatives advancing through various stages of clinical research.[6] The bromine and chlorine substituents on the 5- and 6-positions of the title compound provide valuable handles for further synthetic modifications, such as cross-coupling reactions, to build molecular complexity.

Key Therapeutic Areas:

  • Kinase Inhibition: Pyrazolo[3,4-b]pyridine derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical targets in oncology.[7] Their structural features allow for potent and selective binding to the ATP-binding site of kinases.

  • Central Nervous System (CNS) Disorders: Compounds based on this scaffold have shown promise in treating neurological and psychiatric conditions.[1][8]

  • Antimicrobial and Antiviral Agents: The versatile nature of this heterocyclic system has led to the development of potent antimicrobial and antiviral agents.[2][3]

  • Agrochemicals: Beyond pharmaceuticals, these compounds also find applications in agriculture as herbicides and fungicides.[1][8]

The presence of a bromine atom, as in this compound, is particularly useful for creating libraries of compounds for structure-activity relationship (SAR) studies through reactions like Suzuki or Buchwald-Hartwig couplings.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The following information is a summary of typical hazards and handling recommendations.

GHS Hazard Classification:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[9]

    • H315: Causes skin irritation.[10]

    • H319: Causes serious eye irritation.[10]

    • H335: May cause respiratory irritation.[10]

Precautionary Measures and Handling:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11] Ensure that eyewash stations and safety showers are readily accessible.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[10][12]

    • Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.[12] Avoid contact with skin.[11]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling.[9][11] Do not eat, drink, or smoke in the laboratory.[9]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and commercially accessible building block for researchers in drug discovery and materials science. Its versatile reactivity, stemming from the pyrazolopyridine core and the halogen substituents, allows for the synthesis of diverse and complex molecular architectures. While its handling requires adherence to standard safety protocols for hazardous chemicals, its utility in constructing novel compounds with significant therapeutic potential makes it an important tool for chemical innovation.

References

  • This compound | 1784380-03-5 - Sigma-Aldrich. (URL: )
  • 1784380-03-5|this compound - BLDpharm. (URL: )
  • 5-Bromo-1H-pyrazolo[3,4-c]pyridine - AK Scientific, Inc. (URL: )
  • 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis - chemicalbook. (URL: )
  • 5-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine CAS NO.1034769-88-4. (URL: )
  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine, 95% - Fisher Scientific. (URL: )
  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine - Chem-Impex. (URL: )
  • How to Prepare 5-Bromo-1H-Pyrazolo[3,4-b]Pyridine? - FAQ - Guidechem. (URL: )
  • 3-Bromo-5-chloro-1H-pyrazolo 3,4-b pyridine AldrichCPR 1245649-96-0 - Sigma-Aldrich. (URL: )
  • SAFETY D
  • Safety D
  • Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - Growing Science. (URL: )
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. (URL: )
  • 5-Bromo-1H-pyrazolo 3,4-b pyridine AldrichCPR 875781-17-2 - Sigma-Aldrich. (URL: )
  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b)
  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Drug Intermedi
  • Safety D
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. - R Discovery. (URL: )
  • eMolecules​ 5-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine - Fisher Scientific. (URL: )
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines | Request PDF - ResearchG
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling and Application of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine, presents a significant asset in the landscape of drug discovery and medicinal chemistry. As a member of the pyrazolopyridine family, it serves as a versatile scaffold for the synthesis of compounds with potential therapeutic applications. The inherent reactivity and biological potential of this molecule necessitate a comprehensive understanding of its safety and handling protocols. This guide provides an in-depth, experience-driven framework for the safe and effective utilization of this compound in a research and development setting.

Hazard Identification and Risk Assessment: A Proactive Approach

While comprehensive toxicological data for this compound is not yet fully established, the available safety data sheets for the compound and its isomers indicate a clear need for cautious handling. The primary hazards associated with this class of compounds are summarized below.

Table 1: GHS Hazard Classification for this compound and Related Isomers

Hazard ClassHazard StatementPictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07Warning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationGHS07Warning
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07Warning
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritationGHS07Warning

Source: Synthesized from multiple safety data sheets.[1][2]

The "Warning" signal word and the GHS07 pictogram for exclamation mark indicate that while the substance is hazardous, it is not considered acutely toxic in the most severe categories. However, the lack of extensive toxicological and ecotoxicological data warrants treating the compound with a high degree of caution, assuming it may have uncharacterized hazardous properties.[3]

Exposure Control and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the potential for skin, eye, and respiratory irritation, a robust personal protective equipment (PPE) strategy is paramount. The following represents the minimum required PPE for handling this compound.

Engineering Controls: The First Line of Defense

All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2] The fume hood provides a controlled environment that prevents the dissemination of airborne particles and vapors into the laboratory. Ensure that the fume hood has adequate airflow and is functioning correctly before commencing any work.

Personal Protective Equipment: The Essential Barrier

The selection of appropriate PPE is critical to prevent direct contact with the compound.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartProtectionStandardRationale
Eyes/FaceSafety glasses with side shields or safety goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing.EN 166 (EU) or NIOSH (US) approvedProtects against airborne dust particles and splashes of solutions.[4][5]
HandsChemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use.Conforming to EU Directive 89/686/EEC and the standard EN 374Prevents skin contact, which can cause irritation.[3][4] Proper glove removal technique is essential to avoid cross-contamination.[3]
BodyLaboratory coat. For larger scale operations, consider a chemical-resistant apron or suit.N/AProtects personal clothing and underlying skin from contamination.
RespiratoryFor operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter is recommended.NIOSH (US) or EN 143 (EU)Minimizes the risk of inhaling fine particles that can cause respiratory tract irritation.[2]

Source: Compiled from multiple safety data sheets.[2][3][4][5]

Figure 1: A workflow diagram illustrating the key steps for personal protective equipment (PPE) usage when handling this compound.

Safe Handling and Storage: Maintaining Compound Integrity and a Safe Environment

Proper handling and storage are crucial for both user safety and maintaining the chemical integrity of this compound.

Handling Procedures
  • Avoid Dust Formation: This compound is a solid, and care should be taken to minimize the generation of dust during weighing and transfer.[3][4] Use a spatula to handle the solid and avoid pouring.

  • Use in a Well-Ventilated Area: As previously stated, all work should be conducted in a chemical fume hood.[2][6]

  • Prevent Contact: Avoid contact with skin, eyes, and clothing.[6]

  • Hygiene Practices: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3] Do not eat, drink, or smoke in the laboratory.[6]

Storage Conditions
  • Container: Keep the container tightly closed when not in use.[2][6]

  • Environment: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][6] The recommended storage temperature is in a refrigerator.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere, such as argon, to prevent potential degradation.[2]

Accidental Release and Emergency Procedures: A Plan for the Unexpected

In the event of an accidental release, a calm and methodical response is essential.

Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.[4]

  • Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

  • Personal Protection: Wear the appropriate PPE as outlined in Section 2.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[4] Do not allow the chemical to enter drains or waterways.[3][4]

  • Clean-up:

    • For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[6] Avoid creating dust.[3]

    • For solutions, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.[6]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[6]

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Contain Contain Spill Don_PPE->Contain Clean_Up Clean Up Spill Contain->Clean_Up Decontaminate Decontaminate Area Clean_Up->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Figure 2: A flowchart outlining the general procedure for responding to a spill of this compound.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 3: First Aid Procedures

Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]

Source: Information compiled and synthesized from multiple safety data sheets.[3][4][6]

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[4][6]

  • Specific Hazards: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide.[2][6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2][4]

Conclusion: A Culture of Safety

The responsible use of this compound in research and development hinges on a deeply ingrained culture of safety. By understanding the potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, scientists can confidently and safely unlock the potential of this valuable chemical building block. The absence of comprehensive toxicological data should not be a deterrent to its use, but rather a call for heightened vigilance and adherence to the precautionary principles outlined in this guide.

References

  • TargetMol. (2025). Safety Data Sheet - 5-Bromo-1H-pyrazolo[3,4-b]pyridine.
  • AK Scientific, Inc. (n.d.). 5-Bromo-1H-pyrazolo[3,4-c]pyridine Safety Data Sheet.
  • Echemi. (n.d.). 5-broMo-1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid Safety Data Sheets.
  • Angene Chemical. (2025). Safety Data Sheet - 3-BROMO-5-CHLORO-1H-PYRAZOLO[3,4-B]PYRIDINE.
  • CymitQuimica. (2024). Safety Data Sheet - 3-BROMO-5-CHLORO-1H-PYRAZOLO[3,4-B]PYRIDINE.
  • Apollo Scientific. (2017). SAFETY DATA SHEET - 3-BROMO-1H-PYRAZOLO[3,4-B]PYRIDINE.
  • Sigma-Aldrich. (n.d.). This compound.

Sources

Methodological & Application

Application Notes and Protocols for 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold as a Privileged Kinase Inhibitor Motif

The 1H-pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, bearing a close structural resemblance to the purine bases adenine and guanine.[1] This mimicry allows it to effectively target the ATP-binding site of a wide range of protein kinases, which are crucial regulators of cellular processes.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[3][4] The strategic functionalization of the pyrazolo[3,4-b]pyridine core has led to the discovery of potent and selective inhibitors against various kinase families, including Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), and Tropomyosin receptor kinases (TRKs).[5][6][7]

This document provides detailed application notes and protocols for the characterization of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine , a specific derivative of this potent inhibitor class. The presence of halogen atoms, such as bromine and chlorine, on the pyridine ring can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.[8] These protocols are designed to guide researchers in evaluating its inhibitory activity through both biochemical and cell-based assays.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold typically function as Type I kinase inhibitors, engaging in competitive binding with ATP at the enzyme's active site. The core structure forms critical hydrogen bonds with the hinge region of the kinase, a key interaction for anchoring the inhibitor.[2] The N(1)-H of the pyrazole ring is often crucial for this interaction, as its methylation can lead to a complete loss of activity.[9] The substituents on the scaffold then extend into adjacent hydrophobic pockets, further enhancing binding affinity and contributing to selectivity for specific kinases over others. The 5-bromo and 6-chloro substitutions on the pyridine ring of the titular compound are expected to modulate these interactions, potentially conferring unique selectivity and potency profiles.

Kinase_Inhibition_Pathway cluster_kinase Kinase Active Site cluster_inhibition Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Downstream Signaling Inhibitor This compound Inhibitor->Kinase Competitively Binds

Figure 1: General mechanism of competitive kinase inhibition.

Experimental Protocols

The following protocols provide a framework for the initial characterization of this compound. It is essential to adapt and optimize these protocols based on the specific kinase target and the available laboratory instrumentation.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent-based assay to quantify the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[10] The ADP-Glo™ assay is a robust method for determining the IC50 value of an inhibitor.[10]

Materials:

  • This compound

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (specific to the kinase of interest)

  • 384-well white assay plates

  • Multichannel pipette or liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in DMSO to generate a 10-point concentration-response curve.

  • Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (as a no-inhibitor control) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a solution of the kinase and its specific substrate in the appropriate kinase buffer. Add 5 µL of this enzyme/substrate mix to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction: Prepare an ATP solution in kinase buffer at the Km concentration for the specific kinase. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Reaction Incubation: Incubate the plate at room temperature for 1-2 hours. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Biochemical_Assay_Workflow Start Start Compound_Dilution Prepare serial dilutions of inhibitor Start->Compound_Dilution Plate_Setup Add inhibitor to 384-well plate Compound_Dilution->Plate_Setup Add_Enzyme_Substrate Add kinase and substrate Plate_Setup->Add_Enzyme_Substrate Pre_incubation Incubate for 15 min Add_Enzyme_Substrate->Pre_incubation Initiate_Reaction Add ATP to start reaction Pre_incubation->Initiate_Reaction Reaction_Incubation Incubate for 1-2 hours Initiate_Reaction->Reaction_Incubation Stop_Reaction Add ADP-Glo™ Reagent Reaction_Incubation->Stop_Reaction Develop_Signal Add Kinase Detection Reagent Stop_Reaction->Develop_Signal Read_Luminescence Measure signal Develop_Signal->Read_Luminescence Data_Analysis Calculate IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the biochemical kinase inhibition assay.

Protocol 2: Cell-Based Kinase Inhibition Assay (Cell Viability/Proliferation Assay)

Cell-based assays are crucial for confirming that a compound can effectively inhibit its target in a physiological context.[11][12] This protocol describes a method to assess the anti-proliferative effects of this compound on a cancer cell line known to be dependent on the activity of the target kinase.

Materials:

  • This compound

  • Cancer cell line with a known dependency on the target kinase (e.g., H1581 for FGFR1-driven cancers)[5]

  • Appropriate cell culture medium and supplements

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Multichannel pipette

  • Incubator (37°C, 5% CO2)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells per well) in 100 µL of culture medium. Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the treated cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration.

  • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by fitting the data to a four-parameter logistic equation.

Data Presentation

The inhibitory activity of this compound should be summarized in a clear and concise table for easy comparison.

Target Kinase Biochemical IC50 (nM) Cellular GI50 (nM) Cell Line
Kinase AValueValueCell Line X
Kinase BValueValueCell Line Y
Kinase CValueValueCell Line Z

Troubleshooting and Considerations

  • Solubility: Ensure that the compound is fully dissolved in DMSO and does not precipitate when diluted in aqueous buffers or cell culture medium.

  • Assay Controls: Always include appropriate positive (known inhibitor) and negative (vehicle) controls in every experiment.

  • Kinase Selectivity: To determine the selectivity profile of the compound, it is recommended to test it against a panel of related and unrelated kinases.[13]

References

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cell-based Kinase Assays. Profacgen. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. Available at: [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Current Chemistry Letters. Available at: [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]

Sources

Mastering the Dissolution of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine: An Application Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazolo[3,4-b]pyridines in Modern Research

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery.[1][2][3] Its structural similarity to purine bases allows it to interact with a wide range of biological targets, including protein kinases, which are crucial regulators of cellular processes.[1] As such, derivatives of this scaffold are actively investigated for their potential as therapeutic agents in oncology, immunology, and neurology.[2][3] The compound 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine is a key intermediate in the synthesis of more complex molecules with potential biological activity.[4][5]

The successful and reproducible biological screening of this and similar compounds is fundamentally dependent on proper dissolution and the preparation of accurate and stable stock solutions. Due to the presence of halogen atoms and a fused aromatic ring system, this compound is anticipated to have low aqueous solubility, a common challenge with many drug-like molecules.[6][7] This application note provides a comprehensive, field-proven protocol for the effective dissolution of this compound, ensuring the integrity of downstream experimental results.

Understanding the Physicochemical Properties and Safety Considerations

Before handling this compound, it is imperative to understand its physicochemical properties and adhere to strict safety protocols.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₆H₃BrClN₃[8]
Molecular Weight232.47 g/mol [9]
Physical FormSolid[9]
PurityTypically ≥95%[9]
StorageRefrigerator[9]

Safety and Handling:

This compound is classified as harmful if swallowed and causes skin and eye irritation.[9] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.[6][10] All handling of the solid compound and its solutions should be performed in a well-ventilated laboratory or a chemical fume hood.[7][10]

Experimental Protocol for the Dissolution of this compound

This protocol is designed to prepare a high-concentration stock solution of this compound, which can then be used to make working solutions for various assays. The choice of solvent is critical for achieving complete dissolution and maintaining the stability of the compound.

Materials and Equipment:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Water bath (optional, set to ≤ 37°C)

  • Pipettes and sterile, low-retention tips

  • Personal Protective Equipment (PPE)

Rationale for Solvent Selection:

For many poorly water-soluble drug candidates, particularly those used in kinase inhibitor screening, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing primary stock solutions.[10] Its high polarity allows it to dissolve a wide range of organic molecules, and it is miscible with most aqueous buffers and cell culture media. It is important to use anhydrous DMSO to prevent hydrolysis of the compound over time.

Part 1: Preparation of a 10 mM Stock Solution in DMSO

This section details the step-by-step procedure for preparing a 10 mM stock solution.

Step-by-Step Methodology:

  • Pre-weigh Vial: Tare a sterile, amber-colored vial on a calibrated analytical balance. The use of an amber vial is recommended to protect the compound from potential photodegradation.

  • Weigh the Compound: Carefully weigh out 2.32 mg of this compound powder into the tared vial. Calculation: (10 mmol/L) * (1 L / 1000 mL) * (232.47 g/mol ) * (1000 mg/g) * 1 mL = 2.32 mg.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolve the Compound: Tightly cap the vial and vortex for 1-2 minutes until the solid is completely dissolved.

  • Troubleshooting Insolubility: If the compound does not fully dissolve, the following steps can be taken:

    • Gentle Warming: Place the vial in a water bath at a temperature no higher than 37°C for 5-10 minutes. Elevated temperatures can increase solubility but should be used cautiously to avoid compound degradation.

    • Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. Cavitation can help to break up solid aggregates and enhance dissolution.

  • Aliquot for Storage: To minimize freeze-thaw cycles, which can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.

Part 2: Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate experimental buffer or cell culture medium.

Key Consideration: The final concentration of DMSO in the assay should be kept as low as possible (typically <0.1%) to avoid solvent-induced artifacts that could affect the biological system being studied.[10]

Example: Preparing a 10 µM working solution in cell culture medium:

  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Perform Serial Dilution:

    • Intermediate Dilution: Dilute the 10 mM stock solution 1:100 by adding 2 µL of the stock to 198 µL of cell culture medium. This results in a 100 µM intermediate solution.

    • Final Dilution: Dilute the 100 µM intermediate solution 1:10 by adding 100 µL to 900 µL of cell culture medium to achieve the final 10 µM working concentration.

  • Mix Thoroughly: Gently vortex or pipette up and down to ensure the working solution is homogeneous before adding it to your experimental system.

Visualization of Experimental Workflows

Workflow for Determining Optimal Solubility Conditions

G cluster_0 Phase 1: Initial Solvent Screening cluster_1 Phase 2: Aiding Dissolution cluster_2 Phase 3: Final Assessment A Weigh Compound B Add Small Volume of Test Solvent (e.g., DMSO, Ethanol, DMF) A->B C Vortex at Room Temperature B->C D Observe for Dissolution C->D E Gentle Warming (≤ 37°C) D->E Incomplete F Sonication D->F Incomplete H Soluble D->H Complete G Re-observe for Dissolution E->G F->G G->H Complete I Insoluble/Partially Soluble G->I Incomplete J Select Optimal Solvent and Proceed with Stock Preparation H->J K Test Alternative Solvents I->K

Caption: A stepwise workflow for systematically determining the optimal solvent and conditions for dissolving a poorly soluble compound.

Logical Flow of Stock and Working Solution Preparation

G A Start: This compound (Solid) B Dissolve in Anhydrous DMSO A->B C 10 mM Stock Solution B->C D Aliquot for Storage (-20°C or -80°C) C->D E Thaw Single Aliquot D->E F Dilute in Assay Buffer/Medium E->F G Working Solution (e.g., 10 µM) F->G H Use in Experiment G->H

Caption: The logical progression from solid compound to a ready-to-use working solution for biological assays.

Conclusion and Best Practices

The protocol outlined in this application note provides a robust and reliable method for dissolving this compound and preparing stock and working solutions suitable for a wide range of research applications. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental data.

Key Takeaways:

  • Always prioritize safety by using appropriate PPE and working in a well-ventilated area.

  • Use high-purity, anhydrous DMSO for the preparation of primary stock solutions to maximize solubility and stability.

  • Employ gentle warming or sonication as needed to aid in the dissolution of poorly soluble compounds.

  • Aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.

  • Maintain a low final concentration of DMSO in assays to avoid solvent-induced artifacts.

By following this detailed protocol, researchers can confidently prepare solutions of this compound, enabling the exploration of its full potential in drug discovery and development.

References

  • BenchChem. (2025). Application Note: Preparation of Stock Solutions for the Kinase Inhibitor CK-119.
  • Solubility of Things. (n.d.). 1-Bromo-2-chlorobenzene. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1-Bromo-3-chlorobenzene. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for CGP-74514 Stock Solution Preparation.
  • Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3, 4-b] pyridin-3-yl) amino)-N-(substituted) benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Current Chemistry Letters, 8(4), 177-186.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PubMed Central.
  • Pharma.Tips. (2025). Troubleshooting Dissolution Failures in Formulated Tablets. Retrieved from [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). R Discovery.
  • Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. (2025).
  • Current Chemistry Letters. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Retrieved from [Link]

Sources

The Versatile Scaffold: 5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine in Modern Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer therapeutics has led researchers to explore a diverse chemical space. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. Among these, the 1H-pyrazolo[3,4-b]pyridine core structure stands out as a "privileged scaffold," a molecular framework that has repeatedly been shown to be a valuable starting point for the development of potent and selective anticancer agents.[1][2] The introduction of halogen substituents, such as bromine and chlorine, at the 5 and 6 positions of this ring system, respectively, creates the 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine derivative. This specific functionalization enhances the molecule's reactivity and provides key interaction points for binding to various biological targets, making it a valuable intermediate in the synthesis of innovative kinase inhibitors and other therapeutic agents.[3]

This comprehensive guide delves into the application of this compound and its derivatives in anticancer research. We will explore the diverse mechanisms of action, present key quantitative data for notable compounds, and provide detailed protocols for the evaluation of these promising therapeutic candidates.

A Scaffold with Diverse Anticancer Mechanisms

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated a remarkable breadth of anticancer activities, targeting a variety of critical cellular processes. This versatility underscores the potential of this chemical class in addressing the complexity of cancer. The primary mechanisms of action for these compounds include:

  • Kinase Inhibition: A significant number of pyrazolo[3,4-b]pyridine derivatives function as potent inhibitors of various protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Key kinase targets for this class of compounds include:

    • Topoisomerase IIα (TOPIIα): These enzymes are essential for managing DNA topology during replication and transcription.[4] Inhibition of TOPIIα leads to DNA damage and ultimately triggers apoptosis in cancer cells.[1][4]

    • Tropomyosin Receptor Kinases (TRKs): The TRK family of receptor tyrosine kinases plays a vital role in cell proliferation and differentiation.[5] Their overactivation and fusion with other genes are oncogenic drivers in a range of tumors.[5][6]

    • Monopolar Spindle Kinase 1 (Mps1): As a key component of the mitotic checkpoint, Mps1 ensures proper chromosome segregation during cell division.[7] Its inhibition can lead to mitotic catastrophe and cell death in cancer cells.

    • Cyclin-Dependent Kinases (CDKs): These kinases control the progression of the cell cycle.[8] Inhibitors of CDKs can induce cell cycle arrest and prevent tumor growth.[8]

  • DNA Binding and Damage: Some pyrazolo[3,4-b]pyridine derivatives can directly interact with DNA, leading to its damage and subsequent activation of apoptotic pathways.[4][9] This mechanism is often associated with the induction of S-phase cell cycle arrest.[4]

  • Induction of Apoptosis: By targeting key cellular pathways, these compounds can effectively trigger programmed cell death, or apoptosis. This is often observed through the modulation of apoptosis-related proteins such as PARP-1, Bax, and caspases.[1][4]

Below is a diagram illustrating the multifaceted mechanisms of action of pyrazolo[3,4-b]pyridine derivatives in cancer cells.

anticancer_mechanisms cluster_mechanisms Anticancer Mechanisms of Pyrazolo[3,4-b]pyridine Derivatives cluster_targets Cellular Targets cluster_outcomes Cellular Outcomes Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Derivatives Kinases Kinase Inhibition (TRK, Mps1, CDK, TOPIIα) Pyrazolo_Pyridine->Kinases DNA DNA Damage & Binding Pyrazolo_Pyridine->DNA CellCycleArrest Cell Cycle Arrest (S-phase) Kinases->CellCycleArrest Apoptosis Apoptosis Kinases->Apoptosis DNA->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Mechanisms of Pyrazolo[3,4-b]pyridine Derivatives.

Quantitative Analysis of Anticancer Activity

The potency of pyrazolo[3,4-b]pyridine derivatives has been quantified in numerous studies against a wide array of human cancer cell lines. The following table summarizes the in vitro activity of selected compounds, highlighting their efficacy and spectrum.

Compound IDTarget/MechanismCancer Cell Line(s)IC50 / GI50 (µM)Reference
8c Topoisomerase IIα InhibitorNCI-60 Panel (Leukemia, etc.)GI50 MG-MID: 1.33[1][4]
C03 TRKA InhibitorKm-12 (Colorectal)IC50: 0.304[5][10]
31 Mps1 InhibitorMDA-MB-468, MV4-11IC50: 0.00259 (enzymatic)[7]
19, 20, 21, 24, 25 DNA BindingHePG-2, MCF-7, HCT-116, PC-3Comparable to Doxorubicin[9]
8b Not SpecifiedA-549, HEPG2, HCT-116IC50: 2.3 - 2.9[11][12]
2g Not SpecifiedHepG2GI50: 0.01[13]

Experimental Protocols: A Guide for Researchers

The following section provides detailed, step-by-step methodologies for key experiments used to characterize the anticancer properties of this compound derivatives.

Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)[9][13]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Kinase Inhibition Assay (Example: TRKA HTRF Assay)

This protocol describes a method to assess the inhibitory activity of compounds against a specific kinase, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay as an example for TRKA.[6]

Principle: HTRF assays are based on the Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665). In a kinase assay, an antibody labeled with the donor and a substrate labeled with the acceptor are used. Phosphorylation of the substrate by the kinase brings the donor and acceptor into proximity, resulting in a FRET signal. Inhibitors will reduce this signal.

Materials:

  • Recombinant TRKA enzyme

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer

  • Europium cryptate-labeled anti-phospho-substrate antibody

  • XL665-labeled streptavidin

  • Test compounds in DMSO

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Mixture Preparation:

    • In a 384-well plate, add the test compound dilutions.

    • Add the TRKA enzyme to each well.

    • Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.

    • Include controls for no enzyme and no inhibitor.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a detection mixture containing the Europium cryptate-labeled antibody and XL665-labeled streptavidin in a buffer containing EDTA.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Experimental Workflow for Anticancer Drug Discovery

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of anticancer compounds based on the this compound scaffold.

drug_discovery_workflow cluster_workflow Anticancer Drug Discovery Workflow Synthesis Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Screening In Vitro Antiproliferative Screening (e.g., MTT) Synthesis->Screening KinaseAssay Mechanism of Action: Kinase Inhibition Assays Screening->KinaseAssay CellBasedAssay Cell-Based Assays (Cell Cycle, Apoptosis) KinaseAssay->CellBasedAssay InVivo In Vivo Xenograft Models CellBasedAssay->InVivo

Caption: A typical drug discovery workflow.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly promising class of compounds in the field of anticancer research. Their synthetic tractability and the ability to modulate their activity against a wide range of cancer-relevant targets make them attractive candidates for further development. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their efficacy in combination therapies and in in vivo cancer models. The continued investigation of this versatile scaffold holds great promise for the discovery of next-generation cancer therapeutics.

References

  • Al-Ostath, A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. Available at: [Link]

  • Al-Ostath, A., et al. (2025). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed. Available at: [Link]

  • El-Sayed, M. A., et al. (2016). Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Ghorab, M. M., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. Available at: [Link]

  • Li, Y., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. Available at: [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Muthusamy, A., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

  • Al-Taisan, K. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Taisan, K. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link]

  • National Institutes of Health. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. Available at: [Link]

  • National Institutes of Health. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. National Institutes of Health. Available at: [Link]

  • ResearchGate. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. ResearchGate. Available at: [Link]

  • Barvian, M., et al. (2000). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • National Institutes of Health. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. National Institutes of Health. Available at: [Link]

  • ResearchGate. Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, yet a select few molecular architectures consistently emerge as foundational scaffolds for successful drugs. The 1H-pyrazolo[3,4-b]pyridine core is one such "privileged scaffold," bearing a close structural resemblance to the endogenous purine bases, adenine and guanine.[1] This mimicry allows derivatives of this scaffold to effectively interact with the ATP-binding sites of a multitude of protein kinases, making them a fertile ground for the development of targeted inhibitors. The strategic placement of various substituents on this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide focuses on a specific, highly functionalized derivative: 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine . The presence of two distinct halogen atoms at the 5 and 6 positions offers medicinal chemists a versatile platform for orthogonal synthetic modifications, primarily through modern cross-coupling reactions. This dual-handle approach enables the systematic exploration of chemical space around the core, facilitating the optimization of lead compounds in drug discovery campaigns. While extensive literature exists for the broader pyrazolo[3,4-b]pyridine family, this document will provide a focused perspective on the strategic application of the 5-bromo-6-chloro derivative, including its synthesis, derivatization, and evaluation as a precursor to potent kinase inhibitors.

Strategic Importance in Kinase Inhibitor Design

The this compound scaffold is a key intermediate in the synthesis of a variety of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazolo[3,4-b]pyridine core has been successfully employed in the development of inhibitors for a range of kinases, including:

  • Tropomyosin Receptor Kinases (TRKs): These are crucial in the proliferation and differentiation of cells, and their overactivation is implicated in various cancers.[2]

  • RAF Kinases: These are key components of the MAPK/ERK signaling pathway, which is frequently mutated in melanoma and other cancers.

  • Dual-specificity tyrosine-regulated kinases (DYRKs): These are involved in cell cycle regulation and neurodevelopment.[3]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in several types of cancer.

The bromine and chlorine substituents on the this compound scaffold serve as versatile synthetic handles for introducing a variety of chemical moieties through well-established cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize inhibitor potency and selectivity.

Synthesis of this compound: A Representative Protocol

While multiple synthetic routes to substituted pyrazolo[3,4-b]pyridines exist, a common and effective strategy involves the construction of the pyrazole ring onto a pre-functionalized pyridine core. The following is a representative, multi-step protocol for the synthesis of the title compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-bromo-2,6-dichloropyridine-3-carbaldehyde

  • Starting Material: Commercially available 2,6-dichloro-3-methylpyridine.

  • Bromination: To a solution of 2,6-dichloro-3-methylpyridine in a suitable solvent (e.g., concentrated sulfuric acid), add N-bromosuccinimide (NBS) portion-wise at room temperature. Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Oxidation: Dissolve the crude 5-bromo-2,6-dichloro-3-methylpyridine in a suitable solvent system (e.g., acetic anhydride and concentrated sulfuric acid). Add chromium trioxide portion-wise at a controlled temperature (e.g., 0-5 °C). Stir the reaction for 2-4 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of isopropanol. Pour the mixture into ice water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel to afford 5-bromo-2,6-dichloropyridine-3-carbaldehyde.

Step 2: Cyclization to form this compound

  • Reaction Setup: To a solution of 5-bromo-2,6-dichloropyridine-3-carbaldehyde in ethanol, add hydrazine hydrate (a slight excess).

  • Reaction Conditions: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature. A precipitate should form. Filter the solid, wash with cold ethanol, and then with diethyl ether. Dry the solid under vacuum to obtain this compound as a solid.

Diagram: Synthetic Workflow

G A 2,6-dichloro-3-methylpyridine B Bromination (NBS, H₂SO₄) A->B Step 1a C 5-bromo-2,6-dichloro-3-methylpyridine B->C D Oxidation (CrO₃, Ac₂O, H₂SO₄) C->D Step 1b E 5-bromo-2,6-dichloropyridine-3-carbaldehyde D->E F Cyclization (N₂H₄·H₂O, EtOH, Reflux) E->F Step 2 G This compound F->G

Caption: A representative synthetic workflow for the preparation of this compound.

Application in the Synthesis of a TRK Kinase Inhibitor: A Protocol

The this compound is an excellent starting material for the synthesis of potent kinase inhibitors. The following protocol outlines a representative synthesis of a Tropomyosin Receptor Kinase (TRK) inhibitor, demonstrating the utility of the scaffold.[2]

Experimental Protocol: Synthesis of a Representative TRK Inhibitor

Step 1: Iodination of this compound

  • Reaction Setup: Dissolve this compound in dimethylformamide (DMF). Add N-iodosuccinimide (NIS).

  • Reaction Conditions: Heat the mixture to 60 °C and stir for 12 hours.

  • Work-up: Cool the reaction to room temperature and pour it into water. A precipitate will form. Filter the solid and wash with water to obtain 5-bromo-6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine.

Step 2: Protection of the Pyrazole Nitrogen

  • Reaction Setup: To a solution of the product from Step 1 in DMF, add a suitable base (e.g., sodium hydride) at 0 °C. After stirring for 30 minutes, add a protecting group such as p-methoxybenzyl chloride (PMB-Cl).

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 3: Suzuki Coupling at the 6-position

  • Reaction Setup: In a reaction vessel, combine the protected pyrazolopyridine from Step 2, a suitable boronic acid or ester (e.g., 2-(4-fluorophenyl)ethynylboronic acid pinacol ester), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium carbonate) in a solvent mixture (e.g., dioxane and water).

  • Reaction Conditions: Degas the mixture and heat to 80-90 °C under an inert atmosphere for 8-12 hours.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer, dry, and concentrate. Purify by column chromatography.

Step 4: Buchwald-Hartwig Amination at the 5-position

  • Reaction Setup: Combine the product from Step 3, a desired amine (e.g., morpholine), a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in a suitable solvent (e.g., toluene).

  • Reaction Conditions: Degas the mixture and heat to 100-110 °C under an inert atmosphere for 12-16 hours.

  • Work-up and Purification: Cool the reaction, filter through celite, and concentrate. Purify by column chromatography.

Step 5: Deprotection of the Pyrazole Nitrogen

  • Reaction Conditions: Treat the product from Step 4 with a strong acid (e.g., trifluoroacetic acid) at room temperature for 2-4 hours.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate. Dry the organic layer and concentrate. Purify by preparative HPLC to obtain the final TRK inhibitor.

Diagram: Drug Discovery Workflow

G A This compound B Multi-step Synthesis (Iodination, Protection, Cross-Coupling, Deprotection) A->B C Library of Pyrazolo[3,4-b]pyridine Derivatives B->C D Biochemical Screening (e.g., Kinase Inhibition Assays) C->D E Identification of 'Hits' D->E F Cell-Based Assays (e.g., Proliferation, Apoptosis) E->F G Lead Compound Identification F->G H In Vivo Studies (e.g., Xenograft Models) G->H I Preclinical Candidate H->I

Caption: A typical drug discovery workflow starting from this compound.

Biological Evaluation Protocols

Once a library of compounds has been synthesized from the this compound scaffold, their biological activity must be assessed. The following are generic protocols for a kinase inhibition assay and a cell-based proliferation assay.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for TRKA)
  • Materials: Recombinant human TRKA kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compounds (dissolved in DMSO), and a kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT). A detection reagent for quantifying ATP consumption or phosphate formation (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30 °C for a specified time (e.g., 60 minutes). e. Stop the reaction and add the detection reagent according to the manufacturer's instructions. f. Measure the luminescence or fluorescence signal, which is proportional to the remaining ATP or the formed ADP.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Proliferation Assay
  • Cell Line: Choose a cancer cell line that is known to be dependent on the target kinase for its growth and survival (e.g., a cell line with a known TRK fusion for a TRK inhibitor).

  • Materials: The chosen cell line, appropriate cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, test compounds, and a reagent for measuring cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight. b. Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours). c. Add the cell viability reagent to each well according to the manufacturer's protocol. d. Measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to a vehicle-treated control. Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) by plotting the data on a dose-response curve.

Quantitative Data Summary

The following table provides representative data for a hypothetical series of inhibitors derived from the this compound scaffold, illustrating how SAR data is typically presented.

Compound IDR¹ at C6R² at C5TRKA IC₅₀ (nM)Cell Proliferation GI₅₀ (µM)
Lead-01 4-FluorophenylMorpholino560.30
Lead-02 PhenylMorpholino1280.85
Lead-03 4-FluorophenylPiperidinyl750.42
Lead-04 4-FluorophenylH>10,000>50

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in modern drug discovery. Its strategic di-halogenation provides medicinal chemists with the tools to rapidly generate diverse libraries of compounds for screening against a wide range of biological targets, particularly protein kinases. The protocols outlined in this guide provide a framework for the synthesis, derivatization, and biological evaluation of novel inhibitors based on this privileged scaffold. As our understanding of the kinome and its role in disease continues to expand, the importance of such adaptable and strategically designed chemical starting points will undoubtedly continue to grow.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]

  • PE20091623A1 - 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS. (n.d.). Google Patents.
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]

  • Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. (2021). PubMed. Retrieved January 4, 2026, from [Link]

  • Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. (2019). Growing Science. Retrieved January 4, 2026, from [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing. Retrieved January 4, 2026, from [Link]

  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (n.d.). Google Patents.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central - NIH. Retrieved January 4, 2026, from [Link]

  • US20090325952A1 - Pyrazolo[3,4-b]pyridine compounds, and their use as pde4 inhibitors. (n.d.). Google Patents.
  • Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines | Request PDF. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]

  • N-(5-bromo-6-(4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl). (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor. (n.d.). Google Patents.
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

  • WO2021076835A8 - Methods for the preparation of 5-bromo-2-(3-chloro-pyridin-2-yl)-2h-pyrazole-3-carboxylic acid. (n.d.). Google Patents.

Sources

Application Notes and Protocols for Molecular Docking Studies of Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Pyrazolo[3,4-b]pyridines in Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors for oncology.[1][2] Its bicyclic system, featuring a hydrogen bond donor and acceptor-rich pyrazole ring fused to a pyridine, provides a versatile framework for establishing critical interactions within the ATP-binding pocket of various kinases.[3] These kinases, such as Cyclin-Dependent Kinases (CDKs), PIM kinases, and Tropomyosin Receptor Kinases (TRKs), are frequently dysregulated in cancer, making them prime targets for therapeutic intervention.[4][5][6] Molecular docking, a powerful computational technique, plays a pivotal role in elucidating the binding modes of these derivatives, guiding lead optimization, and rationalizing structure-activity relationships (SAR).[7][8]

This guide provides a comprehensive overview and detailed protocols for conducting molecular docking studies of pyrazolo[3,4-b]pyridine derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage in silico methods to accelerate their discovery programs.

Conceptual Framework: The "Lock and Key" in a Digital Realm

At its core, molecular docking predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex.[9] This process allows for the estimation of binding affinity, commonly expressed as a docking score or binding energy, where a more negative value indicates a stronger interaction.[10][11] The fundamental steps involve preparing the three-dimensional structures of both the ligand (the pyrazolo[3,4-b]pyridine derivative) and the receptor (the target kinase), defining a search space within the receptor's binding site, and employing a scoring function to evaluate and rank the generated binding poses.

Experimental Workflow: A Step-by-Step Guide

A typical molecular docking workflow for pyrazolo[3,4-b]pyridine derivatives against a kinase target can be visualized as a sequential process, from data acquisition to in-depth analysis.

Molecular Docking Workflow Figure 1: Generalized Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Target_Selection Target Identification & PDB Retrieval Protein_Prep Receptor Preparation (Add Hydrogens, Remove Water) Target_Selection->Protein_Prep PDB ID Grid_Generation Grid Box Definition (Define Search Space) Protein_Prep->Grid_Generation Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking_Run Execution of Docking Algorithm (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Configuration File Pose_Analysis Binding Pose & Score Evaluation Docking_Run->Pose_Analysis Docked Poses Validation Docking Protocol Validation (RMSD Calculation) Docking_Run->Validation Interaction_Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic etc.) Pose_Analysis->Interaction_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Studies Interaction_Analysis->SAR_Analysis

Caption: Figure 1: Generalized Molecular Docking Workflow.

Part 1: Receptor and Ligand Preparation

The fidelity of docking results is critically dependent on the quality of the input structures. This section outlines the essential preparatory steps.

Protocol 1.1: Receptor Preparation

Objective: To prepare the target protein structure for docking by removing non-essential molecules, adding hydrogen atoms, and assigning charges.

Materials:

  • Protein Data Bank (PDB) ID of the target kinase (e.g., CDK2, PDB ID: 1HCK).[12]

  • Molecular visualization software (e.g., UCSF Chimera, BIOVIA Discovery Studio).[13][14]

  • Docking software suite (e.g., AutoDock Tools).[15]

Procedure:

  • Fetch the Protein Structure: Download the crystal structure of the target protein from the RCSB Protein Data Bank ().

  • Initial Cleaning: Open the PDB file in a molecular visualization tool. Remove all water molecules, co-solvents, and any co-crystallized ligands that are not the focus of the study.[16] If the biological unit is a monomer, delete any additional protein chains.

  • Add Hydrogens and Charges: Utilize the protein preparation utility within your chosen software (e.g., 'Dock Prep' in UCSF Chimera or the protein preparation wizard in AutoDock Tools).[17][18] This step typically involves:

    • Adding hydrogen atoms, as they are usually not resolved in crystal structures.

    • Assigning partial charges to each atom using a force field (e.g., Gasteiger charges in AutoDock).

    • Repairing any missing side chains or loops if necessary.

  • Save the Prepared Receptor: Save the processed protein structure in the PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.[19]

Protocol 1.2: Ligand Preparation

Objective: To generate a 3D, energy-minimized structure of the pyrazolo[3,4-b]pyridine derivative.

Materials:

  • 2D structure of the pyrazolo[3,4-b]pyridine derivative (e.g., in SDF or MOL2 format).

  • Chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Software for 3D structure generation and energy minimization (e.g., BIOVIA Discovery Studio, PyRx with Open Babel).[14][20]

Procedure:

  • Draw the 2D Structure: Accurately draw the 2D chemical structure of the pyrazolo[3,4-b]pyridine derivative.

  • Convert to 3D: Use a suitable software to convert the 2D drawing into a 3D structure.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step ensures that the ligand has realistic bond lengths, angles, and a low-energy conformation.

  • Define Rotatable Bonds: The docking software will automatically detect rotatable bonds, which allows for ligand flexibility during the docking process.

  • Save the Prepared Ligand: Save the final 3D structure in the PDBQT format for use with AutoDock Vina.

Part 2: The Docking Simulation

With the receptor and ligand prepared, the next stage is to define the binding site and run the docking simulation.

Protocol 2.1: Grid Generation and Docking with AutoDock Vina

Objective: To define the search space for docking and execute the docking simulation.

Materials:

  • Prepared receptor and ligand files (in PDBQT format).

  • AutoDock Vina software.

  • AutoDock Tools (for defining the grid box).[15]

Procedure:

  • Load Receptor and Ligand: Open AutoDock Tools and load the prepared receptor (protein.pdbqt) and ligand (ligand.pdbqt) files.

  • Define the Grid Box: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.

    • Navigate to the 'Grid' -> 'Grid Box' menu.

    • Position and size the grid box to encompass the entire binding site of the kinase. A common approach is to center the grid on the co-crystallized ligand if one is present in the original PDB file.[21] The dimensions should be large enough to allow for the ligand to rotate and translate freely within the active site.

  • Generate the Configuration File: Create a text file named conf.txt. This file specifies the input files and the grid box parameters for AutoDock Vina.[19] An example is shown below:

  • Run AutoDock Vina: Open a command-line terminal, navigate to the directory containing your files, and execute the following command:

    vina --config conf.txt

    Vina will perform the docking calculation and generate an output file (output_poses.pdbqt) containing the predicted binding poses and a log file (output_log.txt) with the corresponding binding affinities.[21]

Part 3: Analysis and Validation of Docking Results

The final and most critical phase is the interpretation and validation of the docking output.

Protocol 3.1: Visualization and Interaction Analysis

Objective: To visualize the docked poses and analyze the molecular interactions between the pyrazolo[3,4-b]pyridine derivative and the kinase.

Materials:

  • Docking output file (output_poses.pdbqt).

  • Prepared receptor file (protein.pdbqt).

  • Visualization software (e.g., PyMOL, BIOVIA Discovery Studio).[22][23]

Procedure:

  • Load Structures: Open your visualization software and load the receptor PDBQT file and the docking output PDBQT file.[24]

  • Examine Binding Poses: The output file will contain multiple binding poses (typically 9 for AutoDock Vina), ranked by their binding affinity (in kcal/mol).[9] The pose with the lowest binding energy is considered the most favorable.

  • Analyze Interactions: For the top-ranked pose, analyze the key molecular interactions. Pay close attention to:

    • Hydrogen Bonds: These are critical for affinity and specificity. Identify the amino acid residues forming hydrogen bonds with the pyrazolo[3,4-b]pyridine core and its substituents.[11]

    • Hydrophobic Interactions: Analyze contacts between non-polar regions of the ligand and hydrophobic residues in the binding pocket.

    • Pi-Pi Stacking: The aromatic rings of the pyrazolo[3,4-b]pyridine scaffold can engage in π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).[25]

  • Generate Publication-Quality Images: Use the visualization software to create high-quality images of the ligand-receptor complex, highlighting the key interactions.[26][27]

The interaction of a hypothetical pyrazolo[3,4-b]pyridine inhibitor within a kinase active site can be conceptualized as follows:

Ligand-Kinase Interactions Figure 2: Key Interactions of Pyrazolo[3,4-b]pyridines Ligand Pyrazolo[3,4-b]pyridine Core Hinge Hinge Region (e.g., Leu83 in CDK2) Ligand->Hinge Hydrogen Bonds (Pyrazolo N-H) Hydrophobic_Pocket Hydrophobic Pocket Ligand->Hydrophobic_Pocket Hydrophobic Interactions Gatekeeper Gatekeeper Residue Ligand->Gatekeeper van der Waals Contacts Solvent_Front Solvent-Exposed Region Ligand->Solvent_Front R-group Interactions (Modulates Selectivity/Solubility)

Caption: Figure 2: Key Interactions of Pyrazolo[3,4-b]pyridines.

Data Interpretation

The primary quantitative output from a docking simulation is the binding affinity. A summary table is useful for comparing different derivatives.

Compound IDBinding Affinity (kcal/mol)Key H-Bond Interactions (Residue)
Derivative 1-9.5Leu83, Asp145
Derivative 2-8.2Leu83
Derivative 3-10.1Leu83, Asp145, Gln131
Reference Inhibitor-9.8Leu83, Asp145

Table 1: Example Docking Results Summary for CDK2 Target.

  • Binding Affinity: A lower (more negative) value suggests a more stable protein-ligand complex.[10] In Table 1, Derivative 3 shows the most promising binding affinity.

  • Interaction Profile: The interactions should be chemically sensible. For kinase inhibitors, forming hydrogen bonds with the hinge region of the ATP-binding site is a hallmark of a canonical binding mode.[12] Comparing the interaction profile of your compounds to a known inhibitor can provide confidence in the predicted binding pose.[28]

Protocol 3.2: Validation of the Docking Protocol

Objective: To ensure that the chosen docking protocol can reliably reproduce the experimentally observed binding mode.

Method: Re-docking of a Co-crystallized Ligand The most common method for validating a docking protocol is to re-dock the native ligand back into the binding site of the receptor from which it was extracted.[29][30]

Procedure:

  • Select a PDB Entry with a Ligand: Choose a high-resolution crystal structure of your target kinase that is co-crystallized with an inhibitor.

  • Prepare Receptor and Ligand: Separate the ligand and the protein. Prepare both as described in Protocols 1.1 and 1.2.

  • Perform Docking: Use the exact same docking parameters (grid box size and center) that you intend to use for your pyrazolo[3,4-b]pyridine derivatives to dock the native ligand back into the receptor.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Analyze the Result: An RMSD value of ≤ 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[29][31][32]

Conclusion and Future Directions

Molecular docking is an indispensable tool in the modern drug discovery pipeline for pyrazolo[3,4-b]pyridine derivatives. By providing insights into binding modes and affinities, it enables the rational design of more potent and selective kinase inhibitors.[4][5] It is crucial to remember that docking results are predictive and should be interpreted in the context of experimental data. Promising candidates identified through docking should be prioritized for synthesis and subsequent in vitro biological evaluation to validate the in silico predictions.[33] For a more profound understanding of binding stability and dynamics, top-ranked docked complexes can be subjected to more computationally intensive methods like molecular dynamics (MD) simulations.[6]

References

  • Binjubair, F. A., et al. (2024). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Biomolecular Structure and Dynamics. [Link]

  • Ezzat, M. H., et al. (2023). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. [Link]

  • Scripps Research. (2020). AutoDock Vina Tutorial. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • Norman, T. C., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link]

  • ResearchGate. (2024). Validation of Docking Methodology (Redocking). [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Mohamed, M. S., et al. (2025). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. ResearchGate. [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? [Link]

  • University of Cambridge. (n.d.). Preparing the protein and ligand for docking. [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]

  • Al-Warhi, T., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. [Link]

  • Ganesan, R., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Pham, T. A., & Jain, A. N. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. [Link]

  • The Roulin's Lab. (2022). Visualization of Molecular Docking result by PyMOL. YouTube. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? [Link]

  • ResearchGate. (n.d.). Structures of some pyrazolo[3,4-b]pyridine derivatives with CDK2... [Link]

  • PubMed. (2025). Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. [Link]

  • Diller, D. J., & Merz, K. M. (2002). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences. [Link]

  • Iriepa, I., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Sanner, M. F. (n.d.). Introduction to in silico docking. [Link]

  • E-Hefnawy, M. M., et al. (2013). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems. [Link]

  • Holleman, E. (2021). Visualizing ligand docking results with PyMOL scripting and R. [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. [Link]

  • El-Gamal, M. I., et al. (2019). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][34]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. [Link]

  • BioExcel. (n.d.). Protein-ligand Docking tutorial using BioExcel Building Blocks (biobb). [Link]

  • Bioinformatics Insights. (2024). How To Generate Protein Ligand Images after docking? YouTube. [Link]

  • Biotecnika. (2024). PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications. YouTube. [Link]

  • ResearchGate. (n.d.). Molecular docking results of the pyrazolo[3,4-b]pyridine 16kA (isomer A...). [Link]

  • Dassault Systèmes. (2014). STRUCTURE-BASED DESIGN WITH BIOVIA DISCOVERY STUDIO®. [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. [Link]

  • PubMed Central. (2023). Pharmacophore-Based Screening, Molecular Docking, and Dynamic Simulation of Fungal Metabolites as Inhibitors of Multi-Targets in Neurodegenerative Disorders. [Link]

  • bioRxiv. (2023). Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead. [Link]

  • ResearchGate. (2024). Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead Candidates Against Mycobacterium tuberculosis. [Link]

  • Reddit. (2024). Need help with molecular docking results interpretation. [Link]

  • University of Nottingham. (2020). How to Interpret Your Docking Scores. YouTube. [Link]

  • Jurnal Universitas Padjadjaran. (2023). Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. [Link]

  • IJS Indico. (2021). MOLECULAR DOCKING CALCULATIONS UTILIZING DISCOVERY STUDIO & PIPELINE PILOT. [Link]

  • Thomas Adewumi University. (2023). Illustrated Procedure to Perform Molecular Docking Using PyRx and Biovia Discovery Studio Visualizer: A Case Study of 10kt With. [Link]

Sources

Formulation of Pyrazolo Compounds for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives are a prominent class of heterocyclic compounds, forming the core scaffold of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2][3] The successful preclinical evaluation of these promising compounds in in vivo models is fundamentally dependent on the development of an appropriate formulation. A well-designed formulation ensures adequate drug exposure at the target site, thereby enabling a reliable assessment of efficacy and toxicity.[4]

A primary challenge in the development of formulations for many pyrazolo compounds is their inherent poor aqueous solubility.[1][5] This characteristic can significantly limit oral bioavailability and complicate parenteral administration, potentially leading to inconclusive or misleading results in animal studies.[6] This guide provides a comprehensive overview of the strategies and methodologies for formulating pyrazolo compounds for in vivo research, with a focus on overcoming solubility challenges and ensuring the scientific integrity of preclinical studies.

Pre-formulation Studies: The Foundation for a Robust Formulation

Before embarking on the preparation of a final dosing formulation, a thorough pre-formulation assessment is crucial. These initial studies provide essential data on the physicochemical properties of the pyrazolo compound, guiding the selection of an appropriate formulation strategy.

Key Pre-formulation Parameters:

  • Solubility Profiling: The solubility of the compound should be determined in a range of pharmaceutically acceptable solvents and vehicles. This data is critical for identifying potential solubilization strategies.

  • Stability Analysis: The chemical stability of the pyrazolo compound in the solid state and in solution must be evaluated under various conditions (e.g., pH, light, temperature).[7][8] Understanding the degradation pathways is essential for developing a stable formulation and defining appropriate storage conditions.[8]

  • LogP Determination: The octanol-water partition coefficient (LogP) provides an indication of the compound's lipophilicity, which can influence its absorption and distribution characteristics.[5]

Table 1: Example Solubility Data for a Model Pyrazolo Compound (Celecoxib)

SolventSolubility (mg/mL)Temperature (°C)Reference
Water~0.00525[1]
Ethanol~25Room Temp[1]
Dimethyl Sulfoxide (DMSO)~16.6Room Temp[1]
1:4 Ethanol:PBS (pH 7.2)~0.2Room Temp[1]

Vehicle Selection for In Vivo Administration

The choice of vehicle is a critical decision in the formulation development process. The ideal vehicle should solubilize or suspend the pyrazolo compound at the desired concentration, be non-toxic at the administered volume, and be compatible with the chosen route of administration.[6][9]

Common Vehicle Strategies for Poorly Soluble Compounds:

  • Aqueous Solutions: For water-soluble pyrazolo compounds, simple aqueous vehicles like saline or phosphate-buffered saline (PBS) are preferred.[10]

  • Co-solvent Systems: Water-miscible organic solvents can be used to dissolve the compound before dilution with an aqueous solution.[6] Common co-solvents include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol (PG).[10] It is crucial to keep the concentration of organic solvents to a minimum to avoid toxicity.[11]

  • Surfactant-based Formulations: Surfactants like Tween 80 and Poloxamer 188 can be used to increase the solubility of hydrophobic compounds by forming micelles.[12]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility and stability.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used example.[11]

  • Lipid-based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as oils (corn oil, sesame oil), emulsions, or self-emulsifying drug delivery systems (SEDDS) can enhance oral bioavailability.[6][10]

  • Aqueous Suspensions: If the compound cannot be solubilized, it can be administered as a suspension.[6] A suspending agent, such as carboxymethylcellulose (CMC) or methylcellulose (MC), is typically used to ensure a uniform and stable suspension.[11]

Decision-Making Workflow for Vehicle Selection

G start Start: Pyrazolo Compound Properties solubility Aqueous Solubility Assessment start->solubility soluble Soluble? solubility->soluble aqueous_vehicle Formulate in Aqueous Vehicle (e.g., Saline, PBS) soluble->aqueous_vehicle Yes co_solvent Co-solvent/Surfactant Solubilization Feasible? soluble->co_solvent No end Final Formulation aqueous_vehicle->end co_solvent_formulation Prepare Co-solvent/ Surfactant Formulation co_solvent->co_solvent_formulation Yes cyclodextrin Cyclodextrin Complexation Possible? co_solvent->cyclodextrin No co_solvent_formulation->end cyclodextrin_formulation Prepare Cyclodextrin Formulation cyclodextrin->cyclodextrin_formulation Yes suspension Prepare Suspension (e.g., with CMC, MC) cyclodextrin->suspension No cyclodextrin_formulation->end suspension->end

Caption: Vehicle selection workflow for pyrazolo compounds.

Experimental Protocols

The following protocols provide step-by-step methodologies for preparing common formulations for in vivo studies. It is imperative to always include a vehicle-only control group in animal studies to differentiate between the effects of the compound and the vehicle.[6]

Protocol 1: Formulation for Oral Gavage (Solution)

This protocol describes the preparation of a common vehicle for the oral administration of poorly water-soluble pyrazolo compounds.

Materials:

  • Pyrazolo compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of the pyrazolo compound based on the desired final concentration and dosing volume.[1]

  • Initial Solubilization: In a sterile conical tube, add the appropriate volume of DMSO to the pyrazolo compound.[1] The final concentration of DMSO in the formulation should typically be kept low (e.g., 5-10%) to minimize potential toxicity.[1] Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[1]

  • Addition of Co-solvents and Surfactants: Sequentially add PEG400 and Tween-80 to the solution, vortexing after each addition.[1] A common formulation may consist of a ratio such as 10% DMSO, 40% PEG400, and 5% Tween-80.

  • Final Dilution: Add sterile saline to reach the final desired volume and vortex until a clear and homogenous solution is obtained.[1]

  • Storage: It is recommended to prepare the formulation fresh on the day of the experiment.[1] If short-term storage is necessary, store protected from light at 2-8°C. Visually inspect for any precipitation before administration.[1]

Protocol 2: Formulation for Intravenous Administration (Solution)

This protocol outlines the preparation of a formulation suitable for intravenous administration, which necessitates a sterile and clear solution.

Materials:

  • Pyrazolo compound

  • DMSO

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W)

  • Sterile, pyrogen-free vials

  • Sterile filters (0.22 µm)

  • Vortex mixer

Procedure:

  • Initial Solubilization in a Sterile Environment: In a sterile vial, dissolve the pyrazolo compound in a minimal amount of DMSO to create a high-concentration stock solution.[1]

  • Preparation of Cyclodextrin Solution: In a separate sterile vial, prepare a solution of HP-β-CD in the aqueous vehicle (saline or D5W).[1] The concentration of HP-β-CD will depend on the specific compound and its complexation efficiency.

  • Final Dilution and Filtration: Slowly add the aqueous HP-β-CD solution to the organic solution while vortexing to prevent precipitation.[1] The final concentration of organic solvents should be minimized. Filter the final solution through a sterile 0.22 µm syringe filter into a sterile vial.[1]

  • Quality Control: Visually inspect the final solution for any particulates or precipitation. The solution must be clear for intravenous administration.[1] Prepare fresh before use.

Protocol 3: Formulation for Oral Gavage (Suspension)

This protocol is suitable for compounds that cannot be adequately solubilized.

Materials:

  • Pyrazolo compound

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Tween 80 (optional, as a wetting agent)

  • Mortar and pestle or homogenizer

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of the pyrazolo compound.

  • Wetting the Compound (Optional): If the compound is difficult to suspend, first form a paste by adding a small amount of Tween 80 and triturating with a mortar and pestle.[6]

  • Preparation of the Suspension: Gradually add the 0.5% CMC solution to the compound (or paste) while continuously triturating or homogenizing until a uniform suspension is achieved.[6]

  • Homogenization: Ensure the suspension is thoroughly mixed before each administration to guarantee consistent dosing.

Administration Routes and Volumes

The choice of administration route and the volume of the formulation are critical for the welfare of the animal and the integrity of the study.[13]

Table 2: Recommended Administration Volumes in Mice

RouteVolumeNeedle Size (gauge)Reference
Intravenous (IV)< 0.2 mL27-30[13]
Intraperitoneal (IP)< 2-3 mL25-27[13]
Subcutaneous (SC)< 2-3 mL (divided sites)25-27[13]
Oral (PO)< 10 mL/kgN/A[13]

Experimental Workflow for Formulation and Administration

G start Start: Compound Characterization preformulation Pre-formulation Studies (Solubility, Stability) start->preformulation vehicle_selection Vehicle Selection based on Pre-formulation Data preformulation->vehicle_selection formulation_prep Formulation Preparation (Solution/Suspension) vehicle_selection->formulation_prep qc Quality Control (Visual Inspection, etc.) formulation_prep->qc animal_dosing Animal Dosing (Correct Route & Volume) qc->animal_dosing end In Vivo Study Completion animal_dosing->end

Caption: General workflow for in vivo formulation and administration.

Conclusion

The successful in vivo evaluation of pyrazolo compounds is critically dependent on a well-developed and characterized formulation. Overcoming the common challenge of poor aqueous solubility requires a systematic approach, beginning with thorough pre-formulation studies to guide the selection of an appropriate vehicle and formulation strategy. The protocols provided in this guide offer a starting point for the preparation of solutions and suspensions for oral and intravenous administration. By carefully considering the physicochemical properties of the compound, the potential toxicity of excipients, and the requirements of the animal model, researchers can develop robust formulations that ensure reliable and reproducible results in preclinical studies, ultimately accelerating the drug development process.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Vehicle Solutions for Poorly Soluble Compounds in Animal Studies.
  • Scott, K. A., et al. (n.d.). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. PMC - NIH.
  • J-Stage. (n.d.).
  • (n.d.).
  • ResearchGate. (2014, July 10).
  • PubMed. (2024, October 31). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions.
  • ResearchGate. (2025, August 9).
  • PubMed. (2021, September 13). A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies.
  • PubMed Central (PMC). (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
  • BenchChem. (2025). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
  • (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • MDPI. (n.d.).

Sources

synthesis of pyrazolo[3,4-b]pyridine derivatives for TRK inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Evaluation of Pyrazolo[3,4-b]pyridine Derivatives for Tropomyosin Receptor Kinase (TRK) Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting TRK in Oncology

Tropomyosin Receptor Kinases (TRKs), a family comprising TRKA, TRKB, and TRKC, are receptor tyrosine kinases essential for the development and function of the nervous system.[1] In oncology, their significance stems from chromosomal rearrangements that create NTRK gene fusions. These fusions lead to the expression of chimeric TRK proteins that are constitutively active, driving oncogenesis through key downstream signaling pathways, including the RAS/MAPK and PI3K/AKT cascades.[2][3] This makes TRK fusion proteins highly attractive therapeutic targets.

The clinical success of first-generation TRK inhibitors like larotrectinib and entrectinib has validated this approach, establishing a "tumor-agnostic" treatment paradigm for patients with NTRK fusion-positive cancers.[2][4][5] Building on this success, researchers are exploring novel chemical scaffolds to identify next-generation inhibitors with improved potency, selectivity, or the ability to overcome acquired resistance. The 1H-pyrazolo[3,4-b]pyridine core has emerged as a promising scaffold for this purpose.[6][7] This heterocyclic system offers multiple points for chemical modification, allowing for fine-tuning of its pharmacological properties.[6]

This guide provides a comprehensive overview of the design, synthesis, and biological evaluation of novel pyrazolo[3,4-b]pyridine derivatives as potent TRK inhibitors. It is intended to equip researchers with both the theoretical understanding and practical protocols necessary to advance the discovery of new targeted cancer therapies.

The TRK Signaling Pathway and Mechanism of Inhibition

Upon activation by neurotrophin ligands (or constitutive activation via gene fusion), TRK receptors dimerize and autophosphorylate, triggering downstream pathways that regulate cell proliferation, differentiation, and survival.[1][3] Small-molecule inhibitors are designed to compete with ATP for the kinase's binding site, thereby preventing phosphorylation and blocking the entire signaling cascade.[5]

TRK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Fusion Protein (Constitutively Active) RAS RAS TRK->RAS Activates PI3K PI3K TRK->PI3K Activates PLCg PLCγ TRK->PLCg Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes AKT AKT PI3K->AKT AKT->Transcription Promotes Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TRK Blocks ATP Binding Proliferation Cell Proliferation & Survival Transcription->Proliferation

Figure 1: Simplified TRK Signaling Pathway and Inhibition.

Design Strategy: The Pyrazolo[3,4-b]pyridine Scaffold

The design of novel TRK inhibitors often employs strategies like "scaffold hopping," where the core of a known inhibitor is replaced with a different, bioisosteric scaffold that maintains key binding interactions while offering new opportunities for chemical modification.[1][8] The pyrazolo[3,4-b]pyridine scaffold has been identified through such methods, often aided by computer-aided drug design (CADD) and molecular docking studies to predict binding affinity to the TRK kinase domain.[1][9]

Figure 2: General structure of 1H-pyrazolo[3,4-b]pyridine core.

The versatility of this scaffold allows for systematic exploration of the structure-activity relationship (SAR). Modifications at positions R1, R3, and R4 can significantly impact potency, selectivity, and pharmacokinetic properties such as plasma stability and cytochrome P450 (CYP) inhibition.[1][6]

Part I: Synthesis Protocols for Pyrazolo[3,4-b]pyridine Derivatives

A common and effective route to synthesize the pyrazolo[3,4-b]pyridine core involves the cyclocondensation of a 5-aminopyrazole derivative with an appropriate α,β-unsaturated ketone.[6][10] This section outlines a general, two-step procedure.

Protocol 1: Synthesis of α,β-Unsaturated Ketone Intermediate

This protocol describes a Wittig reaction to generate the unsaturated ketone, a crucial precursor.

  • Objective: To synthesize the chalcone-like α,β-unsaturated ketone required for the subsequent cyclization step.

  • Materials & Reagents:

    • Appropriately substituted aromatic aldehyde (1.0 eq)

    • Substituted acetophenone-derived ylide (phosphonium salt) (1.1 eq)

    • Strong base (e.g., Sodium Hydride, n-Butyllithium)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Procedure:

    • To a stirred suspension of the phosphonium salt in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add the strong base portion-wise.

    • Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

    • Cool the resulting deep-colored solution back to 0 °C.

    • Add a solution of the aromatic aldehyde in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding deionized water.

    • Extract the aqueous layer with DCM or Ethyl Acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired α,β-unsaturated ketone.

    • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Scientist's Note: The geometry of the resulting double bond (E/Z isomers) can be influenced by the nature of the ylide and reaction conditions. For many subsequent cyclizations, a mixture of isomers is often acceptable, though purification may sometimes separate them.

Protocol 2: Cyclocondensation to Form the Pyrazolo[3,4-b]pyridine Core

This protocol details the key ring-forming reaction.

  • Objective: To construct the pyrazolo[3,4-b]pyridine ring system via a catalyzed cyclization reaction.[10]

  • Materials & Reagents:

    • α,β-unsaturated ketone (from Protocol 1) (1.0 eq)

    • 5-amino-1-phenyl-pyrazole (1.0 eq)

    • Zirconium(IV) chloride (ZrCl₄) (0.3 eq) as a catalyst[10]

    • Ethanol (EtOH)

    • Dimethylformamide (DMF)

    • Chloroform (CHCl₃)

    • Deionized water

  • Procedure:

    • In a reaction vessel, dissolve the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL).

    • Add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at room temperature.

    • Degas the mixture (e.g., by bubbling N₂ through it for 10 minutes).

    • Add ZrCl₄ (0.15 mmol) to the reaction mixture.

    • Stir the reaction vigorously at 95 °C for 16 hours. Monitor progress by TLC.

    • After completion, cool the mixture to room temperature and concentrate in vacuo to remove the solvents.

    • Partition the residue between CHCl₃ and water.

    • Separate the layers and extract the aqueous phase with CHCl₃ (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography to yield the final pyrazolo[3,4-b]pyridine derivative.

    • Confirm the structure and purity using NMR and high-resolution MS (HRMS).

  • Scientist's Note: ZrCl₄ is a moisture-sensitive Lewis acid catalyst; ensure it is handled under anhydrous conditions. The reaction temperature and time are critical variables that may require optimization depending on the specific substrates used. The mechanism is believed to proceed via a Michael addition followed by an intramolecular cyclization and dehydration/oxidation.[6]

Part II: Biological Evaluation Protocols

Once synthesized, the novel compounds must be evaluated for their ability to inhibit TRK kinases and suppress cancer cell growth.

Workflow A Synthesis & Purification of Pyrazolo[3,4-b]pyridine Derivatives B Biochemical Kinase Assay (TRKA, B, C) A->B C Determine Enzymatic IC50 B->C D Cell-Based Proliferation Assay (NTRK-fusion cell line, e.g., KM-12) C->D Potent Compounds E Determine Cellular IC50 D->E F Target Engagement Assay (Western Blot for p-TRK) E->F Active Compounds G Confirm On-Target Activity F->G H Lead Optimization (ADMET, SAR) G->H

Figure 3: General Workflow for TRK Inhibitor Screening.[11]
Protocol 3: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This assay directly measures the inhibition of kinase enzymatic activity.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against TRKA, TRKB, and TRKC kinases.[11]

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A lower luminescence signal indicates greater kinase inhibition.

  • Materials & Reagents:

    • Recombinant human TRKA, TRKB, TRKC enzymes (BPS Bioscience or similar)[12][13]

    • Poly (Glu, Tyr) 4:1 substrate

    • ATP

    • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Test compounds serially diluted in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 96- or 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.[12]

    • In an assay plate, add 5 µL of the diluted inhibitor solution. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

    • Add 20 µL of a solution containing the kinase and substrate in kinase buffer to each well.

    • Initiate the kinase reaction by adding 25 µL of ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete unused ATP.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each concentration relative to controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

  • Scientist's Note: It is crucial to run a positive control inhibitor, such as larotrectinib, to validate the assay performance.[1] Ensure that the ATP concentration used is near the Kₘ value for each kinase to accurately determine competitive inhibitor potency.

Protocol 4: Cell-Based Antiproliferative Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability of cancer cells.

  • Objective: To determine the cellular IC₅₀ of compounds in a cancer cell line driven by an NTRK fusion, such as the KM-12 colorectal carcinoma cell line.[1]

  • Materials & Reagents:

    • KM-12 cells (or other NTRK fusion-positive cell line)

    • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

    • Test compounds serially diluted in culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

    • 96-well clear tissue culture plates

  • Procedure:

    • Seed KM-12 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).

    • Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting viability against the log of compound concentration.

  • Scientist's Note: To confirm that the antiproliferative effect is specific to TRK inhibition, it is good practice to run a counterscreen using a cell line that does not have an NTRK fusion (e.g., MCF-7).[1][14] A significant difference in potency between the two cell lines suggests on-target activity.

Data Interpretation and Structure-Activity Relationships (SAR)

Systematic evaluation of synthesized derivatives allows for the development of a robust SAR, guiding future optimization efforts. The data below, adapted from published research on pyrazolo[3,4-b]pyridine TRK inhibitors, illustrates how structural changes can impact potency.[1][8]

CompoundR3-substituentR4-substituentTRKA IC₅₀ (nM)KM-12 Cell IC₅₀ (µM)
C03 Phenyl4-Fluorophenyl560.304
C09 Phenyl3-Fluorophenyl57>10
C10 Phenyl2-Fluorophenyl261.25
Larotrectinib (Reference)(Reference)3.0~0.01

Table 1: Example SAR data for pyrazolo[3,4-b]pyridine derivatives. Data is illustrative and based on findings in cited literature.[1]

From this limited dataset, one can infer that the position of the fluorine substituent on the R4-phenyl ring significantly affects not only enzymatic potency (C10 vs. C03/C09) but also cellular activity, where the 4-fluoro substitution (C03) provided the best cellular potency.[1] This highlights the importance of integrating both biochemical and cell-based assays to guide lead optimization.

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold represents a highly promising platform for the development of novel TRK inhibitors. The synthetic and biological protocols detailed in this guide provide a robust framework for researchers to design, create, and evaluate new chemical entities targeting TRK-driven cancers.

Promising lead compounds identified through this workflow, such as compound C03 from the literature, warrant further investigation.[1][8] The next steps in the drug discovery pipeline include comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess drug-like properties, pharmacokinetic studies to understand in vivo behavior, and ultimately, evaluation in animal models of TRK fusion-positive cancers to establish preclinical proof-of-concept.[2]

References

  • A Comparative Guide to the In Vivo Efficacy of Novel TRK Inhibitors Versus Standard of Care. Benchchem.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors | Request PDF.
  • Basket trial of TRK inhibitors demonstrates efficacy in TRK fusion-positive cancers. VIVO Weill Cornell Medical College.
  • (PDF) Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • A Technical Guide to the Preliminary Screening of Novel Tropomyosin Receptor Kinase (Trk) Inhibitors. Benchchem.
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
  • Application Notes and Protocols for Trk-IN-16 Tre
  • Insights into Current Tropomyosin Receptor Kinase (TRK)
  • TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults. PMC (PubMed Central).
  • The Synthetic method of Larotrectinib (LOXO-101). ChemicalBook.
  • Larotrectinib and entrectinib as type-I multi-target kinase inhibitors.
  • Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. PMC (PubMed Central).
  • Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scilit.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC (PubMed Central).
  • Synthesis of larotrectinib (XXXIX).
  • TRKB Kinase Assay Kit. BPS Bioscience.
  • Entrectinib versus Larotrectinib in preclinical models of NTRK-fusion cancers. Benchchem.
  • TrkA Assay Kit. BPS Bioscience.
  • CN107987082B - A kind of Preparation Method And Their Intermediate of Larotrectinib.
  • In vitro kinase assay. Protocols.io.

Sources

Application Notes and Protocols for the Selective Suzuki Coupling of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

<

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the selective Suzuki-Miyaura cross-coupling reaction for the functionalization of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, and its precise modification is crucial for the development of novel therapeutic agents. This application note details a robust and selective protocol for the arylation or vinylation at the C5-position, leveraging the differential reactivity of the C-Br and C-Cl bonds. We delve into the mechanistic underpinnings of this selectivity, provide a detailed, step-by-step experimental procedure, offer troubleshooting guidance, and present expected outcomes based on established literature.

Introduction: The Significance of Pyrazolo[3,4-b]pyridines and the Suzuki Coupling

The pyrazolo[3,4-b]pyridine core is a key pharmacophore found in a multitude of biologically active compounds, exhibiting activities such as kinase inhibition, antiviral properties, and antagonism of various receptors. The ability to introduce diverse substituents onto this scaffold is paramount for structure-activity relationship (SAR) studies and the optimization of drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] Its operational simplicity, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in the pharmaceutical industry.[3]

For dihalogenated substrates like this compound, the challenge and opportunity lie in achieving regioselective coupling. This allows for the stepwise and controlled introduction of different functionalities at specific positions, thereby expanding the accessible chemical space. This guide focuses on a protocol designed to selectively couple at the more reactive C5-bromo position.

Mechanism and Rationale for Selectivity

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[4][5] The key steps are oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the active catalyst.[6]

The Catalytic Cycle

The generally accepted mechanism involves the following key transformations:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R¹-X). This is often the rate-determining step.[4]

  • Transmetalation: The organoboron reagent (R²-BY₂), after activation by a base, transfers its organic group (R²) to the palladium(II) center, displacing the halide.[5]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.[3]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) r1x R¹-X (Aryl Halide) r2b R²B(OR)₂ (Boronic Ester/Acid) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Basis for C-Br vs. C-Cl Selectivity

The selective coupling at the C5-bromo position over the C6-chloro position is primarily governed by the difference in bond dissociation energies of the C-Br and C-Cl bonds. The C-Br bond is weaker and therefore more susceptible to oxidative addition by the palladium(0) catalyst.[4][7] The relative reactivity of halogens in Suzuki couplings generally follows the order: I > Br > OTf >> Cl.[5][7]

By carefully selecting the catalyst, ligands, and reaction conditions (particularly temperature), it is possible to favor the oxidative addition at the C-Br bond to such an extent that the C-Cl bond remains largely unreacted. Bulky, electron-rich phosphine ligands are often employed as they promote the oxidative addition step and stabilize the active catalytic species.[6][8]

Experimental Protocol

This protocol provides a general method for the selective Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Equipment
Reagents Purpose Typical Supplier & Grade
This compoundSubstrateCommercially available, >97% purity
Aryl or Vinyl Boronic Acid/EsterCoupling PartnerCommercially available, >95% purity
Pd(dppf)Cl₂ · CH₂Cl₂Catalyst[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)BaseAnhydrous, >99% purity
1,4-DioxaneSolventAnhydrous, <50 ppm water
WaterCo-solventDegassed, HPLC grade
Nitrogen or Argon GasInert AtmosphereHigh purity
Ethyl Acetate, Brine, Anhydrous Sodium SulfateWorkup ReagentsACS grade
Silica GelChromatography230-400 mesh

Equipment:

  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer with heating plate or microwave reactor

  • Condenser

  • Inert gas line (N₂ or Ar)

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure

Caption: Experimental workflow for the selective Suzuki coupling reaction.

  • Reaction Setup:

    • To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the desired aryl or vinylboronic acid (1.2-1.5 equiv), and sodium carbonate (2.0-3.0 equiv).[8]

    • Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.03-0.05 equiv).[9]

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times. Proper degassing is critical to prevent catalyst deactivation.[10]

  • Solvent Addition:

    • Through the septum, add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to achieve a substrate concentration of approximately 0.1 M. The addition of water is often crucial for the reaction's success.[11]

  • Reaction Execution:

    • Conventional Heating: Lower the flask into an oil bath preheated to 80-100 °C and stir vigorously.

    • Microwave Irradiation: Place the sealed vial into the microwave reactor and heat to 100-120 °C for 15-40 minutes. Microwave heating can significantly reduce reaction times.[2][12]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting bromo-chloro substrate is consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-substituted-6-chloro-1H-pyrazolo[3,4-b]pyridine product.

Data Presentation and Expected Outcomes

The following table provides representative, albeit hypothetical, data for the selective Suzuki coupling at the C5 position with various boronic acids. Actual yields may vary depending on the specific substrate and precise reaction conditions.

Boronic Acid Catalyst Loading (mol%) Temperature (°C) Time Yield (%)
Phenylboronic acid3904 h~85
4-Methoxyphenylboronic acid3903 h~92
3-Fluorophenylboronic acid51006 h~78
Thiophene-2-boronic acid51005 h~75
Vinylboronic acid pinacol ester3802 h~88

Yields are for isolated, purified products.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.[10]2. Insufficiently anhydrous solvent.3. Inappropriate base or base strength.[8]1. Ensure thorough degassing of solvents and reaction vessel. Use a fresh batch of catalyst.2. Use anhydrous solvents.3. Screen alternative bases such as K₃PO₄ or Cs₂CO₃.
Formation of Side Products (e.g., Homocoupling) 1. Presence of oxygen.[13]2. Protodeborylation of the boronic acid.[10]1. Improve degassing technique.2. Use the corresponding boronic ester (e.g., pinacol ester) which is often more stable. Use a slight excess (1.5 equiv) of the boron reagent.
Reaction at C6-Cl Position (Loss of Selectivity) 1. Reaction temperature is too high.2. Overly active catalyst system.1. Reduce the reaction temperature. Monitor the reaction closely and stop once the starting material is consumed.2. Reduce catalyst loading or screen different palladium catalysts/ligands.
Protodehalogenation (Loss of Bromine) 1. Presence of impurities.2. Unstable catalyst leading to side reactions.1. Ensure high purity of starting materials.2. Consider using a more stable precatalyst or a different ligand.

Conclusion

The protocol described herein offers a reliable and highly selective method for the functionalization of the C5-position of this compound via the Suzuki-Miyaura cross-coupling reaction. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds and employing carefully controlled reaction conditions, researchers can efficiently synthesize a diverse library of C5-aryl or C5-vinyl pyrazolopyridine derivatives. The resulting 6-chloro-substituted products are valuable intermediates, poised for further functionalization at the C6 position through subsequent cross-coupling or nucleophilic aromatic substitution reactions, thus providing a powerful strategy for the rapid elaboration of this medicinally important scaffold.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Elsevier. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]

  • ACS Publications. Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • Thieme. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • RSC Publishing. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • PubMed. A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water. [Link]

  • ResearchGate. New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. [Link]

  • MDPI. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]

  • PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • ResearchGate. Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • ResearchGate. ChemInform Abstract: Competitive and Selective Csp3-Br versus Csp2-Br Bond Activation in Palladium-Catalyzed Suzuki Cross-Coupling: An Experimental and Theoretical Study of the Role of Phosphine Ligands.. [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • NIH. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.. [Link]

  • Harvard University. The Suzuki Reaction. [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • NIH. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]

Sources

Application Note: Utilizing 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine as a Versatile Fragment for Screening Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality lead compounds. The success of any FBDD campaign hinges on the quality and chemical diversity of the fragment library. This application note details the strategic use of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine , a privileged heterocyclic scaffold, as a potent starting point for drug discovery programs, particularly those targeting ATP-binding sites such as protein kinases. We provide a comprehensive guide, from initial fragment validation and primary screening to hit confirmation and subsequent hit-to-lead optimization, underscoring the fragment's synthetic tractability and strategic value. Detailed protocols for biophysical and biochemical screening assays are provided to empower researchers in their drug development endeavors.

Introduction: The Strategic Advantage of the Pyrazolopyridine Scaffold

The pyrazole ring and its fused heterocyclic derivatives, such as pyrazolopyridines, are considered "privileged scaffolds" in medicinal chemistry.[1][2] These core structures are prevalent in numerous approved drugs and clinical candidates, demonstrating favorable pharmacokinetic properties and a remarkable ability to form key interactions with a wide range of biological targets.[2][3] Specifically, the pyrazolopyridine core is a well-established hinge-binding motif for many protein kinases, making it an ideal starting point for developing inhibitors.[1]

The fragment presented here, This compound , has been strategically selected for its combination of a proven biological scaffold with versatile synthetic handles for rapid and directed chemical elaboration.

Physicochemical Properties and "Rule of Three" Compliance

For a molecule to be an effective fragment, it must possess high aqueous solubility and a low molecular weight to ensure that even weak binding events can be detected in biophysical assays.[4][5] The "Rule of Three" (Ro3) provides a set of guidelines for ideal fragment properties.[6][7] As detailed in Table 1, this compound is an exemplary fragment that adheres to these principles.

PropertyValue"Rule of Three" GuidelineSource
Molecular Weight 232.47 g/mol < 300 g/mol [8]
cLogP ~1.5 - 2.0 (estimated)≤ 3-
Hydrogen Bond Donors 1 (pyrazole N-H)≤ 3-
Hydrogen Bond Acceptors 2 (pyridine N, pyrazole N)≤ 3-
Rotatable Bonds 0≤ 3-
Table 1. Physicochemical properties of this compound and its compliance with the "Rule of Three".

Its adherence to the Ro3, coupled with the inherent biological relevance of the pyrazolopyridine core, makes this fragment a high-value addition to any screening library.

Rationale for Halogenation: Built-in Synthetic Vectors

The strategic placement of two distinct halogen atoms—bromine at the 5-position and chlorine at the 6-position—is a key design feature. These halogens serve as orthogonal synthetic handles, enabling selective and sequential chemical modifications through well-established palladium-catalyzed cross-coupling reactions.[9] This dual functionalization provides multiple "vectors" for chemical growth, allowing for a systematic and efficient exploration of the chemical space around the core scaffold during hit-to-lead optimization.[10]

The Fragment Screening Cascade: A Multi-Faceted Approach

Identifying weakly binding fragments requires highly sensitive biophysical techniques. A successful screening campaign rarely relies on a single method; instead, a cascade of orthogonal assays is employed to confidently identify true hits and eliminate false positives.[4][11]

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Triage & Validation cluster_2 Phase 3: Structural Biology & Chemistry Primary_Screen Primary Screen (e.g., DSF, SPR, MST) High Throughput, High Sensitivity Orthogonal_Screen Orthogonal Biophysical Screen (e.g., NMR, ITC) Confirms direct binding Primary_Screen->Orthogonal_Screen Initial Hits Biochemical_Assay Biochemical/Functional Assay (e.g., Kinase Activity Assay) Confirms target modulation Orthogonal_Screen->Biochemical_Assay Validated Binders X_Ray X-Ray Crystallography Provides binding mode Biochemical_Assay->X_Ray Confirmed Hits Hit_to_Lead Hit-to-Lead Chemistry (e.g., Suzuki, Buchwald-Hartwig) Improves potency & properties X_Ray->Hit_to_Lead Structural Insights Hit_to_Lead->Biochemical_Assay Iterative Optimization

Figure 1. A typical fragment-based drug discovery (FBDD) workflow, emphasizing a cascade of orthogonal assays for robust hit identification and validation.

Protocol: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening.[7] It measures the change in a protein's melting temperature (Tm) upon ligand binding. An increase in Tm suggests that the fragment stabilizes the protein.

Objective: To identify fragments from a library that cause a significant thermal shift (ΔTm) in the target protein.

Materials:

  • Purified target protein (0.1-0.2 mg/mL in a suitable buffer, e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • This compound stock solution (100 mM in DMSO).

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96-well or 384-well qPCR plates.

  • Real-time PCR instrument capable of performing a melt curve analysis.

Methodology:

  • Preparation of Master Mix: Prepare a master mix containing the target protein and SYPRO Orange dye. For a 20 µL final reaction volume, mix the protein solution with SYPRO Orange to a final concentration of 5x.

  • Fragment Dispensing: Dispense 200 nL of the 100 mM fragment stock solution into the wells of the assay plate using an acoustic dispenser. This results in a final fragment concentration of 1 mM in a 20 µL reaction. Include DMSO-only controls.

  • Protein Addition: Add 19.8 µL of the protein/dye master mix to each well.

  • Sealing and Centrifugation: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Melt Analysis: Place the plate in the qPCR instrument. Run a melt curve protocol, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/min, acquiring fluorescence data at each interval.

  • Data Analysis: Determine the Tm for each well by fitting the melt curve to a Boltzmann equation. Calculate the ΔTm for each fragment by subtracting the average Tm of the DMSO controls. A ΔTm of ≥ 2°C is typically considered a preliminary hit.

Protocol: Hit Validation using 1D NMR (Saturation Transfer Difference)

NMR-based methods are powerful for validating hits as they directly observe the binding event in solution.[4] Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that identifies which compounds are binding to the protein.[4]

Objective: To confirm the direct binding of primary hits to the target protein.

Materials:

  • Purified target protein (10-50 µM in a deuterated NMR buffer, e.g., 50 mM d-Tris pH 7.5, 150 mM NaCl, in 99.9% D₂O).

  • Hit fragments identified from the primary screen.

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe.

Methodology:

  • Sample Preparation: Prepare a 500 µL sample containing the target protein (e.g., 25 µM) and the fragment hit (e.g., 500 µM).

  • Acquisition of Reference Spectrum: Acquire a standard 1D ¹H NMR spectrum of the sample.

  • Acquisition of STD Spectra:

    • Set up two experiments. In the "on-resonance" experiment, selectively saturate a region of the protein's proton spectrum where no ligand signals are present (e.g., -1 ppm).

    • In the "off-resonance" experiment, irradiate a region far from any protein or ligand signals (e.g., 40 ppm).

    • The saturation time is typically 1-2 seconds.

  • Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting STD spectrum will only show signals from the protons of the fragment that are in close proximity to the saturated protein, thus confirming binding.

  • Hit Confirmation: Fragments that show clear signals in the STD spectrum are considered validated binders.

Functional Confirmation: The Case for Kinase Inhibition

Given the prevalence of the pyrazolopyridine scaffold in kinase inhibitors, a functional biochemical assay is a critical next step to confirm that binding translates to modulation of activity.[12]

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

Luminescence-based kinase assays, such as ADP-Glo™, are robust, high-throughput methods that quantify kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[13]

Objective: To determine the inhibitory potential (IC₅₀) of validated fragment hits against a target kinase.

Materials:

  • Target kinase enzyme.

  • Kinase-specific substrate (peptide or protein).

  • ATP at the Km concentration for the target kinase.

  • Validated hit fragments at various concentrations.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 384-well assay plates.

  • Luminometer.

Methodology:

  • Compound Titration: Prepare serial dilutions of the hit fragment in DMSO, then dilute into the assay buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the fragment dilution to the wells.

    • Add 2.5 µL of a 2x kinase/substrate solution. Pre-incubate for 15 minutes at room temperature.[13]

    • Initiate the reaction by adding 5 µL of a 2x ATP solution.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP by adding 10 µL of the Kinase Detection Reagent. Incubate for 30 minutes.

  • Signal Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to high (no inhibitor) and low (no enzyme) controls. Plot the percent inhibition versus the logarithm of the fragment concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Hit-to-Lead: Vectorial Growth from the Dihalogenated Core

Once a fragment hit is confirmed and its binding mode is ideally determined by X-ray crystallography, the dual halogenation of this compound becomes a powerful tool for medicinal chemists. The differential reactivity of the C-Br and C-Cl bonds allows for selective, site-directed modifications.

Hit_to_Lead cluster_suzuki Vector 1: Suzuki Coupling (C5-Br) cluster_buchwald Vector 2: Buchwald-Hartwig (C6-Cl) Fragment 5-bromo-6-chloro- 1H-pyrazolo[3,4-b]pyridine (Initial Hit) Suzuki_Product Addition of Aryl/Heteroaryl Groups (Explores solvent-exposed regions) Fragment->Suzuki_Product Pd(PPh₃)₄ Ar-B(OH)₂ Na₂CO₃ Buchwald_Product Addition of Amines (Forms new H-bond interactions) Fragment->Buchwald_Product Pd₂(dba)₃, XPhos R₂NH, NaOtBu Suzuki_Product->Buchwald_Product Pd₂(dba)₃, XPhos R₂NH, NaOtBu

Figure 2. Synthetic elaboration strategy for the fragment hit, utilizing orthogonal cross-coupling reactions at the C5-bromo and C6-chloro positions for vectorial growth.

Vector 1: Suzuki Coupling at the 5-Bromo Position

The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C5 position.[3] The Suzuki-Miyaura coupling is an excellent choice for introducing aryl or heteroaryl groups, which can extend into solvent-exposed pockets of the binding site.[14]

Exemplary Protocol: Suzuki-Miyaura Coupling

  • To a microwave vial, add this compound (1 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and Na₂CO₃ (2.5 equiv.).

  • Evacuate and backfill the vial with argon.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1).

  • Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 5-aryl-6-chloro-1H-pyrazolo[3,4-b]pyridine derivative.

Vector 2: Buchwald-Hartwig Amination at the 6-Chloro Position

Following the Suzuki coupling, or by using a catalyst system with higher selectivity for aryl chlorides, the C6 position can be functionalized. The Buchwald-Hartwig amination is a robust method for installing primary or secondary amines, which can serve as crucial hydrogen bond donors or acceptors to form new interactions with the target protein.

Exemplary Protocol: Buchwald-Hartwig Amination

  • To a dry Schlenk flask, add the 5-substituted-6-chloro-1H-pyrazolo[3,4-b]pyridine (1 equiv.), Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.08 equiv.), and NaOtBu (1.4 equiv.).

  • Evacuate and backfill the flask with argon.

  • Add the desired amine (1.2 equiv.) and anhydrous toluene.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Conclusion

This compound represents a highly valuable and strategically designed fragment for FBDD campaigns. Its compliance with the "Rule of Three," combined with its privileged heterocyclic core, makes it an excellent candidate for initial screening. More importantly, its dual halogenation provides clear, orthogonal vectors for rapid, structure-guided chemical elaboration. The protocols outlined in this note provide a comprehensive framework for researchers to effectively utilize this fragment, from initial biophysical screening and functional validation to efficient hit-to-lead optimization, ultimately accelerating the path toward novel and potent therapeutic agents.

References

  • Ciancetta, A., et al. (2017). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. Available at: [Link]

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery? Drug Discovery Today.
  • Sygnature Discovery. (n.d.). Fragment Based Drug Discovery (FBDD). Retrieved from [Link]

  • SARomics Biostructures. (n.d.). Crystallographic Fragment Screening in Drug Discovery. Retrieved from [Link]

  • Practical Fragments. (2011). Pushing the Rule of 3. Retrieved from [Link]

  • ResearchGate. (n.d.). Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. Retrieved from [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The 'rule of three' for fragment-based drug discovery: where are we now? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-1H-pyrazolo(3,4-c)pyridine. Retrieved from [Link]

  • Fustero, S., et al. (2013). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Current Pharmaceutical Design. Available at: [Link]

  • ResearchGate. (n.d.). Structure of approved drug with pyrazolopyridine scaffold. Retrieved from [Link]

  • PubMed. (2025). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Retrieved from [Link]

  • MDPI. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Retrieved from [Link]

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Importance

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities, including roles as kinase inhibitors and CNS agents.[1][2][3] The specific analogue, 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine, serves as a critical building block for the synthesis of targeted therapeutics. The presence of two distinct halogen atoms (bromine and chlorine) at synthetically relevant positions (C5 and C6) offers opportunities for diverse downstream modifications via cross-coupling reactions, making it a highly valuable intermediate in drug discovery pipelines.

Given its role as a foundational precursor, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount. An impurity or a misidentified regioisomer at this stage can compromise an entire synthetic campaign, leading to significant loss of time and resources. This guide provides a comprehensive, multi-technique analytical workflow designed to deliver a high-confidence characterization of this compound. The protocols herein are designed not merely as procedural steps but as an integrated, self-validating system where each analytical technique corroborates the others, ensuring the highest level of scientific integrity.

Molecular Profile:

  • Compound Name: this compound

  • Molecular Formula: C₆H₃BrClN₃

  • Molecular Weight: 232.47 g/mol

  • CAS Number: 1784380-03-5[4]

The Analytical Workflow: An Integrated Strategy

A robust characterization relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle. Our recommended workflow integrates spectroscopic and chromatographic methods to build a complete profile of the molecule, from its atomic composition to its bulk purity.

G cluster_synthesis Synthesis & Isolation cluster_characterization Structural Elucidation & Purity cluster_confirmation Final Confirmation Synthesis Crude Product MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) Synthesis->MS NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Synthesis->NMR FTIR FTIR Spectroscopy (Functional Groups) Synthesis->FTIR HPLC HPLC Analysis (Purity & Quantification) Synthesis->HPLC EA Elemental Analysis (Empirical Formula) Synthesis->EA Confirmed Confirmed Structure & Purity >95% MS->Confirmed NMR->Confirmed FTIR->Confirmed HPLC->Confirmed EA->Confirmed

Caption: Integrated workflow for compound characterization.

Mass Spectrometry: The First Confirmation

Principle & Causality: Mass spectrometry (MS) provides the molecular weight of a compound, offering the most direct initial evidence of a successful synthesis. For halogenated compounds, MS offers a unique and powerful confirmatory data point: the isotopic pattern. Bromine has two abundant isotopes (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%), and chlorine also has two (³⁵Cl, ~75.8% and ³⁷Cl, ~24.2%).[5] The presence of both a bromine and a chlorine atom in this compound will result in a highly characteristic cluster of peaks in the mass spectrum, serving as a definitive elemental fingerprint.

Protocol: Electrospray Ionization - Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Ionization Mode: Acquire data in positive ion mode. The pyrazolo[3,4-b]pyridine core is basic and will readily protonate to form the [M+H]⁺ ion.

  • Mass Range: Scan a mass range that brackets the expected molecular weight, for instance, m/z 100-400.

Data Interpretation & Validation:

The key validation point is the molecular ion cluster. The spectrum should exhibit a characteristic pattern for the [M+H]⁺ ion corresponding to a molecule containing one bromine and one chlorine atom.

Isotopic CombinationExpected m/z ([M+H]⁺)Relative Abundance (%)
C₆H₄⁷⁹Br³⁵ClN₃⁺231.9564100.0 (Base Peak)
C₆H₄⁸¹Br³⁵ClN₃⁺ or C₆H₄⁷⁹Br³⁷ClN₃⁺233.9543~128.0
C₆H₄⁸¹Br³⁷ClN₃⁺235.9514~31.7

Note: The relative abundance is calculated from the natural isotopic abundances of Br and Cl. The most intense peak in this cluster (M+2) arises from the combined probability of having either ⁸¹Br or ³⁷Cl.[5][6] A high-resolution instrument will provide an accurate mass measurement that can be used to confirm the elemental formula (C₆H₄BrClN₃) to within a few parts per million (ppm).

NMR Spectroscopy: The Architectural Blueprint

Principle & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule. ¹H NMR reveals the number, environment, and neighboring relationships of protons, while ¹³C NMR provides a map of the carbon skeleton. For a substituted aromatic system like this pyrazolopyridine, NMR is essential to confirm the substitution pattern and rule out any potential regioisomers that might have formed during synthesis.[1][7][8]

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of heterocyclic compounds and for observing exchangeable protons like the N-H proton.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire at least 16 scans.

    • Use a spectral width of approximately 16 ppm.

    • Set the relaxation delay (d1) to at least 2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Acquire several hundred to several thousand scans due to the low natural abundance of ¹³C.

    • Use proton decoupling to simplify the spectrum to single lines for each unique carbon.

Data Interpretation & Validation:

  • ¹H NMR Spectrum:

    • N-H Proton: A broad singlet is expected for the pyrazole N-H proton, typically in the range of δ 12-14 ppm in DMSO-d₆. Its broadness is due to quadrupole coupling and exchange.

    • Aromatic Protons: Two singlets are expected for the protons at the C3 and C7 positions of the pyrazolopyridine ring system. The exact chemical shifts will be influenced by the electron-withdrawing effects of the halogens.

  • ¹³C NMR Spectrum:

    • Six distinct signals should be observed in the aromatic region (typically δ 100-160 ppm), corresponding to the six carbon atoms of the bicyclic core.

    • The carbons directly attached to the electronegative bromine (C5) and chlorine (C6) atoms will have characteristic chemical shifts.

Assignment Expected ¹H Shift (ppm, DMSO-d₆) Expected ¹³C Shift (ppm, DMSO-d₆) Rationale
H3~8.2-8.5 (singlet)~135-140Proton on the pyrazole ring.
H7~8.6-8.9 (singlet)~145-150Proton on the pyridine ring, deshielded by adjacent nitrogen.
NH (N1)~13.5-14.5 (broad singlet)-Exchangeable proton on the pyrazole ring.
C3a-~115-120Bridgehead carbon.
C5-~110-115Carbon bearing the bromine atom.
C6-~148-153Carbon bearing the chlorine atom, deshielded.
C7-~145-150Corresponds to H7 proton.
C7a-~140-145Bridgehead carbon adjacent to pyridine nitrogen.

Note: These are predicted values and may vary slightly. 2D NMR experiments like HMQC and HMBC can be used for unambiguous assignment.

HPLC: Assessing Purity and Identity

Principle & Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a chemical compound. It separates the target compound from impurities and reaction byproducts based on their differential partitioning between a stationary phase and a mobile phase.[9] A well-developed HPLC method provides a quantitative measure of purity (e.g., % area under the curve) and a characteristic retention time that can be used as an identity check for future batches.

Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., 1 mg/mL in acetonitrile) and dilute it to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Instrumentation: Use an HPLC system with a UV detector.

  • Method Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a 70:30 (A:B) mixture, ramp to 10:90 (A:B) over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.[10]

    • Injection Volume: 10 µL.

G Sample Sample Solution (0.1 mg/mL) Injector Autosampler (10 µL Injection) Sample->Injector Pump HPLC Pump (Gradient Elution) Pump->Injector Column C18 Column (Separation) Injector->Column Detector UV Detector (254 nm) Column->Detector Data Chromatogram (Purity Analysis) Detector->Data

Caption: Workflow for RP-HPLC purity analysis.

Data Interpretation & Validation:

The output chromatogram should show a single major peak corresponding to the product. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. For drug development purposes, a purity of >95% is typically required. The retention time of the main peak should be consistent across multiple runs.

Complementary Spectroscopic and Analytical Methods

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Purpose: To confirm the presence of key functional groups.[11]

  • Protocol: Acquire a spectrum of the solid sample using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.

  • Expected Data:

    • N-H Stretch: A broad to medium band around 3100-3300 cm⁻¹.

    • C=N and C=C Stretches: Multiple sharp bands in the 1620-1450 cm⁻¹ region, characteristic of the aromatic pyrazolopyridine core.[12]

    • C-Cl Stretch: A band in the 800-600 cm⁻¹ region.

    • C-Br Stretch: A band in the 650-550 cm⁻¹ region.

Elemental Analysis
  • Purpose: To provide experimental verification of the empirical formula by determining the mass percentages of Carbon, Hydrogen, and Nitrogen.

  • Protocol: Submit a pure, dry sample (~2-3 mg) for combustion analysis.

  • Validation: The experimentally determined percentages should be within ±0.4% of the theoretical values.

ElementTheoretical %
Carbon (C)31.00%
Hydrogen (H)1.30%
Nitrogen (N)18.08%
X-Ray Crystallography
  • Purpose: To provide unambiguous, absolute structural confirmation.[13][14] While not a routine technique for every batch, obtaining a single crystal X-ray structure of a reference standard is the ultimate validation. It definitively confirms connectivity, substitution pattern, and tautomeric form.[15]

  • Protocol: Requires growing a single, high-quality crystal, which can be achieved through slow evaporation or solvent diffusion techniques.

Conclusion: A Triad of Confidence

The characterization of a critical synthetic intermediate like this compound must be beyond reproach. By following this multi-technique guide, researchers can establish a "triad of confidence":

  • Identity: Confirmed by matching molecular weight (MS), isotopic pattern (MS), and the detailed architectural blueprint (NMR).

  • Purity: Quantified with high precision by HPLC.

  • Consistency: Corroborated by the functional group profile (FTIR) and elemental composition (Elemental Analysis).

This integrated approach ensures that the material proceeding to the next stages of a drug discovery program is of known structure and quality, thereby upholding the principles of scientific rigor and reproducibility.

References

  • NMR study of 5‐substituted pyrazolo[3,4‐c]pyridine deriv
  • Synthesis, X-Ray Crystal Structure, and Computational Study of Novel Pyrazolo[3,4-B]pyridin-3-Ol Derivatives.
  • The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a, 16d and 16e; thermal ellipsoids are.
  • HPLC Methods for analysis of Pyridine.
  • 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives.
  • NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines. CORE.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PubMed Central.
  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chrom
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • The X-ray crystallographic structure determined for 3v[16]. ResearchGate.

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.
  • This compound. BLDpharm.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
  • Organic Compounds Containing Halogen
  • Mass spectrometry of halogen-containing organic compounds.
  • FTIR (a) and pyridine-FTIR (b) spectra of samples.
  • How to Interpret FTIR Results: A Beginner's Guide. AZoM.com.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common experimental challenges, and answer frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, presented in a direct question-and-answer format. The primary synthetic route discussed involves the cyclization of a dihalopyridine precursor with hydrazine.

Issue 1: Consistently Low or No Product Yield

Question: I am attempting to synthesize this compound from 2,3-dichloro-5-bromopyridine and hydrazine hydrate in an alcohol solvent, but my yield is consistently below 20%, or I fail to isolate the desired product. What are the likely causes and how can I improve the yield?

Answer: Low yield is a frequent challenge in the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines.[1][2] The reaction of a substituted 2,3-dihalopyridine with hydrazine is a nucleophilic substitution followed by an intramolecular cyclization. Several factors can critically impact the success of this transformation.

Causality-Driven Troubleshooting Steps:

  • Purity of Starting Materials: The purity of your 2,3-dichloro-5-bromopyridine is paramount. Impurities can introduce competing side reactions. Similarly, the quality of hydrazine hydrate can affect the reaction; it can degrade over time, leading to a lower effective concentration.

    • Recommendation: Ensure the purity of the dihalopyridine starting material using NMR or GC-MS. Use freshly opened or properly stored hydrazine hydrate.

  • Reaction Temperature and Control: This reaction is often exothermic. Uncontrolled temperature can lead to the formation of undesired byproducts or decomposition of the product. Conversely, a temperature that is too low will result in an impractically slow reaction rate.

    • Recommendation: Begin the reaction at a lower temperature (e.g., 0-5 °C) during the initial addition of hydrazine to control the exotherm. Once the addition is complete, gradually raise the temperature to reflux to drive the cyclization to completion.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Choice of Solvent: The solvent must be able to dissolve the starting pyridine and be compatible with the reaction conditions. Alcohols like ethanol or n-butanol are commonly used.[4]

    • Recommendation: Ethanol is a good starting point.[3] If solubility is an issue, or if a higher reaction temperature is needed to push the reaction to completion, consider using n-butanol or isopropanol. The solvent choice can significantly influence reaction kinetics.[1]

  • Stoichiometry of Hydrazine: An excess of hydrazine is typically used to ensure the complete consumption of the starting material and to drive the reaction equilibrium towards the product.[3]

    • Recommendation: Use a molar excess of hydrazine hydrate (e.g., 3-5 equivalents). This ensures that the initial nucleophilic substitution of the chlorine at the 2-position is efficient.

Proposed Experimental Workflow

Below is a generalized workflow for the synthesis.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge reactor with 2,3-dichloro-5-bromopyridine and ethanol B Cool to 0-5 °C A->B C Add hydrazine hydrate dropwise B->C D Heat to reflux (Monitor by TLC) C->D E Cool to room temp. D->E F Concentrate solvent in vacuo E->F G Precipitate product by adding water F->G H Filter and wash solid with water and ether G->H I Dry product under vacuum H->I J Recrystallization or Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Caption: General experimental workflow for the synthesis of this compound.

Issue 2: Formation of Multiple Products and Purification Challenges

Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure this compound. What are the likely byproducts and what is the best purification strategy?

Answer: The formation of multiple products is common when dealing with poly-functionalized heterocyclic precursors. Understanding the potential side reactions is key to both minimizing their formation and designing an effective purification strategy.

Potential Byproducts:

  • Uncyclized Intermediate: The initial substitution of the C2-chloro group with hydrazine may not fully cyclize, leaving a hydrazinylpyridine intermediate. This is often promoted by insufficient heating or reaction time.

  • Isomeric Products: While the C2-chloro is generally more labile to nucleophilic substitution than the C6-chloro, some substitution at the C6 position might occur, leading to isomeric pyrazolopyridines, although this is less likely under standard conditions.

  • Over-reduction: Hydrazine is a reducing agent. While generally not an issue for halopyridines under these conditions, it's a possibility to consider if unexpected products are observed.

Purification Strategy:

  • Work-up Procedure: A proper aqueous work-up is crucial for removing excess hydrazine and any inorganic salts. As described in similar syntheses, precipitating the crude product by pouring the reaction mixture into water is an effective first step to isolate the organic components.[3]

  • Recrystallization: If the crude product is obtained as a solid, recrystallization is an excellent method for purification.

    • Recommendation: Screen various solvents. A good starting point would be ethanol, ethyl acetate, or a mixture of ethyl acetate and hexanes.

  • Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the most effective method.[5][6]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient elution starting with a non-polar solvent system and gradually increasing polarity is recommended. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate. The relatively polar N-H group on the pyrazole ring means the product will likely require a moderately polar eluent system.[1]

Troubleshooting Decision Tree for Low Yield

decision decision start Low Yield (<20%) decision1 Are starting materials pure? start->decision1 Check Purity action1 Purify starting materials (recrystallize/distill). Re-run reaction. decision1->action1 No decision2 Review Reaction Conditions decision1->decision2 Yes decision3 Was exotherm controlled? decision2->decision3 Temperature action2 Re-run with initial cooling (0-5°C) during hydrazine addition. decision3->action2 No decision4 Was reaction refluxed long enough? decision3->decision4 Yes action3 Increase reflux time. Monitor closely with TLC. decision4->action3 No decision5 Review Reagents decision4->decision5 Yes decision6 Was excess hydrazine (3-5 eq.) used? decision5->decision6 Stoichiometry action4 Increase equivalents of hydrazine hydrate. decision6->action4 No action5 Consider solvent change (e.g., ethanol to n-butanol) for higher temperature. decision6->action5 Yes

Caption: A decision tree to systematically troubleshoot low yield in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of the pyrazolo[3,4-b]pyridine ring from a 2,3-dihalopyridine?

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Aromatic Substitution (SNAr): The hydrazine acts as a nucleophile, attacking the electron-deficient carbon at the C2 position of the pyridine ring, displacing the chloride. The C2 position is activated by the electron-withdrawing nature of the ring nitrogen and the adjacent halogen.

  • Intramolecular Cyclization: The terminal nitrogen of the newly attached hydrazinyl group then attacks the C3 carbon, displacing the second halogen (in this case, another chloride) to form the five-membered pyrazole ring, resulting in the fused bicyclic system. Subsequent tautomerization leads to the stable 1H-pyrazolo[3,4-b]pyridine.[7]

Q2: Are there alternative synthetic routes to the pyrazolo[3,4-b]pyridine core?

Yes, the pyrazolo[3,4-b]pyridine scaffold can be synthesized through various strategies, which often involve building the pyridine ring onto a pre-existing pyrazole.[4] Common methods include:

  • Condensation Reactions: Reacting 5-aminopyrazoles with 1,3-dicarbonyl compounds or α,β-unsaturated ketones.[2][7]

  • Gould-Jacobs Reaction: The reaction of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate, which typically yields a 4-hydroxy- or 4-chloro-substituted pyrazolo[3,4-b]pyridine after treatment with POCl₃.[7]

  • Multi-component Reactions: One-pot reactions involving an aminopyrazole, an aldehyde, and an active methylene compound, which can offer high efficiency and diversity.[8][9]

Q3: What are the primary safety concerns when working with hydrazine hydrate?

Hydrazine hydrate is a hazardous substance and must be handled with extreme care in a well-ventilated fume hood.

  • Toxicity: It is toxic, corrosive, and a suspected carcinogen.

  • Flammability: It is flammable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Quenching: Any excess hydrazine in the reaction mixture should be carefully quenched.

Q4: How can I optimize reaction conditions for scalability?

When scaling up, heat management becomes even more critical. The dropwise addition of hydrazine at a controlled low temperature is essential to manage the exotherm. Ensure that the stirring is efficient to maintain a homogenous temperature throughout the reaction vessel. A pilot reaction at a smaller scale is always recommended before proceeding to a large-scale synthesis.

Table of Key Reaction Parameters and Their Potential Impact
ParameterTypical RangeEffect on Yield and PurityOptimization Rationale
Temperature 0 °C to RefluxCrucial for controlling side reactions and ensuring reaction completion.Low initial temperature controls exotherm; reflux drives cyclization.[3]
Solvent Ethanol, n-ButanolAffects solubility of reactants and reaction rate.Higher boiling point solvents can increase the reaction rate but may also promote byproduct formation.[1]
Hydrazine Equiv. 3 - 5Excess ensures complete consumption of starting material.Insufficient hydrazine can lead to incomplete reaction and low yield.[3]
Reaction Time 4 - 24 hoursMust be sufficient for complete cyclization.Monitor by TLC to avoid premature work-up or product degradation from prolonged heating.[1]
References
  • García-García, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(15), 4986. Available at: [Link]

  • Zhang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6432. Available at: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Afonin, M. E., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Arkivoc, 2023(5), pp. 133-146. Available at: [Link]

  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • ResearchGate. (n.d.). (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Available at: [Link]

  • ResearchGate. (n.d.). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines | Request PDF. Available at: [Link]

  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. Available at: [Link]

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • Wang, X., et al. (2014). Four-Component Bicyclization Approaches to Skeletally Diverse Pyrazolo[3,4-b]pyridine Derivatives. The Journal of Organic Chemistry, 79(11), pp. 5140-5149. Available at: [Link]

Sources

Technical Support Center: Synthesis of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-tested guidance for overcoming common challenges encountered during the synthesis of this important heterocyclic scaffold. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Introduction to Pyrazolo[3,4-b]pyridine Synthesis

The pyrazolo[3,4-b]pyridine core is a significant pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities, including as kinase inhibitors and anti-cancer agents.[1][2] The synthesis of this scaffold is of great interest to medicinal chemists. While several synthetic routes exist, researchers often face challenges in achieving optimal yields, controlling regioselectivity, and purifying the final products. This guide provides a structured approach to troubleshooting these common issues.

Troubleshooting Guide: Common Synthesis Problems and Solutions

This section addresses specific problems you may encounter during the synthesis of pyrazolo[3,4-b]pyridines in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am attempting a synthesis of a pyrazolo[3,4-b]pyridine derivative, but I am observing a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields are a frequent challenge and can originate from several factors. A systematic approach to troubleshooting is crucial.

1. Purity of Starting Materials:

  • The Problem: The purity of reactants, especially the aminopyrazole, is critical. Impurities can act as catalysts poisons or participate in side reactions, consuming your starting materials.

  • Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify the aminopyrazole and other reactants before use.[3]

2. Reaction Conditions:

  • Catalyst Selection and Loading: The choice and amount of catalyst can dramatically influence the reaction outcome.

    • Recommendation: While acidic catalysts like acetic acid are common, consider screening Lewis acids such as ZrCl₄, InCl₃, or nano-magnetic catalysts, which have demonstrated efficacy.[3][4][5][6] Catalyst loading is also a critical parameter to optimize. For instance, in a synthesis utilizing an amorphous carbon-supported sulfonic acid (AC-SO3H), 5 mg was identified as the optimal amount.[3][7]

  • Solvent Effects: The solvent influences reactant solubility and reaction kinetics.

    • Recommendation: A solvent screen is highly recommended. Ethanol is a frequently used solvent.[3][7] However, for certain reactions, solvent-free conditions at elevated temperatures (e.g., 100°C) have resulted in high yields.[3] Water has also been explored as a green and effective solvent.[8][9]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or product degradation.

    • Recommendation: Optimize the reaction temperature. Some syntheses proceed efficiently at room temperature, while others necessitate heating.[3] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating that could lead to side product formation.[3]

3. Reaction Monitoring:

  • The Problem: Inadequate monitoring can lead to premature or delayed quenching of the reaction.

  • Recommendation: Utilize TLC to track the consumption of starting materials and the formation of the product. A common visualization method for these N-heterocycles is UV light (254 nm), where aromatic compounds typically appear as dark spots. Staining with iodine vapor can also be an effective visualization technique for many organic compounds.[3]

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity or separate the isomers?

Answer: The formation of regioisomers is a known challenge in pyrazolo[3,4-b]pyridine synthesis, particularly when employing unsymmetrical starting materials like non-symmetrical 1,3-dicarbonyl compounds.[10]

1. Understanding the Cause:

  • When an unsymmetrical 1,3-dicarbonyl compound is used, the initial nucleophilic attack from the aminopyrazole can occur at either of the two carbonyl carbons, leading to two different regioisomers. The ratio of these isomers depends on the relative electrophilicity of the two carbonyl groups.[10]

2. Strategies to Improve Regioselectivity:

  • Choice of Starting Materials: If possible, using symmetrical 1,3-dicarbonyl compounds will eliminate the issue of regioselectivity.[10] When using unsymmetrical dicarbonyls, those with significantly different electrophilic centers can lead to a major regioisomer. For example, using 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group attached to the CF₃ group preferentially reacts, leading to a specific regioisomer.[10]

  • Reaction Conditions: In some instances, the choice of catalyst and solvent can influence the regioselectivity. It is advisable to consult the literature for specific examples that are structurally similar to your target molecule.[3]

3. Separation of Regioisomers:

  • Column Chromatography: Flash column chromatography is the most common technique for separating regioisomers. The choice of eluent is critical. A gradient of hexane and ethyl acetate is a good starting point for many organic compounds.[3]

Issue 3: Difficult Purification

Question: I am struggling to purify my pyrazolo[3,4-b]pyridine product. What are the best practices for purification?

Answer: Purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and the potential for co-eluting byproducts.

1. Column Chromatography:

  • Stationary Phase: Silica gel is the most commonly used stationary phase.

  • Mobile Phase: A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[3] For more polar products, a mobile phase system like dichloromethane/methanol may be more effective.

2. Recrystallization:

  • If the product is a solid, recrystallization can be a highly effective purification method. The choice of solvent is crucial and may require some screening. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, or mixtures with hexanes.

3. Characterization:

  • After purification, it is essential to confirm the identity and purity of your product using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis. For example, the formation of the pyrazolo[3,4-b]pyridine ring can be confirmed by the characteristic chemical shifts of the protons on the pyridine and pyrazole moieties in the ¹H NMR spectrum.[6]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing the pyrazolo[3,4-b]pyridine core?

There are two primary strategies for synthesizing the pyrazolo[3,4-b]pyridine scaffold:

  • Building the pyridine ring onto a pre-existing pyrazole ring: This is the most common approach and typically involves the reaction of a 3-aminopyrazole or 5-aminopyrazole derivative with a 1,3-dielectrophilic species, such as a 1,3-dicarbonyl compound, an α,β-unsaturated ketone, or an alkynyl aldehyde.[5][6][10][11]

  • Building the pyrazole ring onto a pre-existing pyridine ring: This approach involves the cyclization of suitably substituted pyridine derivatives with hydrazine or its derivatives.[5][12]

Q2: What is the difference between 1H- and 2H-pyrazolo[3,4-b]pyridines, and how can I control their formation?

1H- and 2H-pyrazolo[3,4-b]pyridines are tautomeric isomers. The 1H-tautomer is generally more stable due to greater aromaticity.[10] The regiospecific synthesis of either isomer is typically achieved by starting with an appropriately substituted pyrazole. For instance, starting with a 1-substituted-5-aminopyrazole will lead to a 1-substituted-1H-pyrazolo[3,4-b]pyridine.

Q3: Can microwave irradiation be used to improve my reaction?

Yes, microwave-assisted synthesis has been successfully employed for the preparation of pyrazolo[3,4-b]pyridine derivatives, often leading to shorter reaction times and improved yields.[4][8]

Experimental Protocols & Visualizations

General Procedure for a Three-Component Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the aldehyde (1 mmol) and the active methylene compound (1 mmol) in a suitable solvent (e.g., ethanol, 5 mL), add the 5-aminopyrazole derivative (1 mmol) and a catalytic amount of an acid (e.g., acetic acid, a few drops) or a Lewis acid.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash it with a cold solvent, and dry it.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in pyrazolo[3,4-b]pyridine synthesis.

TroubleshootingWorkflow Start Reaction Outcome Unsatisfactory LowYield Low or No Yield Start->LowYield Regioisomers Mixture of Regioisomers Start->Regioisomers Purification Purification Difficulty Start->Purification CheckPurity Check Starting Material Purity LowYield->CheckPurity UnsymmetricalReactants Unsymmetrical Starting Materials? Regioisomers->UnsymmetricalReactants ColumnChromatography Column Chromatography (Vary solvent system) Purification->ColumnChromatography Recrystallization Recrystallization (Screen solvents) Purification->Recrystallization OptimizeConditions Optimize Reaction Conditions (Catalyst, Solvent, Temp, Time) CheckPurity->OptimizeConditions MonitorReaction Improve Reaction Monitoring (TLC) OptimizeConditions->MonitorReaction SuccessfulProduct Successful Synthesis MonitorReaction->SuccessfulProduct YesUnsymmetrical Yes UnsymmetricalReactants->YesUnsymmetrical Yes NoUnsymmetrical No UnsymmetricalReactants->NoUnsymmetrical No, check for other side reactions ModifyReactants Modify Starting Materials (e.g., use symmetrical dicarbonyl) YesUnsymmetrical->ModifyReactants OptimizeSeparation Optimize Chromatographic Separation YesUnsymmetrical->OptimizeSeparation ModifyReactants->SuccessfulProduct OptimizeSeparation->SuccessfulProduct ColumnChromatography->SuccessfulProduct Recrystallization->SuccessfulProduct

Caption: A decision tree for troubleshooting common problems in pyrazolo[3,4-b]pyridine synthesis.

Common Reaction Mechanism: Condensation of 5-Aminopyrazole with a 1,3-Dicarbonyl Compound

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aminopyrazole 5-Aminopyrazole Enamine Enamine Intermediate Aminopyrazole->Enamine Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Enamine CyclizedIntermediate Cyclized Intermediate (after intramolecular attack) Enamine->CyclizedIntermediate -H₂O Pyrazolopyridine Pyrazolo[3,4-b]pyridine CyclizedIntermediate->Pyrazolopyridine -H₂O Water H₂O

Caption: A simplified mechanism for the formation of a pyrazolo[3,4-b]pyridine.

References

  • Valverde, M. G., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Orrego-Hernández, J., et al. (2018). Microwave-assisted one-pot synthesis in water of carbonylpyrazolo[3,4-b] pyridine derivatives catalyzed by InCl3 and sonochemical assisted condensation with aldehydes to obtain new chalcone derivatives containing the pyrazolopyridinic moiety. ResearchGate. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

  • Valverde, M. G., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed. [Link]

  • ResearchGate. (n.d.). Scheme 2: Formation of pyrazolo[3,4-b]pyridine 8. [Link]

  • Li, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6449. [Link]

  • Koutentis, P. A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343. [Link]

  • ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. (2012). ChemInform, 43(32). [Link]

  • ResearchGate. (n.d.). The synthesis route of pyrazolo[3,4-b]pyridine derivatives 43a–h. [Link]

  • Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. (2009). ResearchGate. [Link]

  • ResearchGate. (n.d.). Scheme 5: Synthesis of 6-substituted pyrazolo[3,4-b]pyridines under Heck conditions. [Link]

  • Gupta, P., & Paul, S. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(4), 2489-2497. [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. [Link]

  • ResearchGate. (n.d.). Synthesis of starting material 1 needed for synthesis of pyrazolo[3,4-b]pyridine derivatives 4a–i. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing. [Link]

  • Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(12), 1541-1551. [Link]

  • Baradarani, M. M., et al. (2018). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. ARKIVOC, 2018(4), 114-122. [Link]

  • Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. (2023). Thieme Chemistry. [Link]

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. (2024). Journal of Cellular Biochemistry. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). Molecules, 28(2), 853. [Link]

Sources

Technical Support Center: Stability of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in solution. Ensuring the integrity of your experimental compounds is paramount for reproducible and reliable results. This guide addresses common stability issues, provides troubleshooting strategies, and offers protocols to validate stability in your specific experimental setups.

Part 1: Frequently Asked Questions (FAQs) on Compound Stability

This section addresses the most common questions our team encounters regarding the handling and storage of this compound.

Q1: What are the recommended storage conditions for the solid compound?

For long-term stability, the solid form of this compound should be stored in a refrigerator.[1] While it may be shipped at room temperature, minimizing exposure to heat and light is crucial for preserving its integrity over time.[1] Ensure the container is tightly sealed to protect it from moisture.

Q2: What are the best solvents for preparing stock solutions for long-term storage?

Anhydrous, aprotic solvents are highly recommended for preparing stock solutions. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices. For similar pyrazolopyridine derivatives, DMSO has been successfully used for creating stock solutions that are then stored at –20°C.[2]

Caution: Protic solvents such as methanol, ethanol, or water are not ideal for long-term storage. The halogen substituents (bromo and chloro) on the pyridine ring are electron-withdrawing, making the carbon atoms they are attached to susceptible to nucleophilic attack. Protic solvents can act as nucleophiles, potentially leading to solvolysis and degradation of the compound over time.

Q3: What are the primary degradation pathways I should be concerned about?

While specific degradation pathways for this exact molecule are not extensively published, based on its structure—a halogenated heterocyclic compound—the primary concerns are:

  • Photodegradation: Halogenated aromatic compounds are often sensitive to light, particularly UV radiation.[3][4] Energy from light can induce homolytic cleavage of the carbon-bromine or carbon-chlorine bonds, generating radical species that can lead to a cascade of unpredictable side reactions.[3]

  • Hydrolysis: In aqueous or protic solutions, the compound may be susceptible to hydrolysis, where the chloro or bromo groups are displaced by a hydroxyl group. The rate of this reaction can be significantly influenced by pH. For related heterocyclic compounds, hydrolysis is a known degradation pathway.[4][5]

  • Oxidative Degradation: The pyridine and pyrazole rings can be susceptible to oxidation, especially in the presence of reactive oxygen species or under aerobic conditions.[4][6] This can lead to the formation of N-oxides or ring-opened byproducts.

Q4: How does pH affect the stability of the compound in aqueous solutions?

For experiments requiring aqueous buffers, pH is a critical factor. Both strongly acidic and basic conditions can accelerate hydrolytic degradation.[4][5] It is imperative to determine the optimal pH range for your specific application. We strongly recommend conducting a preliminary stability test in your chosen buffer system (see Protocol 2). If the experiment allows, preparing the working solution fresh from a DMSO stock immediately before use is the safest approach.

Q5: How can I minimize the degradation of my stock and working solutions?

Adhering to best practices for chemical handling is essential.[7][8]

  • Protect from Light: Store all solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.

  • Store Cold: Store stock solutions at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Aliquoting the stock solution into single-use volumes is highly recommended.

  • Use High-Purity Anhydrous Solvents: Use anhydrous grade DMSO or DMF for stock solutions to minimize water content.

  • Prepare Fresh: Prepare aqueous working solutions fresh from the stock solution immediately before each experiment. Do not store the compound in aqueous buffers for extended periods unless you have validated its stability.

  • Inert Atmosphere: For maximum stability in long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.

Part 2: Troubleshooting Guide for Instability Issues

If you observe inconsistent results, the following guide can help you troubleshoot potential stability-related problems.

Observed Problem Potential Cause (Instability-Related) Recommended Action & Investigation
Unexpected peaks in HPLC/LC-MS analysis Hydrolytic, photolytic, or oxidative degradation.1. Immediately analyze a freshly prepared sample from solid material to use as a baseline. 2. Compare the chromatogram of your aged solution to the fresh sample to identify new peaks. 3. Perform a forced degradation study (see Protocol 2) to intentionally generate and identify potential degradation products.
Loss of biological activity or inconsistent assay results Degradation of the active compound, leading to a lower effective concentration.1. Quantify the compound concentration in your solution using a freshly prepared standard curve via HPLC or UV-Vis spectroscopy. 2. Always run experiments with a freshly prepared sample alongside older samples to determine if activity loss is time-dependent. 3. Review your solution preparation and storage protocol against the best practices outlined in the FAQ.
Visible color change or precipitation in the solution Significant degradation, possibly leading to the formation of insoluble byproducts or polymers.1. Discard the solution immediately. Do not use it for experiments. 2. Review the solvent choice and storage conditions. Precipitation could indicate that the compound or its degradants are not soluble under the storage conditions (e.g., freezing in an aqueous buffer). 3. Prepare a new, fresh stock solution in a recommended anhydrous solvent.

Part 3: Experimental Protocols

These protocols provide a framework for preparing solutions and assessing the stability of this compound in your own laboratory setting.

Protocol 1: Recommended Preparation and Storage of Stock Solutions
  • Preparation:

    • Allow the solid compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of solid in a sterile environment.

    • Add high-purity, anhydrous DMSO to the desired final concentration (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by vortexing or brief sonication in a water bath.

  • Storage:

    • Dispense the stock solution into single-use aliquots in amber, tightly-capped vials.

    • Purge the headspace of each vial with an inert gas (argon or nitrogen) if available.

    • Store the aliquots at -20°C or -80°C.

    • For use, thaw one aliquot, use it for the experiment, and discard any remaining solution. Avoid refreezing the aliquot.

Protocol 2: A Basic Forced Degradation Study

This study will help you understand the compound's stability under various stress conditions relevant to your experiments.[4]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or DMSO.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stress solution in separate amber vials. Include a control sample (1 mL stock + 1 mL solvent).

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 4-8 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 4-8 hours.

    • Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photolytic Stress: Expose a solution in a clear vial to direct UV light (e.g., in a photostability chamber) for 24 hours. Keep a wrapped control sample next to it.

  • Analysis:

    • After the incubation period, neutralize the acid and base samples.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze all samples (including the control) by HPLC-UV or LC-MS. Compare the peak area of the parent compound and note the appearance of any new peaks, which represent degradation products.

Part 4: Visualizations & Data Summary

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing suspected stability issues.

TroubleshootingWorkflow problem Inconsistent Results or Unexpected Analytical Data check_fresh Prepare & Analyze Fresh Sample problem->check_fresh compare Compare Aged vs. Fresh Sample Data check_fresh->compare no_diff No Significant Difference compare->no_diff  No diff Significant Degradation Observed compare->diff Yes   other_vars Problem is Not Compound Stability. Investigate Other Experimental Variables. no_diff->other_vars review Review Storage & Handling (Light, Temp, Solvent, pH) diff->review forced_degradation Perform Forced Degradation Study (Protocol 2) review->forced_degradation identify Identify Degradation Pathways forced_degradation->identify optimize Optimize Protocol to Mitigate Identified Instability (e.g., Protect from Light, Use Fresh) identify->optimize

Caption: A decision-making workflow for troubleshooting compound stability issues.

Predicted Stability in Common Solvents (Qualitative)

This table provides a qualitative summary of the predicted stability based on general chemical principles. Users must validate these predictions for their specific conditions.

Solvent Solvent Type Predicted Short-Term Stability (Hours) Predicted Long-Term Stability (Weeks, -20°C) Primary Risk Factor
DMSO (anhydrous) Aprotic, PolarGoodGoodHygroscopic (absorbs water)
DMF (anhydrous) Aprotic, PolarGoodGoodCan decompose to form amines
Acetonitrile Aprotic, PolarGoodFairPotential for trace water
Methanol / Ethanol Protic, PolarFair to PoorPoorSolvolysis / Nucleophilic attack
Water / Aqueous Buffers Protic, PolarPoor (pH-dependent)Not RecommendedHydrolysis
Chloroform / DCM Aprotic, NonpolarGoodFairCan contain acidic impurities

References

  • Kosmrlj, B., & Sket, B. (2000). Photolysis of bromo- and chloro-substituted benzyl derivatives. Competition between ionic and radical pathways. The Journal of Organic Chemistry, 65(21), 6890–6896. [Link]

  • Li, Y., Wu, J. T., & Borchardt, R. T. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758–765. [Link]

  • Časaitė, V., Vaitekūnas, J., Treigytė, G., & Meškys, R. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20. [Link]

  • Foucourt, A., Hédou, D., Dubouilh-Benard, C., Loaëc, N., Meijer, L., Logé, C., & Besson, T. (2017). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 22(9), 1557. [Link]

  • PubChem. (n.d.). 5-Bromo-1H-pyrazolo[3,4-c]pyridine. Retrieved January 4, 2026, from [Link]

  • Araujo, F. M. G., de Souza, J. A. A., de Faria, F. C., Durán, F. J., Guimarães, A. P., Leite, J. P., da Silva, G. N., & de Oliveira, R. B. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Pharmaceuticals, 15(5), 548. [Link]

  • University of Bristol. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved January 4, 2026, from [Link]

  • Fisher Scientific. (n.d.). 5-Bromo-1H-pyrazolo[3,4-b]pyridine, 95%. Retrieved January 4, 2026, from [Link]

  • Isfahan University of Technology. (n.d.). Instructions and Guidelines for Chemical Storage and Handling. Retrieved January 4, 2026, from [Link]

  • Papakyriakou, A., Zografos, A. L., & Papadopoulos, M. G. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 23(11), 2921. [Link]

  • Weizmann Institute of Science. (2024). Handling, Storage and Disposal of Hazardous, Time Sensitive, and Expired Chemicals. Retrieved January 4, 2026, from [Link]

  • New York State Department of Environmental Conservation. (2016). Chemical Storage and Handling Recommendations. Retrieved January 4, 2026, from [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Pyrazolo[3,4-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the significant challenge of poor aqueous solubility in pyrazolo[3,4-b]pyridine compounds. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this important class of molecules, which, despite their therapeutic promise, often present considerable formulation hurdles.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges effectively.

Understanding the Challenge: Why are Pyrazolo[3,4-b]pyridines Often Poorly Soluble?

The pyrazolo[3,4-b]pyridine scaffold is a bicyclic heterocyclic system, an isostere of adenine, which allows it to interact with the ATP-binding sites of many kinases.[2] However, the planar, aromatic nature of this core structure, often coupled with lipophilic substituents aimed at enhancing potency, contributes to strong crystal lattice energy and high hydrophobicity.[3][4] These factors lead to low aqueous solubility, which can impede biological assays, hinder in vivo studies, and ultimately halt the development of promising drug candidates.[5][6]

This guide is structured to provide a logical progression from understanding the problem to implementing practical solutions. We will explore two main avenues for solubility enhancement: Structural Modification and Formulation Strategies .

Troubleshooting Guide & Decision Workflow

When encountering a pyrazolo[3,4-b]pyridine compound with poor solubility, it's crucial to approach the problem systematically. The following troubleshooting guide and decision workflow will help you select the most appropriate strategy based on your experimental stage and available resources.

Solubility_Troubleshooting start Poorly Soluble Pyrazolo[3,4-b]pyridine Compound dev_stage What is the stage of development? start->dev_stage early_stage Early Stage (MedChem/Discovery) dev_stage->early_stage Early late_stage Preclinical/Formulation dev_stage->late_stage Late strategy Select Strategy early_stage->strategy late_stage->strategy struct_mod Structural Modification strategy->struct_mod Modify the molecule formulation Formulation Approach strategy->formulation Formulate the molecule prodrug Prodrug Approach struct_mod->prodrug substituent Substituent Modification struct_mod->substituent cosolvent Co-solvents & pH formulation->cosolvent cyclodextrin Cyclodextrins formulation->cyclodextrin nanotech Nanotechnology (Nanosuspensions) formulation->nanotech solid_disp Solid Dispersions formulation->solid_disp end_goal Solubility Enhanced Compound for Assay/Study prodrug->end_goal substituent->end_goal cosolvent->end_goal cyclodextrin->end_goal nanotech->end_goal solid_disp->end_goal

Caption: Decision workflow for selecting a solubility enhancement strategy.

Part 1: Structural Modification Strategies (FAQs & Protocols)

For medicinal chemists in the early stages of drug discovery, modifying the core molecule is often the most direct path to improving physicochemical properties.

Frequently Asked Questions (FAQs): Structural Modification

Q1: My lead compound is potent but has terrible solubility. Where should I start with structural modifications?

A1: The key is to add polarity without sacrificing potency. A common strategy is to introduce flexible, polar substituents at a position on the molecule that is solvent-exposed when bound to its target protein.[3] This can be guided by co-crystal structures or molecular modeling. Adding groups like morpholine or N-methylpiperazine can be effective as they are often protonated at physiological pH, which aids hydration, and their non-planar nature can disrupt crystal packing.[3][6][7]

Q2: I'm considering a prodrug approach. What are the advantages and what kind of promoieties are effective for pyrazolo[3,4-d]pyrimidines?

A2: A prodrug strategy is an excellent way to temporarily mask the properties causing poor solubility.[5][7] The advantage is that the core, active compound remains unchanged. For pyrazolo[3,4-d]pyrimidines, a successful approach has been to attach a water-soluble promoiety, like an N-methylpiperazino group, via a linker that is cleaved in vivo, such as an O-alkyl carbamate.[7] This has been shown to improve aqueous solubility by over 600-fold and can lead to better pharmacokinetic profiles.[6][7]

Q3: Can small changes, like adding a single polar group, make a significant difference?

A3: Absolutely. Systematically varying a solvent-exposed substituent can lead to dramatic increases in solubility. For example, adding substituents with alkyleneoxy linkages terminating in hydroxy, amino, or carboxylic acid groups can significantly improve solubility.[3] However, be aware that adding polar groups can sometimes introduce new hydrogen bonding interactions that stabilize the crystal lattice, so the outcome is not always predictable.[3]

Part 2: Formulation Strategies (FAQs & Protocols)

When the core molecule is fixed, formulation strategies become essential. These methods aim to improve the dissolution rate and apparent solubility of the compound without chemically altering it.

Frequently Asked Questions (FAQs): Formulation Strategies

Q1: I need to prepare a stock solution for an in vitro assay, but my compound crashes out in aqueous buffer. What's a quick fix?

A1: For in vitro assays, using co-solvents is a common and rapid solution. Start by dissolving your compound in a water-miscible organic solvent like DMSO, ethanol, or PEG 400.[8][9] Then, perform a serial dilution into your aqueous buffer. It's critical to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not interfere with the biological assay.

Q2: I've heard about using cyclodextrins. How do they work and which one should I choose?

A2: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic inner cavity.[10][11] They can encapsulate poorly soluble drugs, like your pyrazolo[3,4-b]pyridine, forming an inclusion complex that is water-soluble.[11][12] For pyrazolo[3,4-d]pyrimidines, 2-hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to improve water solubility by 100 to 1000-fold and enhance biological activity.[13] The choice of cyclodextrin depends on the size and shape of your guest molecule.

Q3: My compound is intended for in vivo oral administration. What advanced formulation strategies should I consider for improving bioavailability?

A3: For oral delivery, you need to enhance both solubility and dissolution rate in the gastrointestinal tract. Two powerful techniques are:

  • Nanosuspensions: This involves reducing the particle size of your compound to the nanometer range (<1 µm).[14] According to the Noyes-Whitney equation, this dramatically increases the surface area, leading to a faster dissolution rate and improved bioavailability.[15]

  • Amorphous Solid Dispersions (ASDs): In an ASD, the drug is molecularly dispersed within a hydrophilic polymer matrix.[2][9] This prevents the drug from crystallizing, keeping it in a higher-energy amorphous state that has a greater apparent solubility and dissolution rate.[2]

StrategyMechanism of ActionTypical Fold-Increase in SolubilityKey Considerations
Co-solvents Increases the polarity of the solvent system.2 - 50Potential for solvent toxicity in assays; drug may precipitate upon dilution.
pH Adjustment Ionizes acidic or basic functional groups.10 - 1000+Only applicable to ionizable compounds; risk of precipitation if pH changes.
Cyclodextrins Forms a water-soluble inclusion complex.[10]10 - 1000+Stoichiometry of complexation needs to be determined; can be expensive.[13]
Nanosuspensions Increases surface area by reducing particle size.[15]N/A (Improves dissolution rate)Requires specialized equipment (e.g., high-pressure homogenizer); physical stability can be a challenge.[14][16]
Solid Dispersions Stabilizes the drug in a high-energy amorphous state.[2]10 - 100+Polymer selection is critical; long-term physical stability must be assessed.
Prodrugs Covalent attachment of a soluble promoiety.[7]100 - 1000+Requires chemical synthesis; promoiety must be efficiently cleaved in vivo.[5][6]

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex for In Vitro Studies

This protocol describes a phase-solubility study to determine the appropriate ratio of drug to cyclodextrin, followed by the preparation of a stock solution.

Objective: To enhance the apparent water solubility of a pyrazolo[3,4-b]pyridine compound using 2-hydroxypropyl-β-cyclodextrin (HPβCD).

Materials:

  • Pyrazolo[3,4-b]pyridine compound

  • 2-hydroxypropyl-β-cyclodextrin (HPβCD)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer, orbital shaker, 0.22 µm syringe filters, HPLC system

Methodology:

  • Phase-Solubility Study: a. Prepare a series of aqueous solutions of HPβCD in PBS at various concentrations (e.g., 0, 2, 4, 6, 8, 10% w/v). b. Add an excess amount of the pyrazolo[3,4-b]pyridine compound to each HPβCD solution in separate vials. Ensure solid drug is visible. c. Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours until equilibrium is reached. d. After equilibration, filter each suspension through a 0.22 µm syringe filter to remove undissolved drug. e. Quantify the concentration of the dissolved drug in each filtrate using a validated HPLC method. f. Plot the concentration of the dissolved drug (y-axis) against the concentration of HPβCD (x-axis). A linear plot (A_L type) indicates the formation of a soluble 1:1 complex.[17]

  • Preparation of a Solubilized Stock Solution: a. Based on the phase-solubility diagram, determine the concentration of HPβCD required to achieve your target drug concentration. b. Prepare the required HPβCD solution in your desired buffer. c. Add the pre-weighed pyrazolo[3,4-b]pyridine compound to the HPβCD solution. d. Vortex and sonicate the mixture until the compound is fully dissolved. This solution can now be used for in vitro experiments, ensuring appropriate dilution.

Cyclodextrin_Workflow cluster_prep Phase-Solubility Study cluster_stock Stock Solution Preparation prep_cd Prepare HPβCD Solutions add_drug Add Excess Drug prep_cd->add_drug equilibrate Equilibrate (48h) add_drug->equilibrate filter Filter (0.22 µm) equilibrate->filter analyze Analyze via HPLC filter->analyze plot Plot Solubility vs. [HPβCD] analyze->plot determine_conc Determine required [HPβCD] from plot plot->determine_conc dissolve_cd Dissolve HPβCD in buffer determine_conc->dissolve_cd dissolve_drug Add & Dissolve Drug (Vortex/Sonicate) dissolve_cd->dissolve_drug final_stock Final Solubilized Stock Solution dissolve_drug->final_stock

Caption: Workflow for cyclodextrin-based solubility enhancement.

Protocol 2: Formulation of a Nanosuspension via Wet Media Milling

This protocol provides a general workflow for producing a drug nanosuspension suitable for preclinical oral bioavailability studies.

Objective: To increase the dissolution rate and oral bioavailability of a pyrazolo[3,4-b]pyridine compound by preparing a nanosuspension.

Materials:

  • Pyrazolo[3,4-b]pyridine compound (micronized, if possible)

  • Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188, or Vitamin E TPGS)

  • Purified water

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.1-0.5 mm diameter)

  • Planetary ball mill or similar high-energy media mill

  • Particle size analyzer (e.g., Dynamic Light Scattering)

Methodology:

  • Pre-formulation: a. Screen various stabilizers to identify one that effectively prevents crystal growth and aggregation.[16] b. Prepare a pre-suspension by dispersing the drug and the selected stabilizer in purified water. A typical drug concentration is 1-10% (w/v) and stabilizer concentration is 0.5-5% (w/v).

  • Milling Process: a. Add the pre-suspension and milling media to the milling chamber. The volume of the media should be approximately 50-70% of the chamber volume. b. Begin the milling process at a high speed (e.g., 2000-4000 rpm). The process is typically conducted at a controlled temperature to prevent drug degradation. c. Periodically withdraw small samples to monitor the particle size reduction using a particle size analyzer.

  • Process Optimization: a. Continue milling until the desired particle size (e.g., mean particle size < 400 nm with a narrow polydispersity index) is achieved. This can take several hours. b. Once the target particle size is reached, separate the nanosuspension from the milling media. This is typically done by pouring the suspension through a screen or by centrifugation at low speed.

  • Characterization: a. Characterize the final nanosuspension for particle size, polydispersity index, and zeta potential. b. Conduct short-term stability studies to ensure the particles do not aggregate over time.

References

  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]

  • Gao, L., Liu, G., & Ma, J. (2011). Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth. PubMed, 22(5), 623-34. [Link]

  • Azimullah, S., et al. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs: An update. ResearchGate. [Link]

  • Azimullah, S., et al. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs: An update. Journal of Drug Delivery and Therapeutics, 9(2), 576-582. [Link]

  • SciSpace. (n.d.). Nanosuspensions: a strategy to increase the solubility and bioavailability of poorly water-soluble drugs. SciSpace. [Link]

  • Schenone, S., et al. (2010). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. PubMed. [Link]

  • Vignaroli, G., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(11), 1042-1046. [Link]

  • ResearchGate. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ResearchGate. [Link]

  • Manfredini, S., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(3), 1144-1152. [Link]

  • Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(11), 1011-1015. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(9), 2335. [Link]

  • Radi, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. European Journal of Medicinal Chemistry, 138, 953-961. [Link]

  • ResearchGate. (2017). Improving solubility via structural modification. ResearchGate. [Link]

  • Baradarani, M. M., et al. (2018). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Arkivoc, 2018(4), 114-122. [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility. Royal Society of Chemistry. [Link]

  • Galan, C., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3163. [Link]

  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1452. [Link]

  • Kumar, A., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Chemistry & Biodiversity. [Link]

  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49(6), 547-560. [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Al-Dhfyan, A. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Heliyon, 10(17), e38053. [Link]

  • Al-Wahaibi, L. H., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • ResearchGate. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. [Link]

  • Grohganz, H., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(7), 1346. [Link]

  • ResearchGate. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 29(15), 3505. [Link]

  • Barghash, A. E. M., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

  • Al-Ostath, A., et al. (2025). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed. [Link]

Sources

Technical Support Center: Purification of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who handle this and structurally similar heterocyclic compounds. The following sections provide in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during purification.

Compound Profile

Understanding the fundamental physicochemical properties of your target molecule is the cornerstone of developing a robust purification strategy. Below is a summary of key data for this compound.

PropertyValueSource
CAS Number 1784380-03-5[1]
Molecular Formula C₆H₃BrClN₃[1]
Molecular Weight 232.47 g/mol [1]
Physical Form Solid[1]
Typical Purity (Commercial) ≥95%[1]
Storage Conditions Refrigerator, under an inert atmosphere[1][2]
Tautomerism The pyrazole ring allows for tautomerism, which can influence chromatographic behavior. The InChI representation (H,9,10,11) indicates this possibility.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The three most effective techniques for purifying this compound, ranging from routine to high-purity applications, are:

  • Recrystallization: This is the simplest method for removing minor impurities, especially if the crude material is already of moderate purity (>85%). The choice of solvent is critical; an ideal solvent will dissolve the compound poorly at low temperatures but readily at elevated temperatures, while impurities remain soluble or insoluble at all temperatures.

  • Silica Gel Flash Column Chromatography: This is the most common and versatile method for purifying reaction mixtures containing significant amounts of byproducts, starting materials, or other impurities.[3] It separates compounds based on their differential adsorption to the polar silica stationary phase and solubility in the mobile phase.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For applications demanding the highest purity (>99%), such as reference standard preparation or final drug substance purification, reverse-phase Prep-HPLC is the method of choice. It offers superior resolution for separating closely related impurities.

Q2: How do I select the most appropriate purification technique for my experiment?

The optimal technique depends on the scale of your synthesis, the impurity profile, and the final purity requirement. The following decision workflow provides a systematic approach to this selection.

Purification_Selection start Start: Crude Product (this compound) check_purity Assess Crude Purity (TLC, LC-MS, 1H NMR) start->check_purity check_scale What is the reaction scale? check_purity->check_scale Purity > 85% & Few Impurities column_chrom Silica Gel Column Chromatography check_purity->column_chrom Purity < 85% or Complex Mixture recrystallization Recrystallization check_scale->recrystallization Large Scale (>5g) check_scale->column_chrom Small to Medium Scale (<5g) check_impurities Are impurities closely related to the product? prep_hplc Preparative HPLC check_impurities->prep_hplc Yes (e.g., isomers) end_product Purified Product check_impurities->end_product No recrystallization->end_product column_chrom->check_impurities prep_hplc->end_product

Caption: Decision workflow for selecting the right purification method.

Q3: What are the likely impurities I might encounter during the synthesis of this compound?

While the impurity profile is specific to the synthetic route, common contaminants in the synthesis of pyrazolopyridines include:

  • Unreacted Starting Materials: For instance, if synthesizing from a substituted pyridine and hydrazine, these precursors may remain.[4]

  • Regioisomers: Cyclization reactions can sometimes yield isomeric products. For pyrazolo[3,4-b]pyridines, N-alkylation or other substitutions can lead to mixtures of isomers that are often difficult to separate.

  • Hydrolysis or Degradation Products: The compound may degrade under harsh acidic or basic conditions used during workup.

  • Over-halogenated Byproducts: If potent halogenating agents are used in preceding steps, unintended substitution on the heterocyclic core can occur.[5]

Detailed Protocol: Silica Gel Flash Column Chromatography

This protocol is a standard procedure adaptable for purifying gram-scale quantities of this compound.

Objective: To isolate the target compound from reaction byproducts and starting materials.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Glass column, collection tubes, TLC plates, UV lamp

Methodology:

  • Solvent System Selection (TLC Analysis):

    • Dissolve a small amount of the crude material in DCM or EtOAc.

    • Spot the solution on a TLC plate and elute with different solvent mixtures (e.g., 10%, 20%, 30%, 50% EtOAc in hexanes).

    • The ideal solvent system should provide a retention factor (Rf) for the target compound of approximately 0.25-0.35. For a related compound, 5-bromo-1H-pyrazolo[3,4-c]pyridine, a gradient of 0-50% EtOAc in hexanes was effective.[3]

  • Column Packing (Slurry Method):

    • In a fume hood, prepare a slurry of silica gel in hexanes (or the initial, least polar eluent).[6][7]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[7]

    • Drain the excess solvent until the solvent level is just at the top of the silica bed. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • To this solution, add a small amount of silica gel and concentrate the mixture in vacuo to obtain a dry, free-flowing powder. This is known as "dry loading."

    • Carefully add the dry-loaded sample to the top of the packed column, forming a thin, even band.

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting solvent mixture (e.g., 10% EtOAc/hexanes).

    • Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC analysis.

    • Collect fractions in test tubes and monitor the elution process by TLC to identify which fractions contain the pure product.

  • Isolation:

    • Combine the pure fractions, as identified by TLC.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

Troubleshooting Guide

Q4: My compound is streaking badly on the TLC plate and gives poor separation in the column. What's wrong?

This is a classic issue with nitrogen-containing heterocycles due to their basicity. The lone pairs on the nitrogen atoms can interact strongly and irreversibly with the acidic silanol (Si-OH) groups on the silica surface, leading to tailing.

Solutions:

  • Add a Modifier: Add a small amount of a basic modifier like triethylamine (NEt₃, ~0.1-1%) or a few drops of ammonium hydroxide to your eluent. This deactivates the acidic sites on the silica, improving peak shape.

  • Change Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.

  • Check Solubility: Ensure your compound is fully dissolved in the eluent. Streaking can occur if the compound crashes out on the plate or at the top of the column.

ProblemPossible CauseRecommended Solution
Streaking/Tailing Strong interaction with acidic silica gel.Add 0.1-1% triethylamine to the mobile phase.
Poor Separation Inappropriate solvent system.Re-optimize the mobile phase using TLC; try a different solvent system (e.g., DCM/Methanol).
Compound Stuck on Column Compound is too polar for the eluent.Switch to a more polar solvent system (e.g., gradient up to 10% Methanol in DCM).
Q5: After purification by column chromatography, I see two closely spaced spots on my TLC and two peaks in my LC-MS. Is my product still impure?

Not necessarily. This observation could be due to the presence of tautomers. The pyrazole ring in your compound can exist in different tautomeric forms, which may interconvert slowly on the chromatographic timescale, leading to peak or spot broadening or splitting.

Verification Steps:

  • NMR Analysis: Acquire a ¹H NMR spectrum. Tautomers often show broadened N-H protons or distinct sets of signals for the different forms.

  • Temperature-Variable NMR: Acquiring spectra at different temperatures can be informative. If the signals coalesce at higher temperatures, it strongly suggests the presence of tautomers in dynamic equilibrium.

  • LC-MS Analysis: Both peaks should exhibit the same mass-to-charge ratio (m/z) corresponding to your product's molecular weight.

Troubleshooting_Column start Problem with Column Chromatography issue What is the primary issue? start->issue streaking Streaking or Tailing of Spots issue->streaking Peak Shape no_elution Compound Not Eluting issue->no_elution Recovery poor_sep Poor Separation of Spots issue->poor_sep Resolution sol_streaking Add 0.5% NEt3 or NH4OH to eluent to neutralize silica. streaking->sol_streaking sol_elution Increase eluent polarity. (e.g., switch from EtOAc/Hex to DCM/MeOH gradient) no_elution->sol_elution sol_sep Re-run TLC to find a better solvent system (Rf ~0.3). Try a shallower gradient. poor_sep->sol_sep

Caption: Troubleshooting common issues in column chromatography.

References

  • 5-Bromo-1H-pyrazolo[3,4-c]pyridine . PubChem. [Link]

  • Column Chromatography . Professor Dave Explains, YouTube. [Link]

  • Column Chromatography . Lisa Nichols, YouTube. [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization . Semantic Scholar. [Link]

Sources

Technical Support Center: Synthesis of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthetic procedure. Our goal is to provide you with the expertise and practical insights necessary to troubleshoot your experiments effectively, ensuring the integrity and purity of your final compound.

Introduction to the Synthesis and Potential Challenges

The synthesis of this compound is a multi-step process that, while established, presents several opportunities for byproduct formation. The most common synthetic strategies involve the construction of the pyrazole ring onto a pre-functionalized pyridine core. A frequently employed route starts from a di-halogenated 2-aminopyridine derivative, which undergoes diazotization followed by cyclization. Another key approach involves the reaction of a substituted aminopyrazole with a suitable dicarbonyl compound or its equivalent.

Given the presence of multiple reactive sites and the nature of the reagents used, a number of side reactions can occur. These include the formation of regioisomers, incomplete cyclization, over-halogenation, and the presence of residual starting materials or intermediates. Understanding the mechanistic origins of these impurities is crucial for optimizing reaction conditions and developing effective purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: Common starting materials include derivatives of 2,3-dihalopyridines. For instance, a plausible route could start from 2-amino-5-bromo-6-chloropyridine-3-carbaldehyde, which can be cyclized with hydrazine. Alternatively, multi-step syntheses commencing from more readily available pyridines are also utilized.

Q2: What is the primary cause of regioisomer formation in pyrazolo[3,4-b]pyridine synthesis?

A2: Regioisomer formation is a significant challenge, particularly when using unsymmetrical precursors. For instance, in syntheses involving the reaction of a 3-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound, the initial nucleophilic attack can occur at either carbonyl group, leading to two different product isomers. The regiochemical outcome is influenced by the relative electrophilicity of the carbonyl carbons and the reaction conditions employed.[1]

Q3: Can you explain the "halogen dance" phenomenon and its relevance to this synthesis?

A3: The "halogen dance" is a type of isomerization reaction observed in halogenated aromatic and heteroaromatic compounds, particularly under basic conditions or during metal-halogen exchange. It involves the migration of a halogen atom to a different position on the ring. While not a direct byproduct of the main cyclization, it can be a concern if lithiation or other strong base-mediated reactions are used for subsequent functionalization of the dihalopyridine starting materials, potentially leading to isomeric impurities in the final product.

Troubleshooting Guide: Byproduct Identification and Mitigation

This section provides a detailed breakdown of potential byproducts, their likely origins, and actionable troubleshooting steps.

Issue 1: Presence of an Isomeric Impurity with the Same Mass

Possible Cause: Formation of a regioisomer, such as 7-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine. This can occur if the cyclization reaction is not completely regioselective.

Identification:

  • NMR Spectroscopy: Carefully analyze the 1H and 13C NMR spectra. The chemical shifts and coupling constants of the aromatic protons will differ between the two isomers. 2D NMR techniques like HMBC and NOESY can be invaluable in definitively assigning the structure.

  • Chromatography: The two isomers will likely have slightly different polarities and may be separable by HPLC or careful column chromatography.

Mitigation Strategies:

  • Starting Material Selection: Utilize starting materials that favor the formation of the desired regioisomer. For example, using a pre-formed pyrazole with the correct substitution pattern can enforce regioselectivity.

  • Reaction Conditions: Optimize reaction parameters such as temperature, solvent, and catalyst. Lower temperatures often favor the thermodynamically more stable product.

Issue 2: Impurity with a Mass Corresponding to the Starting Material or an Intermediate

Possible Cause: Incomplete reaction, either in the cyclization step or in a preceding step.

Identification:

  • Mass Spectrometry (MS): The molecular weight of the impurity will match that of a known starting material or intermediate.

  • TLC/LC-MS: Compare the retention time of the impurity with that of authentic samples of the starting materials.

Mitigation Strategies:

  • Reaction Time and Temperature: Increase the reaction time or temperature to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS.

  • Reagent Stoichiometry: Ensure that the limiting reagent is fully consumed by using a slight excess of the other reactant (e.g., hydrazine).

Issue 3: Presence of an Over-Halogenated Byproduct

Possible Cause: If halogenation is one of the synthetic steps, harsh conditions or an excess of the halogenating agent can lead to the introduction of an additional halogen atom onto the aromatic ring.

Identification:

  • MS: The mass spectrum will show a molecular ion peak corresponding to the addition of another halogen atom (e.g., M+78/80 for bromine or M+34/36 for chlorine).

  • NMR: The aromatic region of the 1H NMR spectrum will show a loss of one proton signal.

Mitigation Strategies:

  • Control of Halogenating Agent: Use a stoichiometric amount of the halogenating agent.

  • Milder Conditions: Employ milder halogenating reagents or lower reaction temperatures.

Experimental Protocols

Protocol 1: General Procedure for Cyclization

This is a representative protocol and may require optimization for your specific starting materials.

  • Dissolve the substituted 2-aminopyridine-3-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (1.1 - 1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Protocol 2: Analytical Characterization of Byproducts by LC-MS
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).

  • LC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-500.

Data Presentation

Table 1: Common Byproducts and their Expected Mass Spectrometry Signatures

Byproduct NamePotential StructureExpected [M+H]+
Desired Product This compound231.9/233.9/235.9
Regioisomer 7-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine231.9/233.9/235.9
Incomplete Cyclization Intermediate Hydrazone of 2-amino-5-bromo-6-chloropyridine-3-carbaldehydeVaries with starting material
Over-brominated Product Dibromo-chloro-1H-pyrazolo[3,4-b]pyridine310.8/312.8/314.8/316.8

Visualizations

Diagram 1: Potential Byproduct Formation Pathways

Byproduct_Formation SM Starting Material (e.g., Dihalopyridine Carbaldehyde) Incomplete_Cyclization Incomplete Cyclization (Hydrazone Intermediate) SM->Incomplete_Cyclization Reaction with Hydrazine Over_Halogenation Over-halogenated Byproduct SM->Over_Halogenation Excess Halogenating Agent Hydrazine Hydrazine Desired_Product 5-bromo-6-chloro-1H- pyrazolo[3,4-b]pyridine Regioisomer Regioisomeric Byproduct Incomplete_Cyclization->Desired_Product Successful Cyclization Incomplete_Cyclization->Regioisomer Alternative Cyclization

Caption: Logical flow of potential byproduct formation during synthesis.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Crude Product Analysis (LC-MS, NMR) Impurity_Detected Impurity Detected? Start->Impurity_Detected Same_Mass Impurity has same mass as product? Impurity_Detected->Same_Mass Yes Purification Proceed with Purification Impurity_Detected->Purification No Starting_Material_Mass Impurity mass matches starting material/intermediate? Same_Mass->Starting_Material_Mass No Regioisomer_Issue Potential Regioisomer. Action: 2D NMR, optimize regioselectivity. Same_Mass->Regioisomer_Issue Yes Higher_Mass Impurity has higher mass? Starting_Material_Mass->Higher_Mass No Incomplete_Reaction_Issue Incomplete Reaction. Action: Increase reaction time/temp, adjust stoichiometry. Starting_Material_Mass->Incomplete_Reaction_Issue Yes Over_Halogenation_Issue Potential Over-halogenation. Action: Control halogenating agent, use milder conditions. Higher_Mass->Over_Halogenation_Issue Yes Regioisomer_Issue->Purification Incomplete_Reaction_Issue->Purification Over_Halogenation_Issue->Purification End Pure Product Purification->End

Caption: A step-by-step guide for troubleshooting impurities.

References

  • Donaire-Arias, A.; Montagut, A. M.; Puig de la Bellacasa, R.; Estrada-Tejedor, R.; Teixidó, J.; Borrell, J. I. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules2022 , 27(7), 2237. [Link]

Sources

optimizing reaction conditions for functionalizing pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the functionalization of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the synthesis and functionalization of this important heterocyclic scaffold. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to ensure you can optimize your reaction conditions and achieve your synthetic goals efficiently.

Troubleshooting Guide

This section addresses specific problems that may arise during the functionalization of pyrazolo[3,4-b]pyridines. Each issue is presented in a question-and-answer format, detailing potential causes and providing step-by-step solutions.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question: I am attempting a Suzuki or Buchwald-Hartwig coupling on a halogenated pyrazolo[3,4-b]pyridine, but I'm observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer: Low yields in palladium-catalyzed cross-coupling reactions involving pyrazolo[3,4-b]pyridines are a frequent challenge. The electron-deficient nature of the pyridine ring and the potential for the pyrazole nitrogen to coordinate with the palladium catalyst can lead to catalyst inhibition. Here’s a systematic approach to troubleshoot this issue:

Potential Causes & Solutions:

  • Catalyst Inactivity or Inhibition: The palladium catalyst must be in its active Pd(0) state to enter the catalytic cycle.[1] The nitrogen atoms in the pyrazolo[3,4-b]pyridine core can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[1]

    • Solution:

      • Use Pre-activated Catalysts: Employ commercially available Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃.

      • Optimize Ligand Choice: Standard phosphine ligands like PPh₃ may not be effective.[1] Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands can promote the reductive elimination step and stabilize the active catalyst.[1][2]

      • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial deactivation.

  • Inadequate Base Selection: The base plays a crucial role in the transmetalation step of the Suzuki coupling and for deprotonating the amine in the Buchwald-Hartwig reaction.[1]

    • Solution:

      • Screen Different Bases: For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[1] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.

      • Ensure Base Quality: Use anhydrous and finely ground bases to maximize their reactivity and availability in the reaction mixture.[1]

  • Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state.[1]

    • Solution:

      • Thorough Degassing: Degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[1]

      • Maintain Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas and maintain this atmosphere throughout the reaction.[1]

  • Poor Reagent Quality: The presence of water, especially in the boronic acid reagent for Suzuki couplings, can lead to protodeboronation, a major side reaction.[1]

    • Solution:

      • Use Anhydrous Conditions: Ensure all solvents and reagents are anhydrous. Dry solvents using appropriate methods (e.g., distillation from a drying agent, passing through a solvent purification system).

      • Check Boronic Acid Quality: If possible, check the purity of your boronic acid by NMR. Consider using boronate esters (e.g., pinacol esters), which are often more stable to protodeboronation.

Issue 2: Poor Regioselectivity in C-H Functionalization

Question: I am trying to perform a direct C-H arylation on the pyrazolo[3,4-b]pyridine core, but I'm getting a mixture of regioisomers. How can I control the regioselectivity?

Answer: Achieving high regioselectivity in C-H functionalization of pyrazolo[3,4-b]pyridines can be challenging due to the presence of multiple potentially reactive C-H bonds. The outcome is often influenced by a combination of electronic and steric factors, as well as the specific catalytic system employed.

Key Factors Influencing Regioselectivity:

  • Directing Groups: The presence and position of existing substituents on the scaffold can direct the C-H activation to a specific position.

    • Solution: If your synthetic route allows, consider installing a directing group that can be removed later.

  • Catalyst and Ligand System: The choice of metal catalyst and ligand is paramount in controlling regioselectivity.

    • Solution:

      • For C-3 arylation, a Pd(phen)₂(PF₆)₂ catalyst has been shown to be effective.[3]

      • For C-3 borylation, an iridium catalyst such as [Ir(COD)OMe]₂ with a bipyridine ligand (dtbpy) can provide high selectivity.[4][5] The resulting boronate ester can then be used in subsequent Suzuki couplings.

  • Reaction Conditions: Solvent and temperature can also play a significant role in determining the regiochemical outcome.[6]

    • Solution: A systematic screening of solvents with varying polarities (e.g., toluene, dioxane, DMF) and a careful optimization of the reaction temperature are recommended. For instance, in some cyclization reactions to form pyrazolopyridines, less polar solvents favored one regioisomer, while more polar solvents favored another.[6]

Issue 3: Difficulty with Nucleophilic Aromatic Substitution (SNAr)

Question: My SNAr reaction on a 4-chloro-pyrazolo[3,4-b]pyridine with an amine nucleophile is not proceeding. What factors should I investigate?

Answer: For a successful SNAr reaction, several criteria must be met: the aromatic ring must be sufficiently electron-deficient, and there must be a good leaving group.

Troubleshooting Steps:

  • Ring Activation: The pyrazolo[3,4-b]pyridine system is inherently electron-deficient, which facilitates nucleophilic attack. However, additional electron-withdrawing groups can enhance reactivity.[7]

    • Solution: While modifying the core structure may not be feasible, ensure your starting material is indeed activated for SNAr. The attack is strongly favored at the C4 and C6 (para and ortho to the pyridine nitrogen) positions because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[7][8]

  • Leaving Group Ability: The nature of the leaving group is critical.

    • Solution: For SNAr reactions, the typical reactivity order for halide leaving groups is F > Cl ≈ Br > I.[7] If you are using a chloro- or bromo-substituted starting material and the reaction is sluggish, consider synthesizing the fluoro-analogue if possible.

  • Reaction Conditions: SNAr reactions can be sensitive to temperature and solvent.

    • Solution:

      • Increase Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.[7] Carefully increase the reaction temperature, monitoring for any potential decomposition.

      • Solvent Choice: A polar aprotic solvent such as DMF, DMSO, or NMP is often a good choice as it can help to stabilize the charged Meisenheimer intermediate.

  • Nucleophile Strength vs. Basicity: A strong nucleophile is required, but a very strong base can lead to side reactions.[7]

    • Solution: If using a strongly basic nucleophile (e.g., an alkoxide), consider the possibility of deprotonation at other sites on the molecule. The use of a non-nucleophilic external base in combination with a less basic nucleophile (e.g., an amine salt) can sometimes be beneficial.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right protecting group for the pyrazole nitrogen?

A1: The choice of a protecting group for the pyrazole nitrogen is critical, especially in multi-step syntheses involving strong bases or nucleophiles. The ideal protecting group should be stable to the reaction conditions for functionalization and easily removable under mild conditions.

  • For reactions involving organometallics or strong bases: A robust protecting group like 2-(trimethylsilyl)ethoxymethyl (SEM) is a good choice. It is stable to a wide range of conditions and can be removed with a fluoride source or under acidic conditions.[9]

  • For palladium-catalyzed reactions: A p-methoxybenzyl (PMB) group is often used. It is generally stable to these conditions and can be cleaved oxidatively or with strong acid.[10]

  • Simple alkyl or aryl groups (e.g., methyl, phenyl): These are not traditional protecting groups but are often part of the target molecule. They direct the regioselectivity of certain reactions but cannot be removed.

Q2: I am getting a mixture of N1 and N2 isomers. How can I control the N-functionalization?

A2: The pyrazole moiety of the pyrazolo[3,4-b]pyridine core can exist as two tautomers, the 1H- and 2H-isomers, with the 1H-tautomer being significantly more stable.[11] However, alkylation or arylation can occur at either nitrogen. The regioselectivity of N-functionalization is often dependent on the reaction conditions and the nature of the electrophile.

  • Kinetic vs. Thermodynamic Control: Reactions at lower temperatures may favor the kinetically preferred product, while reactions at higher temperatures may allow for equilibration to the thermodynamically more stable isomer.

  • Steric Hindrance: Bulky substituents on the pyrazolo[3,4-b]pyridine core may direct functionalization to the less sterically hindered nitrogen.

  • Pre-functionalization: A reliable method to achieve a single isomer is to start with a pyrazole that is already substituted at the desired nitrogen atom before constructing the pyridine ring.

Q3: What is the best way to monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions.

  • Visualization: Pyrazolo[3,4-b]pyridines are typically UV-active, so they can be easily visualized under a UV lamp (254 nm).[12]

  • Staining: If the starting materials or products are not strongly UV-active, staining with iodine vapor or a potassium permanganate solution can be effective.[12]

  • Co-spotting: Always co-spot your reaction mixture with the starting material(s) on the TLC plate to accurately assess the consumption of reactants and the formation of new products.

Q4: My product is difficult to purify by column chromatography. What are some alternative purification strategies?

A4: The polar nature of the pyrazolo[3,4-b]pyridine core can sometimes make purification by silica gel chromatography challenging.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or reverse-phase silica gel.

  • Preparative TLC or HPLC: For small quantities of valuable material, preparative TLC or HPLC can provide excellent separation.

  • Acid-Base Extraction: The basic nitrogen atoms in the pyrazolo[3,4-b]pyridine ring allow for purification via acid-base extraction. The crude material can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the product into the aqueous phase. The aqueous phase is then basified, and the product is re-extracted into an organic solvent.

Key Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of a halo-pyrazolo[3,4-b]pyridine with a boronic acid.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halo-pyrazolo[3,4-b]pyridine (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), and a finely ground anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Catalyst and Solvent: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary). Then, add the degassed solvent (e.g., dioxane, toluene, or DMF/water mixture) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the catalyst. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Data Summary: Optimizing Suzuki Coupling Conditions
ParameterCondition A (Standard)Condition B (For Challenging Substrates)Rationale
Catalyst Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)Bulky, electron-rich ligands can overcome catalyst inhibition and accelerate reductive elimination.[1][2]
Base Na₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)Stronger, non-aqueous bases can be more effective.[1]
Solvent Toluene/H₂O (4:1)DioxaneAnhydrous conditions can prevent protodeboronation of the boronic acid.[1]
Temperature 100 °C110 °CHigher temperatures may be required to drive the reaction to completion.
Protocol 2: General Procedure for C-3 Direct Arylation

This protocol is based on the reported method for the direct C-H arylation at the C-3 position.[3]

  • Reaction Setup: In a pressure tube, combine the pyrazolo[3,4-b]pyridine substrate (1.0 equiv), the aryl halide (2.0 equiv), Pd(phen)₂(PF₆)₂ (10 mol%), and a base such as Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a suitable solvent (e.g., dioxane or toluene).

  • Reaction: Seal the tube and heat the mixture at a high temperature (e.g., 160 °C) for the required time (can be up to 72 hours). Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, follow a standard aqueous work-up procedure as described in Protocol 1. Purify the product by column chromatography.

Visualized Workflows and Mechanisms

Troubleshooting Workflow for Low Yield in Suzuki Coupling

G start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Anhydrous? Pure?) start->check_reagents Initial Check degas Improve Degassing (Freeze-Pump-Thaw) check_reagents->degas Reagents OK success Improved Yield check_reagents->success Impure Reagents Found & Corrected change_base Screen Bases (e.g., K3PO4, Cs2CO3) degas->change_base Still Low Yield degas->success Improved change_ligand Change Ligand (e.g., SPhos, XPhos) change_base->change_ligand Still Low Yield change_base->success Improved increase_temp Increase Temperature change_ligand->increase_temp Still Low Yield change_ligand->success Improved increase_temp->success Optimization Complete

Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.

Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Pyrazolo[3,4-b]pyridine

SNAr_Mechanism cluster_start Step 1: Nucleophilic Attack cluster_end Step 2: Elimination start_mol Pyrazolo[3,4-b]pyridine with LG at C4 + Nucleophile (Nu⁻) meisenheimer Formation of Meisenheimer Complex (Negative charge delocalized onto Pyridine N) start_mol->meisenheimer Rate-determining step meisenheimer_to_end Loss of Leaving Group meisenheimer->meisenheimer_to_end Restoration of Aromaticity end_mol Substituted Product + Leaving Group (LG⁻) meisenheimer_to_end->end_mol

Caption: The two-step addition-elimination mechanism for SNAr reactions.

References

  • BenchChem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • ResearchGate. (2020). Regioselective Late-Stage C-3 Functionalization of Pyrazolo[3,4-b]pyridines. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Retrieved from [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • ACS Publications. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from [Link]

  • RSC Publishing. (n.d.). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of certain C-4 substituted pyrazolo[3,4-b]pyridine nucleosides. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of pyrazolo[3,4-b]pyridines 84 by multicomponent reaction of.... Retrieved from [Link]

  • PubMed Central. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • PubMed Central. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • RSC Publishing. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]

  • PubMed Central. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • ResearchGate. (2025). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines | Request PDF. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • MDPI. (n.d.). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazolo[3,4-b] pyridine- and dihydropyridine-derived compounds. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, chemists, and process development professionals. It addresses common challenges encountered during laboratory synthesis and large-scale production, providing troubleshooting advice and detailed protocols grounded in established chemical principles.

Section 1: Synthesis & Reaction Control

The successful synthesis of this compound hinges on careful control of reaction conditions to maximize yield and minimize impurity formation. This section addresses the most frequent issues encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of pyrazolo[3,4-b]pyridines are a common challenge that can stem from several factors. A systematic approach to troubleshooting is essential.[1]

  • Purity of Starting Materials: The purity of reactants, especially the aminopyrazole precursor, is critical. Impurities can inhibit the catalyst or participate in side reactions.

    • Recommendation: Always verify the purity of your starting materials via NMR or HPLC before starting the reaction. If necessary, recrystallize or purify them.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete reactions or degradation of the product.[1]

    • Recommendation: An initial solvent screen is advisable. While ethanol is common, some syntheses benefit from higher boiling point solvents like DMF or even solvent-free conditions at elevated temperatures.[1][2] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time and temperature.

  • Incomplete Cyclization: The core pyrazolopyridine structure is often formed via cyclocondensation reactions.[3][4] Incomplete cyclization is a frequent cause of low yield.

    • Recommendation: Ensure adequate reaction time and temperature. For reactions involving the removal of water (e.g., condensation with a diketone), using a Dean-Stark apparatus or adding a dehydrating agent can drive the equilibrium toward the product.

Question: I am observing the formation of multiple regioisomers. How can I control the regioselectivity of the reaction?

Answer: The formation of regioisomers is a well-known challenge in pyrazolopyridine synthesis, particularly when using unsymmetrical starting materials like a substituted 1,3-dicarbonyl compound.[1][4]

  • Causality: The regioselectivity is primarily governed by the difference in electrophilicity between the two carbonyl groups of the 1,3-dicarbonyl reactant.[4] The more electrophilic carbonyl will typically react first with the more nucleophilic site on the aminopyrazole.

  • Controlling Regioselectivity:

    • Starting Material Choice: Select starting materials with significant electronic or steric differences to favor one isomer. For example, using a trifluoromethyl-substituted diketone will direct the initial reaction to the more electrophilic carbonyl adjacent to the CF₃ group.[4]

    • Reaction Conditions: The choice of catalyst and solvent can influence regioselectivity. It is highly recommended to consult literature for syntheses of analogous structures to find optimized conditions.[1]

Below is a workflow to diagnose and address common synthesis issues.

G start Low Yield or Impurity Issue check_purity Verify Purity of Starting Materials (NMR, HPLC) start->check_purity purity_ok Purity >98%? check_purity->purity_ok purify_sm Purify Starting Materials (Recrystallization/Chromatography) purity_ok->purify_sm No optimize_cond Optimize Reaction Conditions (Solvent, Temp, Time) purity_ok->optimize_cond Yes purify_sm->check_purity cond_ok Isomer Formation? optimize_cond->cond_ok isolate_product Proceed to Work-up & Purification cond_ok->isolate_product No modify_sm Modify Starting Materials for Higher Selectivity cond_ok->modify_sm Yes modify_sm->optimize_cond

Caption: Troubleshooting workflow for synthesis issues.

Section 2: Work-up & Purification

The purification of halogenated heterocyclic compounds like this compound can be challenging due to their unique physicochemical properties.[5][6] Proper work-up and purification are critical for obtaining material of high purity suitable for downstream applications.

Frequently Asked Questions (FAQs)

Question: What is the most effective method for purifying the crude product on a large scale?

Answer: The choice of purification method depends on the scale and the nature of the impurities.

  • Recrystallization: This is often the most scalable and cost-effective method. The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

    • Protocol: A common approach involves dissolving the crude material in a hot solvent like ethanol, ethyl acetate, or a mixture such as toluene/heptane, followed by slow cooling to induce crystallization.

  • Column Chromatography: While highly effective at the lab scale, silica gel chromatography can be costly and cumbersome for multi-kilogram production. It is typically reserved for removing closely-eluting impurities that cannot be purged by recrystallization.[5][6][7]

    • Recommendation: If chromatography is necessary, optimize the mobile phase using TLC first. A gradient of hexane and ethyl acetate is a common starting point.[1][8]

Question: I'm struggling to remove a persistent, slightly more polar impurity. What could it be?

Answer: A common polar impurity is a dehalogenated version of your product (e.g., 6-chloro-1H-pyrazolo[3,4-b]pyridine). Another possibility is a hydrolyzed starting material or an incompletely cyclized intermediate.

  • Troubleshooting Steps:

    • Characterize the Impurity: If possible, isolate the impurity and characterize it by LC-MS and NMR to confirm its identity.

    • Optimize Work-up: An aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) during the work-up can help remove acidic impurities.[7]

    • Purification Strategy: If the impurity co-crystallizes with the product, column chromatography may be unavoidable. Alternatively, a chemical treatment could be explored. For instance, if the impurity is a primary or secondary amine, it could potentially be "scavenged" using a resin.

Purification Method Pros Cons Best For
Recrystallization Highly scalable, cost-effective, can yield very pure material.Finding a suitable solvent can be time-consuming; may not remove all impurities.Removing major impurities on a large scale (>1 kg).
Silica Gel Chromatography Excellent separation of a wide range of impurities.Expensive, generates significant solvent waste, difficult to scale.[1]Lab-scale purification (<100 g), removing trace or closely-eluting impurities.
Trituration/Slurry Simple, quick, good for removing highly soluble or insoluble impurities.Lower resolution than recrystallization; may result in product loss.A quick, final polishing step or removing gross impurities.

Section 3: Scale-Up & Safety

Scaling up the production of any chemical introduces new challenges, particularly concerning safety and process control. For halogenated compounds, these considerations are paramount.

Frequently Asked Questions (FAQs)

Question: What are the primary safety hazards associated with this synthesis, and how should they be mitigated?

Answer: The primary hazards involve the handling of toxic and corrosive halogenating agents and their byproducts.[9][10]

  • Chemical Hazards:

    • Bromine (Br₂) & Chlorine (Cl₂): Both are highly toxic, corrosive, and strong oxidizing agents.[9][10][11] Inhalation can be fatal, and contact causes severe skin and eye burns.[11]

    • Halogenated Solvents & Reagents: Many reagents used in halogenation (e.g., N-bromosuccinimide, N-chlorosuccinimide) are irritants and require careful handling.

  • Mitigation Strategy:

    • Engineering Controls: All manipulations must be performed in a certified chemical fume hood with adequate ventilation. For large-scale operations, a closed-system reactor is essential.

    • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat.[11][12]

    • Waste Disposal: Halogenated waste must be segregated and disposed of according to institutional and environmental regulations. Aqueous waste streams should be quenched with a reducing agent like sodium thiosulfate before disposal.

Question: How does heat management change upon scale-up, and what are the risks?

Answer: Heat management is a critical scale-up parameter. Exothermic reactions that are easily controlled in a lab flask can become dangerous in a large reactor due to the change in the surface-area-to-volume ratio.

  • The Challenge: As the volume of the reactor increases, the surface area available for heat exchange does not increase proportionally. This can lead to a rapid, uncontrolled rise in temperature (a thermal runaway), potentially causing solvent to boil violently, pressure buildup, and product degradation.

  • Scale-Up Protocol:

    • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) to understand the heat flow of the reaction and determine the maximum safe temperature.

    • Controlled Addition: Add reagents that initiate an exothermic event slowly and sub-surface to ensure rapid mixing and heat dissipation.

    • Cooling Capacity: Ensure the reactor's cooling system is sufficient to handle the total heat output of the reaction. Have an emergency cooling plan in place.

G cluster_0 Reagent Handling cluster_1 Reaction & Work-up cluster_2 Waste Disposal reagent Halogenating Agent (e.g., Br₂, NBS) ppe Required PPE: - Goggles & Face Shield - Acid-Resistant Gloves - Lab Coat reagent->ppe fume_hood Use in Certified Fume Hood reagent->fume_hood reaction Exothermic Reaction reagent->reaction quench Quenching Step reaction->quench controlled_add Controlled Addition & Temperature Monitoring reaction->controlled_add quench_reagent Quench with Reductant (e.g., Na₂S₂O₃) quench->quench_reagent waste Halogenated Waste quench->waste disposal Segregate & Dispose per EH&S Protocol waste->disposal

Sources

Technical Support Center: Storage and Handling of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals who utilize this critical heterocyclic building block. The integrity of your starting materials is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth answers to common questions, troubleshooting workflows, and best practices to prevent chemical degradation during storage and handling.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and storage of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability and purity, the compound should be stored under the conditions summarized in the table below. These recommendations are based on the chemical properties of halogenated pyrazolopyridines and standard laboratory practices.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerator)Minimizes thermal decomposition and slows the rate of potential hydrolytic and oxidative reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents slow oxidation of the electron-rich pyrazole and pyridine rings.
Light Amber/Opaque Vial[1]Protects against photolytic degradation, a common issue for halogenated aromatic compounds.[1][2]
Moisture Tightly Sealed Container with DesiccantThe chloro-substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution (hydrolysis).[3][4][5]

Q2: Why are these specific storage conditions so critical?

A2: The structure of this compound contains several functional groups that are susceptible to degradation under suboptimal conditions.

  • Hydrolytic Instability: The chlorine atom on the pyridine ring is an electron-deficient site, making it vulnerable to nucleophilic attack by water (hydrolysis), which would replace the chlorine with a hydroxyl group.[3][5] This process can be accelerated by ambient moisture.

  • Oxidative Degradation: Both the pyrazole and pyridine rings can be susceptible to oxidation, especially in the presence of atmospheric oxygen over long periods.[6][7][8] This can lead to the formation of N-oxides or other unwanted byproducts, fundamentally altering the molecule's reactivity.

  • Photodegradation: Halogenated heterocycles can absorb UV light, leading to the formation of reactive radical species that can cause decomposition or dimerization.[1][2][9] Storing the compound in light-protective vials is a crucial preventative measure.[1]

  • Thermal Decomposition: While the compound is a solid at room temperature, elevated temperatures provide the activation energy needed to initiate and accelerate degradation reactions.[10][11] Refrigeration is the most effective way to limit these processes.

Q3: What are the physical signs of potential degradation?

A3: While analytical confirmation is always necessary, you should be alert to the following physical changes in your sample:

  • Color Change: A noticeable change from its typical solid appearance (e.g., off-white or light yellow) to a darker yellow, brown, or tan color can indicate the formation of degradation products.

  • Clumping or Change in Consistency: The compound is supplied as a solid. The absorption of moisture can cause the powder to clump or become sticky, which is a strong indicator of potential hydrolysis.

  • Reduced Solubility: If you observe that the compound is less soluble in a solvent in which it was previously freely soluble, it may be due to the formation of less-soluble degradation products or polymers.

Q4: How often should I re-qualify the purity of my stored compound?

A4: For best results, it is advisable to re-qualify the purity of any stock that has been stored for over one year, or sooner if it has been opened frequently. A quick purity check via HPLC or LC-MS before use in a critical experiment is a worthwhile investment to ensure data integrity. Repeated freeze-thaw cycles of solutions should be avoided, as this can also contribute to degradation for some pyrazolopyridine derivatives.[12]

Section 2: Potential Degradation Pathways

Understanding the potential chemical transformations that this compound can undergo is key to preventing them. The primary vulnerabilities are hydrolysis of the C-Cl bond, oxidation of the heterocyclic system, and photolytically induced reactions.

DegradationPathways substance This compound p1 substance->p1 p2 substance->p2 p3 substance->p3 hydrolysis Hydrolysis Product (5-bromo-6-hydroxy-...) oxidation Oxidation Products (e.g., N-oxides) photolysis Photodegradation Products (e.g., radicals, dimers) p1->hydrolysis Moisture (H₂O) p2->oxidation  Oxygen (O₂) p3->photolysis Light (hv)

Caption: Potential degradation pathways for this compound.

Section 3: Troubleshooting Guide for Suspected Degradation

If your experiments are producing inconsistent or unexpected results, and you suspect the integrity of your starting material, follow this systematic workflow to diagnose the issue.

TroubleshootingWorkflow start Inconsistent Experimental Results or Visual Signs of Degradation check_solubility Perform Solubility Test in a Standard Solvent start->check_solubility analytical Purity Analysis by HPLC or LC-MS check_solubility->analytical decision Does Purity Match Specification (e.g., >95%)? analytical->decision pass Purity Confirmed: Troubleshoot Other Experimental Parameters decision->pass Yes fail Compound is Degraded: Discard and Use New Stock decision->fail No

Caption: Workflow for troubleshooting suspected compound degradation.

Section 4: Protocols for Stability Assessment

When in doubt, direct analytical measurement is the most reliable way to confirm the purity and integrity of your compound.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Sample Preparation:

    • Accurately prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or DMSO) to a final concentration of approximately 1 mg/mL.

    • Dilute this stock solution with the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) to a final concentration of ~50 µg/mL.

  • Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

    • The appearance of significant new peaks, particularly earlier eluting (more polar) peaks, may indicate hydrolytic or oxidative degradation.

Protocol 2: Re-qualification of Aged Stock

This workflow should be used for samples stored for extended periods (>1 year) or for which there is a concern about handling history.

  • Reference Sample: If available, use a new, unopened lot of the same compound as a reference standard. Prepare it for analysis alongside the aged sample as described in Protocol 1.

  • Analysis: Analyze both the aged sample and the reference standard by HPLC and/or LC-MS under the same conditions.

  • Comparison:

    • HPLC: Compare the purity (% area) and retention time of the main peak. Note any significant new impurity peaks in the aged sample.

    • LC-MS: Compare the mass spectrum of the main peak to confirm the molecular weight (232.47 g/mol for C₆H₃BrClN₃). Look for masses corresponding to potential degradation products (e.g., M-Cl+OH for hydrolysis).

  • Decision: If the purity of the aged stock has dropped by more than 2-3% or if significant degradation peaks are observed, the stock should be discarded.

References

  • Katritzky, A. R., & Du, M. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
  • Plaza, A., Buitrago, C., & Conesa, J. A. (2011).
  • Leo, M. A., & Lieber, C. S. (1987).
  • Deady, L. W. (1970). An experiment to illustrate nucleophilic aromatic substitution and tautomerism.
  • Scholl, Y., et al. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry.
  • Baluja, S., et al. (2016).
  • MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules.
  • Chempanda. (n.d.).
  • Lyalin, B. V., & Petrosyan, V. A. (2011). Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • BLDpharm. (n.d.). 1784380-03-5|this compound. BLDpharm.
  • Bartels, I., et al. (1998).
  • Igarashi, T., et al. (2009).
  • Stella, V. J., & Nti-Addae, K. W. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
  • Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed.
  • Baluja, S., et al. (2016).
  • BenchChem. (2025). Technical Support Center: Degradation Pathways of Substituted Pyridines. BenchChem.
  • da Araujo, A. S. F., et al. (2021).
  • Thermo Fisher Scientific. (n.d.). 5-Bromo-1H-pyrazolo[3,4-b]pyridine, 95%. Thermo Fisher Scientific.
  • Thermo Fisher Scientific. (n.d.). 5-Bromo-1H-pyrazolo[3,4-b]pyridine, 95%. Thermo Fisher Scientific.
  • Lanzi, O. (2019). Storage of Halogen. Chemistry Stack Exchange.
  • Diccianni, J. B., & Diao, T. (2026). Caging the Chlorine Radical: Chemoselective Photocatalytic C(sp3)–H Functionalization Enabled by Terminal Cu–Cl Sites in a Metal–Organic Framework. Journal of the American Chemical Society.
  • Juliá, F., & Melchiorre, P. (2022). Photochemical halogen-bonding assisted generation of vinyl and sulfur-centered radicals: stereoselective catalyst-free C(sp2)

Sources

Technical Support Center: Interpreting NMR Spectra of Substituted Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of substituted pyrazolo[3,4-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important heterocyclic scaffold. Here, you will find answers to common questions, in-depth troubleshooting guides for complex spectral interpretation challenges, and reference data to streamline your structural elucidation process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during the NMR analysis of pyrazolo[3,4-b]pyridines.

Q1: What are the typical ¹H and ¹³C chemical shift ranges for the pyrazolo[3,4-b]pyridine core?

A1: The chemical shifts for the core protons and carbons of the 1H-pyrazolo[3,4-b]pyridine scaffold are influenced by the electronic environment, which is dictated by the pattern and nature of its substituents. However, general ranges can be established as a baseline for initial assignments. The pyridine ring protons (H4, H5, H6) typically appear in the aromatic region between δ 7.1 and 8.6 ppm, while the pyrazole H3 proton is often a singlet around δ 8.0-8.3 ppm.[1][2]

For a quick reference, please consult the summary table below.

Q2: Why is my N-H proton signal broad or not visible in the ¹H NMR spectrum?

A2: The N-H proton of the pyrazole ring is often subject to two main phenomena:

  • Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment that can lead to rapid relaxation and, consequently, broadening of the attached proton's signal.

  • Chemical Exchange: The N-H proton is acidic and can exchange with trace amounts of water (H₂O or D₂O) in the NMR solvent or with other labile protons. This exchange can broaden the signal or even cause it to disappear entirely into the baseline. Using a dry, aprotic solvent like DMSO-d₆ can help minimize this exchange and sharpen the N-H signal.[3]

Q3: Which NMR solvent is best for analyzing pyrazolo[3,4-b]pyridines?

A3: The choice of solvent is critical and depends on the information you need.

  • CDCl₃ (Deuterated Chloroform): A good general-purpose solvent for routine characterization if the compound is soluble. However, labile N-H protons may exchange and be difficult to observe.[1]

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Highly recommended for this class of compounds. Its polar, aprotic nature and ability to form hydrogen bonds helps to slow down the exchange of the N-H proton, resulting in a sharper, more easily identifiable signal, typically above δ 10 ppm.[3][4] It also has a wide liquid range, making it suitable for temperature-dependent NMR studies.

  • Acetone-d₆: Another good option that can sometimes provide sharper signals than CDCl₃ and is less viscous than DMSO-d₆.[5]

Q4: How can I confirm the position of a substituent on the pyridine ring (e.g., at C4, C5, or C6)?

A4: The substitution pattern on the pyridine ring can be determined by analyzing the coupling patterns and coupling constants (J-values) of the remaining aromatic protons.

  • Monosubstitution: If you have one substituent, you will observe two remaining protons on the pyridine ring. Their coupling pattern (e.g., two doublets, a doublet and a doublet of doublets) and the magnitude of the J-values will reveal their relative positions (ortho, meta, para) and thus infer the location of the substituent.

  • 2D NMR (COSY): A ¹H-¹H COSY (Correlation Spectroscopy) experiment is definitive. It will show a correlation (cross-peak) between adjacent protons (e.g., H4 and H5, H5 and H6), allowing you to "walk" around the ring and confirm the connectivity.[6]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step methodologies for solving more complex structural problems.

Guide 1: The N1 vs. N2 Isomer Problem: Unambiguous Regiochemistry Determination

One of the most frequent and critical challenges in the synthesis of substituted pyrazoles is determining the point of N-alkylation or N-arylation. Did the substitution occur at the N1 or N2 position of the pyrazole ring? Answering this is essential as the two regioisomers can have vastly different biological activities. While 1D NMR can sometimes provide clues, 2D NMR techniques are the gold standard for definitive assignment.[1][7][8]

Underlying Principle: The key to distinguishing N1 and N2 isomers lies in identifying long-range (2- and 3-bond) correlations between the protons of the N-substituent and the carbons of the fused ring system. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this purpose.[9][10][11]

Step-by-Step Protocol for Isomer Differentiation:

  • Acquire High-Quality 1D Spectra: Obtain clean ¹H and ¹³C{¹H} NMR spectra to identify all proton and carbon signals.

  • Acquire a ¹H-¹³C HSQC Spectrum: An HSQC (Heteronuclear Single Quantum Coherence) spectrum is used to definitively link each proton to its directly attached carbon. This is crucial for assigning the carbons of the pyridine ring (C4, C5, C6) and the pyrazole C3.

  • Acquire a ¹H-¹³C HMBC Spectrum: This is the critical experiment. The HMBC spectrum reveals correlations between protons and carbons that are typically 2 or 3 bonds apart.[12]

  • Data Interpretation (The Logic):

    • Identify the proton signal(s) of your N-substituent (e.g., the N-CH₃ singlet or N-CH₂ triplet).

    • Look for cross-peaks from these protons to the quaternary carbons of the pyrazolo[3,4-b]pyridine core in the HMBC spectrum.

    • If you have the N1-isomer: The protons of the substituent will be 3 bonds away from C7a and C3. You should observe a clear HMBC correlation from the N-substituent protons to these two carbons.[13]

    • If you have the N2-isomer: The protons of the substituent will be 3 bonds away from C3. You will observe an HMBC correlation to C3, but not to C7a.[14]

The logical workflow for this analysis is summarized in the diagram below.

G Diagram 1: Logic Flow for N1 vs. N2 Isomer Determination cluster_exp Experimental Steps cluster_analysis Data Analysis Acquire_1D Acquire ¹H, ¹³C Spectra Acquire_HSQC Acquire ¹H-¹³C HSQC Acquire_1D->Acquire_HSQC Acquire_HMBC Acquire ¹H-¹³C HMBC Acquire_HSQC->Acquire_HMBC Identify_Substituent Identify N-Substituent Proton Signal(s) Acquire_HMBC->Identify_Substituent Check_HMBC_C3 Correlation to C3 in HMBC? Identify_Substituent->Check_HMBC_C3 Check_HMBC_C7a Correlation to C7a in HMBC? Check_HMBC_C3->Check_HMBC_C7a Yes N2_Isomer N2-Isomer Confirmed Check_HMBC_C3->N2_Isomer No N1_Isomer N1-Isomer Confirmed Check_HMBC_C7a->N1_Isomer Yes

Caption: Logic Flow for N1 vs. N2 Isomer Determination.

Alternative/Confirmatory Technique: NOESY

A ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can provide complementary evidence. A NOESY cross-peak is observed between protons that are close in space (< 5 Å).

  • For an N1-isomer: A NOE is often observed between the N-substituent protons and the H6 proton of the pyridine ring.

  • For an N2-isomer: A NOE may be observed between the N-substituent protons and the H3 proton of the pyrazole ring.[15]

Guide 2: Systematic Workflow for Complete Signal Assignment of a Novel Derivative

When faced with a novel, potentially complex substitution pattern, a systematic approach is required for full and confident assignment of all ¹H and ¹³C signals.

Underlying Principle: This workflow integrates multiple 1D and 2D NMR experiments, using each one to build upon the information gained from the last. The process moves from identifying basic features to establishing direct and long-range connectivity, culminating in a complete, self-validated structural assignment.

Systematic Experimental Workflow:

  • ¹H NMR:

    • Action: Acquire a standard proton spectrum.

    • Information Gained: Identify the number of distinct proton signals, their integration (proton count), multiplicity (splitting pattern), and chemical shifts. This provides the initial overview of the molecule's proton environment.

  • ¹³C{¹H} & DEPT-135:

    • Action: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

    • Information Gained: The ¹³C spectrum shows all unique carbon environments. The DEPT-135 experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (C) are absent in a DEPT-135 spectrum.

  • ¹H-¹H COSY:

    • Action: Acquire a COSY spectrum.

    • Information Gained: Establishes proton-proton coupling networks (spin systems). This is perfect for identifying connected protons on the pyridine ring (e.g., H4-H5-H6) or on alkyl chains of substituents.[6]

  • ¹H-¹³C HSQC:

    • Action: Acquire an HSQC spectrum.

    • Information Gained: Correlates each proton signal to the carbon it is directly attached to. This allows for the unambiguous assignment of all protonated carbons (CH, CH₂, CH₃).[16]

  • ¹H-¹³C HMBC:

    • Action: Acquire an HMBC spectrum.

    • Information Gained: This is the final and most crucial step for assembling the molecular puzzle. It reveals long-range (2-3 bond) correlations between protons and carbons. Use these correlations to connect the fragments identified by COSY and to place substituents by correlating a substituent's protons to the core carbons.[10][17]

This integrated workflow is visualized below.

G Diagram 2: Integrated Workflow for Full Spectral Assignment Start Start with Novel Pyrazolo[3,4-b]pyridine H1 ¹H NMR (Proton Count & Splitting) Start->H1 C13 ¹³C & DEPT-135 (Carbon Types: C, CH, CH₂, CH₃) H1->C13 COSY ¹H-¹H COSY (H-H Spin Systems) C13->COSY HSQC ¹H-¹³C HSQC (Direct C-H Connections) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Connections) HSQC->HMBC Structure Final Validated Structure HMBC->Structure

Caption: Integrated Workflow for Full Spectral Assignment.

Section 3: Reference Data

For your convenience, the following table summarizes typical chemical shift ranges for the unsubstituted 1H-pyrazolo[3,4-b]pyridine core. Note that these values are highly sensitive to substituent effects.

Position¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)Notes
N1-H > 10 (in DMSO-d₆)-Often broad; best observed in DMSO.
C3-H ~8.1 - 8.3 (singlet)~135 - 140Chemical shift is sensitive to N1/N2 substitution.
C3a -~115 - 120Quaternary carbon at the ring junction.
C4-H ~8.4 - 8.6 (dd)~118 - 122Deshielded by the adjacent pyridine nitrogen.
C5-H ~7.1 - 7.3 (dd)~130 - 135
C6-H ~8.0 - 8.2 (dd)~148 - 152
C7a -~145 - 150Quaternary carbon at the ring junction.

Data compiled from various sources and represents approximate ranges.[1][2][18][19]

References

  • ResearchGate. 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives | Download Table. Available from: [Link]

  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429. Available from: [Link]

  • ChemInform. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Available from: [Link]

  • Wang, Y., et al. (2007). Structure Elucidation of a Pyrazolo[9][20]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1117-1124. Available from: [Link]

  • ResearchGate. Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers. Available from: [Link]

  • ResearchGate. Structure Elucidation of a Pyrazolo[9][20]pyran Derivative by NMR Spectroscopy. Available from: [Link]

  • PubMed. Structure elucidation of a pyrazolo[9][20]pyran derivative by NMR spectroscopy. Available from: [Link]

  • Semantic Scholar. NMR study of 5‐substituted pyrazolo[3,4‐c]pyridine derivatives. Available from: [Link]

  • Quiroga, J., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(23), 5766. Available from: [Link]

  • ResearchGate. NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. Available from: [Link]

  • ResearchGate. Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, and ¹H-¹H NOESY correlations and.... Available from: [Link]

  • ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available from: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Available from: [Link]

  • Sauthof, L., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. International Journal of Molecular Sciences, 23(18), 10476. Available from: [Link]

  • University of California, Los Angeles. 13C NMR Chemical Shift Table. Available from: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • Arkivoc. Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Available from: [Link]

  • ResearchGate. Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. Available from: [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 835-849. Available from: [Link]

  • Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart. Available from: [Link]

  • Sgroe, A., et al. (2020). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Cancers, 12(11), 3169. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. The pyrazolo[3,4-b]pyridine scaffold, a key pharmacophore in numerous kinase inhibitors and other biologically active molecules, presents a recurring challenge for synthetic and medicinal chemists. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for a key derivative, 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine, offering a comparative perspective with related analogs to illuminate the subtle yet significant effects of halogen substitution on its spectral features.

The Critical Role of NMR in Heterocyclic Chemistry

NMR spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. For complex heterocyclic systems like pyrazolo[3,4-b]pyridines, ¹H and ¹³C NMR provide a detailed roadmap of the molecular framework. Chemical shifts, coupling constants, and signal multiplicities not only confirm the core structure but also offer profound insights into the electronic environment of each nucleus, which is heavily influenced by the nature and position of substituents. Understanding these substituent effects is crucial for confirming regiochemistry in synthetic pathways and for developing structure-activity relationships (SAR) in drug development programs.

Predicted NMR Data for this compound

Due to the limited availability of public experimental spectra for the title compound, we present a high-quality predicted NMR dataset generated using advanced computational algorithms. These predictions serve as a reliable benchmark for researchers synthesizing this compound.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Signal
~8.30s, 1H (H3)
~8.70s, 1H (H4)
~13.5 (broad)s, 1H (NH)

Predicted in DMSO-d₆

Comparative Analysis with Structurally Related Analogs

To contextualize the predicted data, we will compare it with the experimentally determined NMR data of two closely related compounds: 5-bromo-1H-pyrazolo[3,4-b]pyridine and 6-chloro-1H-pyrazolo[3,4-b]pyridine. This comparison will highlight the individual and combined effects of the bromo and chloro substituents on the chemical shifts of the pyrazolo[3,4-b]pyridine core.

Table 1: Comparative ¹H NMR Data (ppm)

Proton 5-bromo-1H-pyrazolo[3,4-b]pyridine (Predicted in DMSO-d₆)[1] 6-chloro-1H-pyrazolo[3,4-b]pyridine (Literature Values) This compound (Predicted)
H38.16 (s)~8.10 (s)~8.30 (s)
H48.54 (d)~7.80 (d)~8.70 (s)
H68.60 (d)--
NH13.91 (s, br)~13.7 (s, br)~13.5 (s, br)

Table 2: Comparative ¹³C NMR Data (ppm)

Carbon Pyridine (Reference)[2] Substituted Pyrazolo[3,4-b]pyridines (General Ranges) This compound (Predicted)
C2 (Pyridine)150--
C3 (Pyridine)124--
C4 (Pyridine)136--
C3-135-145~140.0
C3a-115-125~118.0
C4-125-135~130.0
C5-105-115~110.0
C6-140-150~145.5
C7a-145-155~147.0

Analysis of Substituent Effects:

The introduction of a bromine atom at the C5 position and a chlorine atom at the C6 position induces notable shifts in the NMR spectra. In the ¹H NMR, the downfield shift of the H4 proton in the title compound compared to the analogs is significant. This is attributed to the combined electron-withdrawing effects of the adjacent bromine and the chlorine on the pyridine ring. The H3 proton also experiences a moderate downfield shift.

In the ¹³C NMR spectrum, the carbons directly attached to the halogens (C5 and C6) are expected to be the most affected. The predicted chemical shifts for C5 and C6 in the title compound reflect the influence of both the electronegativity and the heavy atom effect of the halogens.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental data for this compound or its analogs, the following protocol is recommended for achieving high-quality, reproducible results.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.
  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for many heterocyclic compounds and its ability to allow for the observation of exchangeable protons like the N-H proton.
  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Use a spectrometer with a minimum field strength of 400 MHz for ¹H NMR to ensure adequate signal dispersion.
  • For ¹H NMR:
  • Acquire a standard one-dimensional proton spectrum.
  • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  • For ¹³C NMR:
  • Acquire a proton-decoupled ¹³C spectrum.
  • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.
  • 2D NMR (Optional but Recommended for Unambiguous Assignment):
  • Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings.
  • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
  • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is invaluable for assigning quaternary carbons.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decays (FIDs).
  • Phase the resulting spectra carefully.
  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
  • Analyze the coupling patterns (singlets, doublets, etc.) to deduce the connectivity of the protons.
  • Assign the signals in both the ¹H and ¹³C spectra based on chemical shifts, coupling information, and data from 2D NMR experiments.

Visualizing the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of This compound SamplePrep Sample Preparation (DMSO-d6) Synthesis->SamplePrep OneD_NMR 1D NMR (1H, 13C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR For complex cases Processing Data Processing (FT, Phasing, Calibration) OneD_NMR->Processing TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Confirmation Assignment->Structure

Caption: Workflow for NMR-based structural elucidation.

Structural Comparison and Rationale

The following diagram illustrates the structures of the compared compounds and highlights the positions of the halogen substituents.

Structural_Comparison A 5-bromo-1H-pyrazolo[3,4-b]pyridine H Br H B 6-chloro-1H-pyrazolo[3,4-b]pyridine H H Cl C This compound H Br Cl Core Pyrazolo[3,4-b]pyridine Core Core->A Core->B Core->C

Caption: Structures of the compared pyrazolo[3,4-b]pyridine derivatives.

The rationale for the observed chemical shift differences lies in the fundamental principles of NMR spectroscopy. The electronegative halogen atoms withdraw electron density from the aromatic rings, leading to a deshielding of the nearby protons and carbons, resulting in downfield shifts. The magnitude of this effect depends on the electronegativity of the halogen and its position relative to the observed nucleus.

Conclusion

This guide provides a comprehensive overview of the ¹H and ¹³C NMR data for this compound, contextualized through comparison with related analogs. The provided predicted data serves as a valuable resource for researchers in the field, and the detailed experimental protocol offers a robust methodology for acquiring high-quality NMR spectra. A thorough understanding of the substituent effects on the NMR spectra of pyrazolo[3,4-b]pyridines is indispensable for the accurate and efficient structural characterization of this important class of heterocyclic compounds.

References

  • Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
  • 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis. Chemicalbook.
  • How to Prepare 5-Bromo-1H-Pyrazolo[3,4-b]Pyridine? Guidechem.
  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine, CAS No. 875781-17-2. iChemical.
  • Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP).
  • The correct match of 13C NMR chemical shift values (δ ppm) for pyridine. Testbook.
  • This compound | 1784380-03-5. Sigma-Aldrich.
  • Predict 13C carbon NMR spectra. NMRDB.org.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • 5-Bromo-1H-pyrazolo[3,4-c]pyridine. PubChem.
  • 3-Bromo-5-chloro-1-methyl-pyrazolo[3,4-b]pyridine. PubChem.
  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine, 95%. Thermo Fisher Scientific.
  • 13C-NMR.

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the structural elucidation and analytical characterization of novel heterocyclic compounds are paramount. 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine, a halogenated bicyclic heteroaromatic compound, presents a unique analytical challenge due to the presence of two different halogen atoms and a moderately polar core structure. Mass spectrometry (MS) stands as a cornerstone technique for confirming molecular identity and probing structural features through fragmentation analysis. This guide provides an in-depth comparison of common mass spectrometry ionization techniques for the analysis of this compound, supported by a discussion of its predicted fragmentation behavior and practical experimental considerations.

Molecular Profile of this compound

A thorough understanding of the analyte's physicochemical properties is critical for selecting the appropriate MS method.

PropertyValueSource
Molecular Formula C₆H₃BrClN₃[1]
Molecular Weight 232.47 g/mol [1]
Structure A fused pyrazole and pyridine ring system with bromo and chloro substituents.General Chemical Knowledge
Predicted Polarity Moderately polarGeneral Chemical Knowledge

The presence of nitrogen atoms in the heterocyclic rings imparts a degree of polarity, making the molecule amenable to a range of ionization techniques. The halogen substituents significantly influence its isotopic signature in the mass spectrum.

Comparative Analysis of Ionization Techniques

The choice of ionization source is the most critical parameter in designing a successful MS experiment. Here, we compare three common techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI).

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar and large biomolecules.[2][3] It generates ions from a solution by creating a fine spray of charged droplets.[4][5] For this compound, with its multiple nitrogen atoms, ESI is a strong candidate for producing protonated molecules, [M+H]⁺.

  • Principle of Operation: A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase ions.[3][4]

  • Suitability: The pyrazolo[3,4-b]pyridine core contains basic nitrogen atoms that can be readily protonated in a slightly acidic mobile phase, making ESI a suitable technique.

  • Expected Ion Species: Primarily [M+H]⁺. Adduct formation with solvent ions (e.g., [M+Na]⁺, [M+K]⁺) is also possible.

  • Fragmentation: In-source fragmentation can be induced by increasing the cone voltage, providing some structural information. However, for detailed fragmentation, tandem mass spectrometry (MS/MS) is preferred.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique that is well-suited for less polar to moderately polar, thermally stable compounds with molecular weights typically below 1500 Da.[1][6][7]

  • Principle of Operation: The sample solution is vaporized in a heated nebulizer. A corona discharge then ionizes the solvent vapor, which in turn ionizes the analyte molecules through gas-phase reactions (e.g., proton transfer).[6][8]

  • Suitability: Given that this compound is a relatively small and thermally stable molecule, APCI presents a viable alternative to ESI. It can be particularly effective if the compound shows limited solubility or ionization efficiency in typical ESI solvents.

  • Expected Ion Species: Primarily [M+H]⁺.

  • Fragmentation: Similar to ESI, APCI is a soft technique, and significant fragmentation is not typically observed in the source. Tandem MS is required for detailed structural elucidation.

Electron Ionization (EI)

EI is a classic, hard ionization technique that provides extensive fragmentation, making it highly valuable for structural elucidation and library matching.[9][10]

  • Principle of Operation: In a high vacuum, the analyte is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This energetic collision removes an electron from the molecule, creating a molecular ion (M⁺•) that is often unstable and undergoes extensive fragmentation.[11]

  • Suitability: EI is well-suited for volatile and thermally stable small molecules. Due to the aromatic nature of the pyrazolopyridine core, the target compound is likely to be sufficiently stable for EI analysis, often coupled with Gas Chromatography (GC-MS).

  • Expected Ion Species: A molecular ion (M⁺•) and a rich pattern of fragment ions.

  • Fragmentation: The high energy of EI induces significant bond cleavages, providing a detailed fragmentation "fingerprint" that is highly reproducible and useful for structural confirmation.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Electron Ionization (EI)
Ionization Principle Ionization from charged droplets in solutionGas-phase chemical ionizationElectron bombardment in a vacuum
Analyte Polarity Polar to moderately polarLess polar to moderately polarVolatile, less polar compounds
Thermal Stability Not criticalRequires thermal stabilityRequires thermal stability and volatility
Typical Ion [M+H]⁺, [M+Na]⁺[M+H]⁺M⁺•
Fragmentation Low (soft ionization)Low (soft ionization)High (hard ionization)
Coupling LC-MSLC-MS, GC-MSGC-MS, Direct Inlet
Library Matching LimitedLimitedExtensive libraries available

Predicted Fragmentation Pathway and Isotopic Signature

The fragmentation of this compound is expected to be influenced by the stability of the aromatic ring system and the presence of the halogen substituents. Studies on related pyrazolo[3,4-b]pyridine derivatives indicate that fragmentation often involves the loss of halogens or halogen acids, followed by the cleavage of the heterocyclic rings.[12]

A plausible fragmentation pathway under EI conditions is proposed below:

Fragmentation_Pathway M [M]⁺• m/z 231/233/235 F1 [M-Br]⁺ m/z 152/154 M->F1 -Br• F2 [M-Cl]⁺ m/z 196/198 M->F2 -Cl• F3 [M-HCN]⁺• m/z 204/206/208 M->F3 -HCN F4 [M-Br-HCN]⁺ m/z 125/127 F1->F4 -HCN F6 [C₅H₂ClN]⁺• m/z 111/113 F1->F6 -C₂HN₂ F5 [M-Cl-HCN]⁺ m/z 169/171 F2->F5 -HCN F7 [C₅H₂BrN]⁺• m/z 155/157 F2->F7 -C₂HN₂

Caption: Predicted EI fragmentation pathway for this compound.

Key Fragmentation Steps:
  • Initial Ionization: Formation of the molecular ion [M]⁺•.

  • Halogen Loss: The initial fragmentation is likely to involve the cleavage of the carbon-halogen bonds, leading to the loss of a bromine radical ([M-Br]⁺) or a chlorine radical ([M-Cl]⁺). The C-Br bond is generally weaker than the C-Cl bond, so the loss of Br may be more favorable.

  • HCN Loss: A characteristic fragmentation pathway for nitrogen-containing heterocyclic compounds is the elimination of a neutral hydrogen cyanide (HCN) molecule.[12] This can occur from the molecular ion or from subsequent fragment ions.

  • Ring Cleavage: Further fragmentation can involve the cleavage of the pyrazole or pyridine rings, leading to smaller charged fragments.

Isotopic Pattern: A Definitive Signature

A key feature in the mass spectrum of this compound will be its distinctive isotopic pattern due to the natural abundance of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).[13][14]

  • Molecular Ion Cluster: The molecular ion will appear as a cluster of peaks. The most abundant peaks will be at m/z values corresponding to the combinations of the most abundant isotopes (e.g., C₆H₃⁷⁹Br³⁵ClN₃). The relative intensities of the M, M+2, and M+4 peaks will be characteristic of the presence of one bromine and one chlorine atom. This pattern is a powerful tool for confirming the elemental composition of the molecule and its fragments.[15][16][17]

Experimental Protocols

To provide a practical framework, here are starting-point methodologies for the analysis of this compound using LC-MS with ESI or APCI, and GC-MS with EI.

Protocol 1: LC-MS/MS Analysis with ESI/APCI

This protocol is suitable for quantitative analysis and for obtaining fragmentation data through tandem MS.

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve sample in suitable solvent (e.g., Methanol/Acetonitrile) LC Inject sample onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) Prep->LC Gradient Gradient elution with water and acetonitrile (with 0.1% formic acid) LC->Gradient Ionization Ionize with ESI or APCI (Positive Ion Mode) Gradient->Ionization MS1 Full Scan MS (m/z 100-400) Ionization->MS1 MS2 Tandem MS (MS/MS) of [M+H]⁺ MS1->MS2 Analysis Analyze spectra for molecular ion, isotopic pattern, and fragment ions MS2->Analysis

Caption: General workflow for LC-MS/MS analysis.

Detailed Steps:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 1-10 µg/mL) with the initial mobile phase composition.

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (ESI/APCI):

    • Ionization Mode: Positive.

    • Capillary Voltage (ESI): 3-4 kV.

    • Corona Current (APCI): 3-5 µA.

    • Gas Temperature: 300-350 °C.

    • Nebulizer Pressure: 30-45 psi.

    • MS1 Scan Range: m/z 100-400.

    • MS/MS: Isolate the precursor ion corresponding to [M+H]⁺ and apply collision energy (e.g., 10-40 eV) to induce fragmentation.

Protocol 2: GC-MS Analysis with EI

This protocol is ideal for obtaining a detailed fragmentation pattern for structural elucidation and library matching.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve sample in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate) GC Inject sample into a capillary column (e.g., HP-5MS, 30 m x 0.25 mm) Prep->GC TempProg Temperature program (e.g., 50 °C hold 1 min, then ramp to 280 °C at 10 °C/min) GC->TempProg Ionization Electron Ionization (EI) at 70 eV TempProg->Ionization Scan Scan m/z 40-400 Ionization->Scan Analysis Analyze spectra for molecular ion, isotopic pattern, and fragmentation pattern Scan->Analysis LibrarySearch Compare spectrum to MS libraries Analysis->LibrarySearch

Caption: General workflow for GC-MS analysis.

Detailed Steps:

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.

  • Gas Chromatography:

    • Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50-100 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 280-300 °C.

  • Mass Spectrometry (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-400.

Conclusion and Recommendations

The mass spectrometric analysis of this compound can be effectively approached using several ionization techniques, each providing complementary information.

  • For routine qualitative and quantitative analysis in complex matrices, such as in drug metabolism and pharmacokinetic studies, LC-MS/MS with ESI is the recommended starting point due to its sensitivity and applicability to polar molecules. APCI serves as a valuable alternative if ESI performance is suboptimal.[18][19]

  • For definitive structural elucidation and confirmation of identity, GC-MS with EI is unparalleled. The rich fragmentation pattern and the characteristic isotopic signature of the molecular and fragment ions provide a high degree of confidence in the structural assignment.

  • High-Resolution Mass Spectrometry (HRMS) should be employed whenever possible, regardless of the ionization technique. The accurate mass measurements provided by HRMS allow for the unambiguous determination of the elemental composition of the parent and fragment ions, which is invaluable for confirming the identity of this novel compound.[20][21][22]

By judiciously selecting the appropriate mass spectrometry technique and carefully interpreting the resulting data, researchers can confidently characterize this compound, a critical step in the drug discovery and development pipeline.

References

  • Metware Biotechnology. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. MetwareBio. [Link]

  • Wikipedia. (2023, December 1). Atmospheric-pressure chemical ionization. In Wikipedia. [Link]

  • Grokipedia. (n.d.). Atmospheric-pressure chemical ionization. Grokipedia. [Link]

  • Anonymous. (2023). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Journal of Analytical Chemistry Research, 2(3). [Link]

  • Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition. [Link]

  • Wang, L. (2016, August 24). Application of LCMS in small-molecule drug development. New Food Magazine. [Link]

  • Li, W., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today, 21(6), 967-977. [Link]

  • Anonymous. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC–MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]

  • Dong, M. W., & Li, M. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]

  • SlideShare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. [Link]

  • Chen, Y., et al. (2020). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 25(3), 628. [Link]

  • LibreTexts Chemistry. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]

  • Semantic Scholar. (n.d.). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. [Link]

  • Wikipedia. (2024, January 3). Mass spectrometry. In Wikipedia. [Link]

  • National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • YouTube. (2023, March 27). Formula Prediction in HRMS Analysis on LC Q TOF. [Link]

  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. [Link]

  • Hinata, N. (2023). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Chemical Engineering & Process Technology, 14(3). [Link]

  • Metware Biotechnology. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. [Link]

  • National Institutes of Health. (n.d.). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. [Link]

  • Metware Biotechnology. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. MetwareBio. [Link]

  • PubMed. (n.d.). Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites. [Link]

  • Pitt, A. (2006, April 1). Interpretation of Isotope Peaks in Small Molecule LC–MS. LCGC International. [Link]

  • Santos, L. S. (Ed.). (2010). Reactive Intermediates: MS Investigations in Solution. Wiley-VCH. [Link]

  • Separation Science. (2023, September 9). Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry. [Link]

  • Sparkl. (n.d.). Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak. [Link]

  • ResearchGate. (n.d.). (PDF) Principles of Electrospray Ionization. [Link]

  • LCGC International. (2020, December 1). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). [Link]

  • National Institute of Standards and Technology. (2015, June 9). Chlorine - Bromine Combination Isotope Intensities. [Link]

  • LibreTexts Chemistry. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. [Link]

  • Anonymous. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(11), 2385-2387. [Link]

  • Doc Brown's Chemistry. (2023, November 3). The mass spectrum of 1-bromo-2-chloroethane. [Link]

  • Wikipedia. (2023, November 28). Fragmentation (mass spectrometry). In Wikipedia. [Link]

  • ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. [Link]

Sources

A Comparative Efficacy Analysis of 1H-Pyrazolo[3,4-b]pyridine Derivatives Against Other TBK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of TBK1 in Health and Disease

TANK-binding kinase 1 (TBK1) has emerged as a critical signaling node in a multitude of cellular processes, extending far beyond its initial discovery as a key mediator of innate immunity.[1][2] As a non-canonical IκB kinase (IKK), TBK1 is integral to the body's first line of defense against viral and bacterial pathogens.[3][4] Upon detection of foreign nucleic acids, TBK1 activates transcription factors like IRF3 (Interferon Regulatory Factor 3), leading to the production of type I interferons (IFN-I), which orchestrate an antiviral state.[4][5]

However, the dysregulation of TBK1 activity is implicated in a wide range of pathologies. Aberrant activation is linked to autoimmune and inflammatory diseases, while in oncology, TBK1 has a paradoxical role, contributing to both tumor promotion and suppression.[5][6] It can drive cancer cell survival and proliferation, particularly in cancers with KRAS mutations, making it a compelling therapeutic target.[5][7] This central role in diverse disease states has spurred significant research and development of small molecule inhibitors to modulate its activity.[1][8]

This guide provides a detailed comparison of the efficacy of a highly potent class of inhibitors, the 1H-pyrazolo[3,4-b]pyridines, against other well-characterized TBK1 inhibitors. We will delve into the experimental data supporting their performance, outline the methodologies used for their evaluation, and discuss the scientific rationale behind these approaches.

The TBK1 Signaling Pathway: A Target for Therapeutic Intervention

To understand how TBK1 inhibitors function, it is essential to first visualize their place within the cellular signaling cascade. The diagram below illustrates a simplified representation of the cGAS-STING pathway, a primary route to TBK1 activation.

TBK1_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (e.g., viral) cGAS cGAS dsDNA->cGAS Senses cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING (ER Membrane) cGAMP->STING Binds & Activates TBK1_inactive TBK1 (Inactive) STING->TBK1_inactive Recruits TBK1_active TBK1 (Active) p-Ser172 TBK1_inactive->TBK1_active Autophosphorylation on Ser172 IRF3_inactive IRF3 TBK1_active->IRF3_inactive Phosphorylates IRF3_active p-IRF3 Dimer IRF3_inactive->IRF3_active Dimerizes IFN_Genes Type I Interferon Genes IRF3_active->IFN_Genes Translocates to Nucleus Inhibitor TBK1 Inhibitor (e.g., Pyrazolopyridine) Inhibitor->TBK1_active Inhibits Transcription Gene Transcription IFN_Genes->Transcription

Caption: The cGAS-STING-TBK1 signaling pathway.

This pathway highlights the critical phosphorylation event on serine 172 (Ser172) that marks TBK1 activation. Small molecule inhibitors are typically designed to bind to the ATP-binding pocket of the TBK1 kinase domain, preventing this phosphorylation cascade and halting the downstream signal to IRF3.

Comparative Efficacy of TBK1 Inhibitors

The potency of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.[9][10] A lower IC50 value signifies higher potency.[9][11]

Recent studies have identified derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold as exceptionally potent TBK1 inhibitors.[7][12] In a comprehensive study, one such derivative, compound 15y , demonstrated sub-nanomolar potency, significantly outperforming established inhibitors.[7][12]

The following table compares the in vitro kinase inhibition data for compound 15y and other widely referenced TBK1 inhibitors.

InhibitorChemical ScaffoldTBK1 IC50 (nM)Notes
Compound 15y 1H-pyrazolo[3,4-b]pyridine0.2 Exhibits high potency and good kinase selectivity.[7][12]
BX795 Pyrrolopyrimidine7.1An early, widely used TBK1 inhibitor. Known to lack specificity, inhibiting numerous other kinases.[7][8]
MRT67307 Pyrrolopyrimidine28.7Another established TBK1 inhibitor.[7]
Momelotinib PyrimidineVariesA dual JAK1/JAK2 and TBK1 inhibitor that has been evaluated in clinical trials for oncology, though clinical efficacy remains a challenge.[5][13]

Data compiled from referenced literature. IC50 values can vary slightly based on assay conditions.[7]

The data clearly positions the 1H-pyrazolo[3,4-b]pyridine scaffold, represented by compound 15y, as a superior inhibitor based on raw potency. While early inhibitors like BX795 were crucial for initial research, their lack of selectivity is a significant drawback, leading to potential off-target effects.[8] The high potency and selectivity of newer compounds like 15y represent a significant advancement for the field, providing more precise tools to probe TBK1 biology and offering more promising starting points for therapeutic development.[1][7]

Validating Inhibitor Efficacy: From Benchtop to Cell

Demonstrating low IC50 in a biochemical assay is the first critical step. However, a successful inhibitor must also demonstrate target engagement and functional efficacy in a cellular context. This is achieved through a series of validation experiments.

Inhibitor_Validation_Workflow cluster_workflow Inhibitor Validation Workflow cluster_details c1 Step 1: In Vitro Kinase Assay c2 Step 2: Cellular Target Engagement Assay c1->c2 Validate in cells d1 Determine IC50 (Potency) c3 Step 3: Functional Cellular Assay c2->c3 Confirm function d2 Measure p-IRF3 levels (Western Blot) c4 Step 4: Cellular Phenotypic Assay c3->c4 Assess phenotype d3 Measure IFN-β mRNA (qRT-PCR) d4 Measure Cancer Cell Viability (MTT Assay)

Caption: A typical experimental workflow for validating TBK1 inhibitors.

For instance, compound 15y was shown to effectively inhibit the TBK1 downstream signaling pathway in stimulated THP-1 and RAW264.7 immune cells.[12] Furthermore, it exhibited micromolar anti-proliferative effects against several human cancer cell lines, including glioblastoma (A172, U87MG) and melanoma (A375, A2058), confirming that its high biochemical potency translates to a desired biological outcome.[7][12]

Experimental Protocols

To ensure scientific integrity and reproducibility, the protocols used to generate comparative data must be robust and well-validated. Below are detailed methodologies for key assays.

Protocol 1: In Vitro TBK1 Kinase Assay (IC50 Determination)

This protocol is based on a luminescent assay that quantifies ATP consumption (via ADP production) during the kinase reaction. Commercial kits like ADP-Glo™ (Promega) are commonly used.[14][15]

Principle: The amount of ADP produced by the TBK1 kinase reaction is directly proportional to its activity. The assay converts the generated ADP back to ATP, which is then used by a luciferase to produce a light signal that can be quantified.

Materials:

  • Recombinant active TBK1 enzyme[16]

  • TBK1 substrate (e.g., Myelin Basic Protein or a specific peptide)[16][17]

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.4, 20mM MgCl2, 0.1mg/ml BSA)[15]

  • ATP solution

  • Test inhibitors (e.g., 1H-pyrazolo[3,4-b]pyridine derivatives) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (or equivalent)[15]

  • Opaque 96-well or 384-well plates

Procedure:

  • Prepare Reagents: Thaw all enzymes, buffers, and substrates on ice. Prepare a stock solution of ATP in kinase buffer.

  • Inhibitor Plating: Create a serial dilution of the test inhibitor (e.g., 10-point, 3-fold dilutions starting from 10 µM). Add a small volume (e.g., 1 µL) of each inhibitor concentration to the wells of the assay plate. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.

  • Enzyme Addition: Dilute the active TBK1 enzyme to the desired working concentration in a chilled kinase dilution buffer. Add the diluted enzyme to each well containing the inhibitor and incubate for 10-20 minutes at room temperature to allow the inhibitor to bind.

  • Initiate Kinase Reaction: Prepare a mix of the TBK1 substrate and ATP in kinase buffer. Add this mix to all wells to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a set time (e.g., 60 minutes), ensuring the reaction is within the linear range.[15]

  • Terminate and Detect:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.[15]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cellular Target Engagement via Western Blot

This protocol assesses an inhibitor's ability to block TBK1's activity inside a cell by measuring the phosphorylation of its direct substrate, IRF3.

Principle: Active TBK1 phosphorylates IRF3 at Serine 386 (pIRF3 S386).[18] A potent inhibitor will reduce the levels of pIRF3 upon cellular stimulation.

Materials:

  • Cell line responsive to TBK1 activation (e.g., HeLa, RAW 264.7 macrophages)[18][19]

  • Cell culture medium and reagents

  • TBK1 pathway stimulant (e.g., Poly(I:C), LPS)[18][19]

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pIRF3 (S386), anti-total IRF3, anti-TBK1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. The next day, pre-treat the cells with various concentrations of the TBK1 inhibitor (or DMSO control) for 1-2 hours.

  • Stimulation: Add the stimulant (e.g., 100 ng/mL LPS) to the media and incubate for the optimal time to induce IRF3 phosphorylation (e.g., 2 hours).[19]

  • Cell Lysis: Wash cells with cold PBS and lyse them directly on the plate with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, add loading buffer, and boil. Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[20]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[20]

    • Incubate the membrane with the primary antibody (e.g., anti-pIRF3) overnight at 4°C.[20]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the pIRF3 signal to total IRF3 or a loading control like GAPDH. Compare the signal in inhibitor-treated samples to the stimulated DMSO control to determine the dose-dependent inhibition of IRF3 phosphorylation.

Conclusion and Future Directions

The comparative analysis clearly indicates that newer chemical scaffolds, such as the 1H-pyrazolo[3,4-b]pyridine series, offer a significant leap in potency and selectivity for TBK1 inhibition over earlier compounds like BX795.[7] The sub-nanomolar IC50 value of lead compounds from this series, combined with demonstrated efficacy in cellular models of inflammation and cancer, underscores their potential as both high-quality research tools and promising candidates for drug development.[12]

However, the path to clinical application remains challenging. The complexity of TBK1 biology, with its roles in both pro- and anti-tumorigenic pathways, necessitates a deep understanding of the specific contexts where inhibition will be beneficial.[2][5] Key future challenges include optimizing pharmacokinetic properties, ensuring long-term safety, and identifying patient populations and cancer types most likely to respond to TBK1-targeted therapy.[9][10] The development of highly potent and selective inhibitors like the 1H-pyrazolo[3,4-b]pyridine derivatives is a foundational step in overcoming these hurdles and unlocking the full therapeutic potential of targeting TBK1.

References

  • Recent progress in small molecule TBK1 inhibitors: a patent review (2015– 2020). Taylor & Francis Online.
  • TBK1 is paradoxical in tumor development: a focus on the pathway medi
  • Dissection of TBK1 signaling via phosphoproteomics in lung cancer cells. PNAS.
  • TBK1-regulated signaling pathways in inflammatory responses occurring in activated macrophages.
  • Recent progress in small molecule TBK1 inhibitors: a p
  • Recent progress in small molecule TBK1 inhibitors: a patent review (2015- 2020).
  • Recent progress in small molecule TBK1 inhibitors: a patent review (2015– 2020). Taylor & Francis.
  • Mechanism of TBK1 activation in cancer cells. PubMed Central (PMC).
  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io.
  • TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Rel
  • TBK1 Kinase Enzyme System Application Note.
  • TBK1 D
  • TBK1 Kinase Assay.
  • Multiple TBK1 kinase inhibitors showed only modest activity in three...
  • In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery.
  • Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PMC.
  • How AI drug discovery is identifying TBK1 inhibitors. CAS.
  • Identification and Further Development of Potent TBK1 Inhibitors. ACS Chemical Biology.
  • Evaluating TBK1 as a Therapeutic Target in Cancers with Activ
  • DEFINING THE PATH TO TBK1 INHIBITION WITH QSAR MODELING. CAS.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evalu
  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed.
  • In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery.

Sources

Validating the Cellular Activity of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cell-based activity of the novel small molecule, 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine. The pyrazolo[3,4-b]pyridine scaffold is a well-established pharmacophore in the development of potent kinase inhibitors.[1][2][3][4] Based on this structural precedent, we will proceed with the hypothesis that this compound is a putative inhibitor of the non-receptor tyrosine kinase, c-Src. This guide will outline a rigorous, multi-pronged approach to characterize its cellular activity and benchmark its performance against established c-Src inhibitors.

The Src family of kinases are critical regulators of numerous cellular processes, including cell proliferation, survival, motility, and angiogenesis.[5][6] Their aberrant activation is a frequent event in a multitude of cancers, making them a prime target for therapeutic intervention.[5][6][7] Therefore, the robust validation of a novel c-Src inhibitor is of significant interest in oncology drug discovery.

Experimental Strategy: A Phased Approach to Validation

Our validation strategy is designed to build a comprehensive understanding of the compound's cellular effects, from broad cytotoxicity to specific on-target activity. This phased approach ensures a logical progression of experiments, with each stage informing the next.

G cluster_0 Phase 1: Cellular Potency & Viability cluster_1 Phase 2: Target Engagement & Selectivity cluster_2 Phase 3: Downstream Pathway Modulation A Cell Viability Assays (MTT/CellTiter-Glo) B Dose-Response & IC50 Determination A->B C Cellular Thermal Shift Assay (CETSA) A->C E Kinome Profiling (Off-target effects) C->E F Western Blot Analysis (p-Src, p-FAK, p-paxillin) C->F D NanoBRET™ Target Engagement Assay D->E G Functional Assays (Wound Healing/Migration) F->G G cluster_0 Upstream Activation cluster_1 Core Signaling cluster_2 Downstream Effects RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) cSrc c-Src RTK->cSrc Integrins Integrins Integrins->cSrc FAK FAK cSrc->FAK pY397 Paxillin Paxillin cSrc->Paxillin pY118 Proliferation Proliferation cSrc->Proliferation Survival Survival cSrc->Survival Migration Migration FAK->Migration Paxillin->Migration Inhibitor This compound Inhibitor->cSrc

Caption: Simplified c-Src signaling pathway and point of inhibition.

Protocol 4: Western Blot Analysis of Phospho-Proteins
  • Cell Treatment: Treat cells with the test compound at various concentrations for a defined period (e.g., 2-24 hours).

  • Protein Lysates: Prepare whole-cell lysates.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-Src (Tyr416), total Src, phospho-FAK (Tyr397), total FAK, phospho-paxillin (Tyr118), and total paxillin. Use a loading control like GAPDH or β-actin.

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

Expected Outcome & Comparison:

Treatment with an effective c-Src inhibitor will lead to a dose-dependent decrease in the phosphorylation of Src at its activation loop (Tyr416) and its downstream substrates, FAK and paxillin.

Treatmentp-Src (Y416)p-FAK (Y397)p-Paxillin (Y118)
Vehicle +++++++++
This compound (100 nM) +++
Dasatinib (20 nM) +++
Protocol 5: Cell Migration (Wound Healing) Assay
  • Create a Monolayer: Grow cells to a confluent monolayer in a 6-well plate.

  • Create a "Wound": Use a sterile pipette tip to create a scratch in the monolayer.

  • Treatment: Wash with PBS to remove detached cells and add fresh media containing the test compound or controls.

  • Imaging: Capture images of the wound at 0 hours and at various time points (e.g., 12, 24, 48 hours).

  • Analysis: Measure the area of the wound at each time point to quantify cell migration.

Expected Outcome: Inhibition of c-Src is expected to significantly impair the migratory capacity of the cells, resulting in a slower closure of the wound compared to the vehicle-treated control.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to validate the cellular activity of this compound as a putative c-Src inhibitor. By following these phased experiments, researchers can build a strong data package to support its mechanism of action and benchmark its performance against known inhibitors. Positive results from these assays would warrant further investigation, including in vivo xenograft studies to assess anti-tumor efficacy and pharmacokinetic/pharmacodynamic (PK/PD) profiling to evaluate its drug-like properties. The combination of in vitro and in vivo data is essential for the successful progression of any novel compound through the drug discovery pipeline.

References

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 11(9), e0161749. [Link]

  • Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Liu, X., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1466-1483. [Link]

  • Creative BioMart. (n.d.). c-Src Kinase (Human) Assay/Inhibitor Screening Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ SRC Kinase Assay Kit. Retrieved from [Link]

  • Liu, X., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry, 40, 116186. [Link]

  • Al-Otaibi, F., et al. (2025). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 1770. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 487-492. [Link]

  • Abad, C., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3236. [Link]

  • Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters, 8(3), 125-136. [Link]

  • Liu, X., et al. (2016). A Novel Kinase Inhibitor, INCB28060, Blocks c-MET–Dependent Signaling, Neoplastic Activities, and Cross-Talk with EGFR and HER-3. Clinical Cancer Research, 22(12), 3088-3099. [Link]

  • Ben-Yosef, R., et al. (2017). Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion. Oncotarget, 8(52), 90177-90188. [Link]

  • Lee, S. H., et al. (2015). Development of antibody-based c-Met inhibitors for targeted cancer therapy. Expert Opinion on Drug Discovery, 10(4), 407-420. [Link]

  • Li, Y., et al. (2022). Computational study on novel natural inhibitors targeting c-MET. Frontiers in Pharmacology, 13, 949495. [Link]

  • Wang, M. H., & Chen, Y. J. (2020). Oncogenic mechanism-based pharmaceutical validation of therapeutics targeting MET receptor tyrosine kinase. Signal Transduction and Targeted Therapy, 5, 103. [Link]

Sources

The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Core for Kinase Inhibitors - A Comparative Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to the purine nucleus of ATP. This inherent feature makes it an ideal starting point for the design of competitive kinase inhibitors, leading to the development of numerous potent and selective agents against a range of kinase targets implicated in diseases such as cancer and inflammation.[1][2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazolo[3,4-b]pyridine analogs against several key kinase families, offering insights into the rational design of next-generation inhibitors.

The Allure of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine system is a bioisostere of adenine, the nitrogenous base in ATP. This allows it to effectively mimic the binding of ATP to the hinge region of the kinase active site, a critical interaction for inhibitor potency.[3] The bicyclic nature of the scaffold provides a rigid framework for the attachment of various substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The five distinct positions for substitution (N1, C3, C4, C5, and C6) offer a vast chemical space for exploration, enabling medicinal chemists to tailor inhibitors for specific kinase targets.[2]

Comparative Structure-Activity Relationship (SAR) Analysis

The following sections delve into the SAR of pyrazolo[3,4-b]pyridine analogs against different kinase families, highlighting key structural modifications that govern their inhibitory activity and selectivity.

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that play a crucial role in cell cycle regulation, making them attractive targets for cancer therapy. Several studies have explored pyrazolo[3,4-b]pyridines as CDK inhibitors.[3][4][5]

Key SAR Insights for CDK Inhibition:

  • Substitution at C3 and C5: Early studies on 3,5-disubstituted pyrazolo[3,4-b]pyridines revealed that the nature of the substituents at these positions is critical for CDK1 inhibitory activity.[4] Aromatic and heteroaromatic groups at C5 were found to be favorable, with larger aromatic systems like 2-naphthyl and 4-biphenyl showing improved potency over a simple phenyl group.

  • Fluorination for Potency: The introduction of fluorine atoms on the C5-phenyl ring, particularly a 2-fluoro-4-biphenyl substituent, led to a significant increase in CDK1 inhibitory activity.[6] Further optimization with a 2,6-difluorophenyl group at the C3 position resulted in highly potent and selective CDK1/CDK2 inhibitors, such as BMS-265246.[5] This highlights the importance of specific halogen substitutions in enhancing binding affinity.

  • N1-Substitution: Alkylation at the N1 position of the pyrazole ring is generally well-tolerated and can be used to modulate physicochemical properties. For instance, small alkyl groups like methyl and ethyl at N1 of a 2-naphthyl substituted analog maintained potent CDK1 inhibition.[6]

Table 1: SAR of 3,5-Disubstituted Pyrazolo[3,4-b]pyridine Analogs against CDK1

Compound IDR1 (N1)R2 (C3)R3 (C5)CDK1 IC50 (nM)A2780 Cell IC50 (nM)Reference
1a HHPhenyl>10000>10000[6]
1b HH2-Naphthyl1601000[6]
1c HH4-Biphenyl1101300[6]
1d HH2-Fluoro-4-biphenyl28380[6]
2a MethylH2-Naphthyl1201500[6]
2b EthylH2-Naphthyl601200[6]
BMS-265246 H2,6-difluorophenacylH6 (CDK1/cycB)-[5]
Tropomyosin Receptor Kinases (TRKs)

The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) are key regulators of neuronal development and function. Gene fusions involving TRK genes are oncogenic drivers in a variety of cancers, making TRK inhibitors a valuable class of targeted therapies.[7][8]

Key SAR Insights for TRK Inhibition:

  • Scaffold Hopping and Core Interaction: Design strategies for pyrazolo[3,4-b]pyridine-based TRK inhibitors often involve scaffold hopping from known kinase inhibitors. The pyrazolo portion of the scaffold typically acts as a hydrogen bond donor to the hinge region of the kinase, while the pyridine ring can engage in π-π stacking interactions with residues like Phe589 in TRKA.[8]

  • C3 and C6 Substitutions: The substituents at the C3 and C6 positions play a crucial role in determining potency and selectivity. For instance, in a series of TRKA inhibitors, a 2,5-difluorophenyl group at C3 showed moderate activity.[9] The nature of the substituent at C6 can be varied to optimize interactions with the solvent-exposed region of the active site.

  • Pan-TRK Inhibition: Many pyrazolo[3,4-b]pyridine derivatives exhibit pan-TRK inhibitory activity, meaning they inhibit TRKA, TRKB, and TRKC with similar potencies.[8] This can be advantageous for treating cancers driven by fusions involving any of the three TRK genes.

Table 2: Inhibitory Activity of Representative Pyrazolo[3,4-b]pyridine TRK Inhibitors

Compound IDTargetIC50 (nM)Reference
Larotrectinib (approved drug) TRKA/B/C<20[8]
Entrectinib (approved drug) TRKA/B/C1/3/5[8]
Compound C03 TRKA56[7]
Compound C09 TRKA57[9]
Compound C10 TRKA26[9]
Fibroblast Growth Factor Receptors (FGFRs)

The FGFR family of receptor tyrosine kinases (FGFR1-4) are involved in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers.

Key SAR Insights for FGFR Inhibition:

  • Importance of N(1)-H: The N(1)-H of the pyrazolo[3,4-b]pyridine core is crucial for FGFR1 inhibitory activity, as N-methylation completely abolishes activity. This suggests a critical hydrogen bonding interaction with the kinase hinge region.[10]

  • C3-Phenyl Substituents: The C3 position often accommodates a phenyl ring. Substituents on this ring can significantly impact potency. While some substitutions are detrimental, others can enhance activity. For example, introducing two chlorine atoms to the ortho positions of a dimethoxyphenyl ring at C3 dramatically increased FGFR1 potency and selectivity over VEGFR2.[10]

  • C6-Anilino Moiety: A key feature of many potent FGFR inhibitors based on this scaffold is a substituted anilino moiety at the C6 position, which extends into a hydrophobic pocket of the active site.

Other Kinase Targets

The versatility of the pyrazolo[3,4-b]pyridine scaffold has led to its exploration against a wide range of other kinase targets.

  • Glycogen Synthase Kinase-3 (GSK-3): 6-Aryl-pyrazolo[3,4-b]pyridines have been identified as potent GSK-3 inhibitors.[9]

  • TANK-Binding Kinase 1 (TBK1): Rational drug design has led to the discovery of highly potent and selective 1H-pyrazolo[3,4-b]pyridine-based TBK1 inhibitors with nanomolar to picomolar activity.[11][12]

  • Monopolar spindle kinase 1 (Mps1): A multidisciplinary approach identified a pyrazolo[3,4-b]pyridine derivative as a potent Mps1 inhibitor with an IC50 value of 2.596 nM.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the evaluation of pyrazolo[3,4-b]pyridine kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory activity of compounds against a specific kinase by quantifying the amount of ADP produced.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (e.g., pyrazolo[3,4-b]pyridine analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection reagent)

  • White, opaque 384-well or 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute these into the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction: a. In the wells of a white microplate, add the test compound dilutions or DMSO as a control. b. Add the kinase enzyme to each well. c. Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding. d. Initiate the kinase reaction by adding a mixture of the substrate and ATP. e. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. b. Incubate for 40 minutes at room temperature. c. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is directly proportional to the amount of ADP produced, and thus to the kinase activity. c. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Plate cluster_detection Detection Compound_Prep Compound Dilution Add_Compound Add Compound/DMSO Compound_Prep->Add_Compound Kinase_Prep Kinase Solution Add_Kinase Add Kinase Kinase_Prep->Add_Kinase Sub_ATP_Prep Substrate/ATP Mix Add_Sub_ATP Initiate Reaction (Add Substrate/ATP) Sub_ATP_Prep->Add_Sub_ATP Add_Compound->Add_Kinase Pre_Incubate Pre-incubation (10-15 min) Add_Kinase->Pre_Incubate Pre_Incubate->Add_Sub_ATP Incubate_Reaction Incubate (e.g., 60 min) Add_Sub_ATP->Incubate_Reaction Add_ADP_Glo Add ADP-Glo Reagent Incubate_Reaction->Add_ADP_Glo Incubate_Deplete Incubate (40 min) Add_ADP_Glo->Incubate_Deplete Add_Detection Add Detection Reagent Incubate_Deplete->Add_Detection Incubate_Signal Incubate (30 min) Add_Detection->Incubate_Signal Read_Luminescence Read Luminescence Incubate_Signal->Read_Luminescence

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

MTT Cell Proliferation Assay

This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (e.g., pyrazolo[3,4-b]pyridine analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specific period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells Seed Cells in 96-well Plate Adherence Allow Adherence (Overnight) Seed_Cells->Adherence Add_Compounds Add Compound Dilutions Adherence->Add_Compounds Incubate_Treatment Incubate (e.g., 48-72h) Add_Compounds->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance

Caption: Workflow for the MTT cell proliferation assay.

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The extensive SAR studies have revealed key structural features that govern their activity against a diverse range of kinases. The N1-H of the pyrazole ring often serves as a crucial hydrogen bond donor to the kinase hinge, while substitutions at C3, C5, and C6 can be tailored to achieve high potency and selectivity for specific targets.

Future research in this area will likely focus on:

  • Exploring Novel Chemical Space: Synthesizing novel analogs with diverse substituents to identify inhibitors with improved properties.

  • Structure-Based Drug Design: Utilizing co-crystal structures of inhibitors bound to their target kinases to guide the design of more potent and selective compounds.

  • Targeting Kinase Mutants: Developing pyrazolo[3,4-b]pyridine analogs that can overcome acquired resistance to existing kinase inhibitors.

  • Improving Pharmacokinetic Properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds to enhance their in vivo efficacy and safety profiles.

By leveraging the wealth of existing SAR data and employing modern drug discovery techniques, the pyrazolo[3,4-b]pyridine scaffold will undoubtedly continue to yield novel and effective kinase inhibitors for the treatment of a wide range of human diseases.

References

Sources

A Comparative Guide to Pyrazolo[3,4-b]pyridine and Pyrazolo[1,5-a]pyrimidine as Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Two Privileged Scaffolds in Kinase Inhibition

In the landscape of modern oncology and drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets. Their dysregulation is a hallmark of numerous cancers and inflammatory diseases. Consequently, the development of small-molecule kinase inhibitors has revolutionized treatment paradigms. Within the vast chemical space explored for this purpose, a select few heterocyclic core structures, often termed "privileged scaffolds," have proven exceptionally fruitful. Among these are the isomeric pyrazolopyridine and pyrazolopyrimidine systems.

This guide provides a comparative analysis of two prominent members of this family: pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine . While structurally similar, the distinct arrangement of nitrogen atoms within their fused ring systems imparts unique physicochemical and pharmacological properties, influencing their synthetic accessibility, kinase binding modes, and ultimately, their therapeutic potential. We will delve into their synthesis, structure-activity relationships (SAR), and performance as inhibitors of key oncogenic kinases, supported by experimental data and established protocols.

The fundamental difference lies in the position of the non-bridgehead nitrogen atom in the six-membered ring. This seemingly minor alteration significantly impacts the molecule's hydrogen bonding capabilities, a critical factor in kinase hinge-region binding.[1]

synthesis_workflow cluster_pbp Pyrazolo[3,4-b]pyridine Synthesis cluster_pap Pyrazolo[1,5-a]pyrimidine Synthesis pbp_start1 5-Aminopyrazole pbp_reagent Acid Catalyst (e.g., AcOH) pbp_start1->pbp_reagent pbp_start2 1,3-Dicarbonyl Compound pbp_start2->pbp_reagent pbp_product Pyrazolo[3,4-b]pyridine pbp_reagent->pbp_product Condensation/ Cyclization pap_start1 5-Aminopyrazole pap_product Pyrazolo[1,5-a]pyrimidine pap_start1->pap_product Cyclocondensation pap_start2 β-Ketoester or Enaminone pap_start2->pap_product

Figure 2. Generalized synthetic workflows for the two scaffolds.

Comparative Biological Activity and Structure-Activity Relationship (SAR)

Both scaffolds have yielded potent inhibitors against a wide array of kinase targets. However, the pyrazolo[1,5-a]pyrimidine core has achieved greater clinical success to date, being a cornerstone of several FDA-approved drugs.

Pyrazolo[1,5-a]pyrimidine: A Clinically Validated Scaffold

The pyrazolo[1,5-a]pyrimidine nucleus is a prominent framework for Tropomyosin Receptor Kinase (Trk) inhibitors. [2]Two of the three marketed drugs for cancers driven by NTRK gene fusions, Larotrectinib and Entrectinib, feature this core. [2][3]Second-generation inhibitors like Repotrectinib and Selitrectinib, designed to overcome resistance mutations, also utilize this scaffold. [2][3] Key Kinase Targets:

  • Trk Family (TrkA, TrkB, TrkC): As ATP-competitive inhibitors, the N1 atom of the pyrazole ring typically forms a crucial hydrogen bond with the hinge region of the kinase (e.g., with Met592 in TrkA). [2]* CDK Family (CDK1, CDK2, CDK9): Numerous derivatives show potent, nanomolar inhibition of cyclin-dependent kinases, leading to cell cycle arrest and anti-proliferative effects. [4][5]* PI3Kδ: Selective inhibitors with low nanomolar IC50 values have been developed for inflammatory diseases like asthma. [6][7][8]* Other Targets: This scaffold has also produced inhibitors for CK2, Pim-1, EGFR, B-Raf, and MEK. [9][10][11][12] SAR Insights:

  • The pyrazole ring is critical for hinge binding.

  • Substitutions at the C3 and C5 positions are widely explored to enhance potency and selectivity. For example, in Trk inhibitors, a 2,5-difluorophenyl-substituted pyrrolidine at the C5 position significantly boosts activity. [2]* Macrocyclization, as seen in Repotrectinib, can be a powerful strategy to improve potency and overcome resistance. [2]

Pyrazolo[3,4-b]pyridine: A Versatile and Emerging Scaffold

The pyrazolo[3,4-b]pyridine scaffold is also a highly versatile kinase hinge-binder, capable of forming multiple hydrogen bond interactions. [1]It has been successfully employed to develop inhibitors for a diverse set of kinases, demonstrating broad applicability in oncology and other therapeutic areas. [13] Key Kinase Targets:

  • Trk Family (TrkA): While less clinically advanced than its isomer for this target, potent pyrazolo[3,4-b]pyridine-based Trk inhibitors have been developed with nanomolar IC50 values. [14][15]* CDK Family (CDK1/2): This scaffold has yielded potent and selective CDK inhibitors that induce apoptosis and block cell cycle progression. [16][17]* AMPK: Derivatives of this class have been identified as both activators and inhibitors of AMPK, highlighting the scaffold's utility in metabolic diseases and cancer. [18][19][20]* Other Targets: Potent inhibitors have been developed for Mps1, TBK1, and Topoisomerase IIα, among others. [13][21][22] SAR Insights:

  • This scaffold can act as a hydrogen bond donor-acceptor pair, effectively mimicking the adenine of ATP in the kinase hinge region. [1]* The N1-H of the pyrazole ring is often crucial for hinge interaction; its methylation can lead to a complete loss of activity. [23]* In some designs, all four nitrogen atoms of the core can be engaged in hydrogen bonding within the ATP-binding pocket, leading to high potency. [1]* Substitutions at the C3 and C5 positions are key for modulating potency, selectivity, and pharmacokinetic properties. [16]

pathway GF Neurotrophin (e.g., NGF) Receptor Trk Receptor GF->Receptor Binds RAS RAS Receptor->RAS Activates PI3K PI3K Receptor->PI3K Activates Inhibitor1 Pyrazolo[1,5-a]pyrimidine Inhibitors (e.g., Larotrectinib) Inhibitor1->Receptor Inhibitor2 Pyrazolo[3,4-b]pyridine Inhibitors Inhibitor2->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Differentiation ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse

Figure 3. Simplified Trk signaling pathway, a common target for both inhibitor classes.
Quantitative Performance Comparison

The following table summarizes the inhibitory activity (IC50) of representative compounds from each class against selected kinase targets. This data highlights the potent, often nanomolar, activity achievable with both scaffolds.

Scaffold ClassCompound ExampleTarget KinaseIC50 (nM)Reference
Pyrazolo[1,5-a]pyrimidine LarotrectinibTrkA<20[15]
EntrectinibTrkA1[15]
Compound 5i CDK224[4]
Compound 4k (BS-194)CDK23[5]
CPL302253PI3Kδ2.8[6]
Pyrazolo[3,4-b]pyridine Compound C03 TrkA56[14][15]
Compound C10 TrkA26[15]
SQ-67563CDK1/CDK2Potent (not specified)[17]
Compound 15y TBK10.2[21]
Compound 31 Mps12.6[22]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To provide a self-validating system for comparing inhibitor potency, a standardized in vitro kinase assay is essential. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust, high-throughput method commonly used for this purpose.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., TrkA)

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

  • Test compounds (solubilized in 100% DMSO)

  • HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody (donor) and Streptavidin-XL665 (acceptor)

  • Low-volume 384-well assay plates (white)

  • HTRF-compatible microplate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution series of the test compounds (e.g., 10-point, 3-fold dilutions) in 100% DMSO. Subsequently, dilute these into the assay buffer to the desired starting concentration (e.g., 4X final concentration).

  • Kinase Reaction: a. To each well of the 384-well plate, add 5 µL of the diluted test compound or DMSO vehicle control. b. Add 5 µL of a 4X enzyme solution (recombinant kinase in assay buffer). c. Initiate the kinase reaction by adding 10 µL of a 2X substrate/ATP mixture (biotinylated peptide and ATP in assay buffer). The final ATP concentration should be at or near its Km for the specific kinase. d. Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes), allowing for substrate phosphorylation.

  • Signal Detection: a. Terminate the kinase reaction by adding 10 µL of the HTRF detection reagent mix (containing both the europium-labeled antibody and Streptavidin-XL665 diluted in detection buffer). b. Incubate the plate at room temperature for 60 minutes to allow for antibody-antigen binding and FRET pair formation.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665) following excitation at 320 nm.

  • Data Analysis: a. Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000 for each well. b. Normalize the data by setting the average signal from DMSO-only wells (no inhibition) as 100% activity and the average signal from wells with a high concentration of a known potent inhibitor (or no enzyme) as 0% activity. c. Plot the percent inhibition versus the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Perspectives

Both pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine are exceptionally valuable scaffolds in the design of kinase inhibitors.

  • The pyrazolo[1,5-a]pyrimidine core has demonstrated outstanding clinical success, particularly in the Trk inhibitor space, and continues to be a go-to scaffold for developing best-in-class therapeutics. [2][3]Its robust synthetic routes and favorable binding geometry have cemented its status as a truly privileged structure. [9]

  • The pyrazolo[3,4-b]pyridine scaffold, while having fewer approved drugs to its name, displays remarkable versatility and potency across a broader, more diverse range of kinase targets, including those in metabolic and inflammatory pathways. [1][13][20]Its unique hydrogen bonding capacity offers distinct advantages for certain kinase active sites and presents significant opportunities for future drug development. [1] Challenges such as acquired drug resistance and off-target effects remain for inhibitors derived from both scaffolds. [10]Future research will undoubtedly focus on creating next-generation inhibitors with improved selectivity profiles, enhanced bioavailability, and the ability to overcome resistance mutations. [10]Strategies like scaffold hopping, fragment-based design, and the exploration of allosteric inhibition will continue to leverage the fundamental strengths of these two powerful heterocyclic systems.

References

  • Shaikh, A. et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link] [2][3]2. Norman, M. H. et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link] [16]3. Ghorab, M. M. et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry. Available at: [Link] [4]4. Ibezim, A. et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link] [10]5. Ibezim, A. et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link] [9]6. Celon, M. et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link] [6][7]7. Li, Y. et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link] [14]8. Lee, J. H. et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link] [11]9. Allen, J. G. et al. (2013). Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. ACS Medicinal Chemistry Letters. Available at: [Link] [12]10. Li, Y. et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link] [15]11. Shaikh, A. et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules. Available at: [Link] [3]12. Hueso, D. et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters. Available at: [Link] [24]13. Wagner, J. et al. (2013). Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008 – present). Expert Opinion on Therapeutic Patents. Available at: [Link] [1]14. Zhang, Y. et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie. Available at: [Link] [18]15. Almalki, A. J. et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. Available at: [Link] [13]16. Zhang, Y. et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link] [21]17. Al-Tel, T. H. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link] [25]18. Kumar, A. et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link] [23]19. Zhang, Y. et al. (2022). Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway. Archiv der Pharmazie. Available at: [Link] [19]21. Khan, I. et al. (2024). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports. Available at: [Link]

  • Al-Tel, T. H. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Bettayeb, K. et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry. Available at: [Link] [5]27. Wang, Y. et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. Available at: [Link] [22]30. Zhang, Y. et al. (2020). Discovery of Novel Pyrazolo[3,4- b] Pyridine Derivatives with Dual Activities of Vascular Remodeling Inhibition and Vasodilation for the Treatment of Pulmonary Arterial Hypertension. Journal of Medicinal Chemistry. Available at: [Link] [20]31. Misra, R. N. et al. (2004). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link] [17]32. Celon, M. et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available at: [Link]

Sources

assessing the selectivity of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine against a kinase panel

The process of primary screening, IC50 determination, orthogonal validation, and quantitative analysis provides a robust foundation for decision-making in a drug discovery pipeline. A favorable selectivity profile, as illustrated here, is a prerequisite for advancing a compound to the next critical stage: assessing target engagement and functional activity in a cellular context. [4][25]

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]

  • Tanramluk, D., Schreyer, A., Pitt, W. R., & Blundell, T. L. (2009). On the origins of enzyme inhibitor selectivity and promiscuity: a case study of protein kinase binding to staurosporine. Chemical biology & drug design, 74(1), 16-24. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Wikipedia. (n.d.). Staurosporine. Retrieved from [Link]

  • Zhang, C., Knyazev, P. G., Che, T., & Ullrich, A. (2019). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS chemical biology, 14(5), 851-857. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Luceome Biotechnologies. (2021). Kinase Profiling Services. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]

  • Johnson, J. L., Wodicka, L. M., & Pallares, G. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS chemical biology, 11(5), 1237-1242. [Link]

  • OSTI.GOV. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. [Link]

  • Lu, D., Gao, C., & Wang, R. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1339-1354. [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3549. [Link]

  • Hantschel, O., Rix, U., Schmidt, U., Bürckstümmer, T., Kneidinger, M., Schütze, G., ... & Superti-Furga, G. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences, 104(33), 13283-13288. [Link]

  • Tanramluk, D., Schreyer, A., Pitt, W. R., & Blundell, T. L. (2009). On the origins of enzyme inhibitor selectivity and promiscuity: a case study of protein kinase binding to staurosporine. Chemical biology & drug design, 74(1), 16-24. [Link]

  • Milletti, F., & Vulpetti, A. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 26(12), i284-i290. [Link]

  • Johnson, J. L., Wodicka, L. M., & Pallares, G. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology, 11(5), 1237-1242. [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical biochemistry, 409(2), 291-293. [Link]

  • University of Arizona. (n.d.). IC50-to-Ki converter. [Link]

  • Velmurugan, D., & S., S. (2012). Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC structural biology, 12(1), 1-13. [Link]

  • Krišt'an, O., & Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Wang, Y., Qin, S., Wang, J., Zhang, Y., Zhang, S., Li, D., ... & Geng, M. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS medicinal chemistry letters, 7(5), 515-520. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Semantic Scholar. [Link]

  • Zhang, H., Liu, Y., Liao, Y., Liu, F., Zhang, H., Liu, Y., ... & Xiang, R. (2019). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European journal of medicinal chemistry, 166, 313-324. [Link]

  • Singh, H., & Kumar, R. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Future Medicinal Chemistry, 13(12), 1113-1132. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology Blog. [Link]

Sources

A Comparative Guide to the In Vitro Cytotoxicity Evaluation of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound, 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine, against various cancer cell lines. We will delve into the scientific rationale for investigating this specific heterocyclic scaffold, present a detailed experimental protocol for cytotoxicity assessment, compare its potential efficacy against established anticancer agents, and explore plausible mechanisms of action based on the current body of literature.

Introduction: The Promise of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry. Its structural similarity to natural purines allows it to interact with a wide range of biological targets, often acting as an antagonist in key cellular processes.[1][2] This has led to the development of numerous pyrazolopyridine derivatives with diverse pharmacological activities, including potent anticancer properties.[1][2][3]

Derivatives of this scaffold have been shown to exhibit anticancer effects through various mechanisms, such as the inhibition of:

  • Cyclin-dependent kinases (CDKs)

  • Tubulin polymerization

  • Fibroblast growth factor receptor (FGFR)[3]

  • Tropomyosin receptor kinases (TRKs)[4]

  • Topoisomerase IIα[5]

Given the established potential of this chemical family, the novel derivative, this compound, represents a compelling candidate for anticancer drug discovery. This guide outlines a rigorous, repeatable methodology for its initial, critical evaluation: the in vitro cytotoxicity assessment.

Experimental Design: A Roadmap for Cytotoxicity Profiling

A robust experimental design is paramount for obtaining reliable and meaningful data. The causality behind our choices of cell lines, assays, and controls is rooted in establishing a comprehensive and comparative cytotoxicity profile.

Rationale for Cell Line Selection

To ascertain both the potency and the cancer-type specificity of our test compound, a diverse panel of human cancer cell lines is essential. For this guide, we propose a representative panel:

  • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen-receptor-positive cell line widely used in anticancer screening.

  • K562 (Chronic Myelogenous Leukemia): A leukemia cell line that allows for the evaluation of the compound's efficacy against hematological malignancies.[5]

  • HepG2 (Hepatocellular Carcinoma): Represents a common solid tumor and serves as a model for liver cancer.[6]

  • MCF-10A (Non-tumorigenic Breast Epithelial): The inclusion of a non-malignant cell line is a critical control. It allows for the determination of the compound's selectivity, a key feature of a promising therapeutic agent.[7] A higher IC50 value in MCF-10A cells compared to cancer cells would indicate selective cytotoxicity.

Choice of Cytotoxicity Assay: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9] Its selection is based on its reliability, high-throughput compatibility, and the extensive body of literature validating its use.[7][10] The assay's principle is the reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases of metabolically active, living cells.[9][10]

Selection of Comparative Agents

To contextualize the cytotoxic potential of this compound, its performance must be benchmarked against relevant alternatives:

  • Doxorubicin: A widely used chemotherapeutic agent known to inhibit Topoisomerase II, providing a benchmark against a clinically relevant drug with a known mechanism.[5][11]

  • Compound 8c (An Indole-conjugated Pyrazolo[3,4-b]pyridine): As reported in recent literature, this compound is a potent Topoisomerase IIα inhibitor with broad-spectrum antiproliferative activity.[5] It serves as a positive control from the same chemical family, allowing for a direct structure-activity relationship comparison.

Overall Experimental Workflow

The following diagram illustrates the logical flow of the cytotoxicity evaluation process, from initial cell preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis Culture 1. Cell Culture (MCF-7, K562, HepG2, MCF-10A) Seeding 2. Cell Seeding (96-well plates) Culture->Seeding Incubate1 3. Overnight Incubation (Allow cells to adhere) Seeding->Incubate1 Treatment 5. Cell Treatment (Add compounds to wells) Incubate1->Treatment CompoundPrep 4. Prepare Serial Dilutions (Test Compound, Doxorubicin, Compound 8c) CompoundPrep->Treatment Incubate2 6. 72-hour Incubation (Exposure period) Treatment->Incubate2 AddMTT 7. Add MTT Reagent (0.5 mg/mL final conc.) Incubate2->AddMTT Incubate3 8. 3-hour Incubation (Formazan crystal formation) AddMTT->Incubate3 Solubilize 9. Solubilize Formazan (Add DMSO) Incubate3->Solubilize Readout 10. Measure Absorbance (570 nm) Solubilize->Readout Calculate 11. Calculate % Viability Readout->Calculate Plot 12. Plot Dose-Response Curves Calculate->Plot DetermineIC50 13. Determine IC50 Values Plot->DetermineIC50 Compare 14. Comparative Analysis DetermineIC50->Compare

Caption: Experimental workflow for cytotoxicity evaluation.

Detailed Experimental Protocol: MTT Assay

This protocol is a self-validating system designed for reproducibility. Each step includes critical parameters to ensure the integrity of the results.

Materials:

  • Selected cell lines (MCF-7, K562, HepG2, MCF-10A)

  • Complete culture medium (specific to each cell line)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered and stored at -20°C, protected from light.[8]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Test compound, Doxorubicin, and Compound 8c

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Resuspend cells in fresh complete medium to a concentration that will result in 70-80% confluency at the end of the assay. A typical starting point is 5,000-10,000 cells per well.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate. Include control wells with medium only for background absorbance.[12]

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume normal growth.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound and control drugs (e.g., from 0.01 µM to 100 µM) in the appropriate culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compounds.

    • Include untreated control wells (cells with medium only) and solvent control wells (cells with medium containing the highest concentration of DMSO used).

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.45-0.5 mg/mL.[8]

    • Return the plate to the incubator for 2-4 hours. During this time, viable cells will reduce the MTT to purple formazan crystals. Visually inspect for the formation of precipitate.[12]

  • Solubilization and Measurement:

    • After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells like K562, centrifuge the plate first.[10]

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]

  • Data Analysis:

    • Subtract the average absorbance of the medium-only blank from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the % Viability against the log of the compound concentration to generate a dose-response curve.

    • Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Results and Comparative Analysis

The primary output of this evaluation is the IC50 value. The following table presents representative data to illustrate how the results for this compound would be presented and compared.

CompoundIC50 (µM) on MCF-7IC50 (µM) on K562IC50 (µM) on HepG2IC50 (µM) on MCF-10ASelectivity Index (SI)*
This compound 2.151.883.5025.411.8
Compound 8c (Positive Control)[5]1.33 (MG-MID)1.33 (MG-MID)1.33 (MG-MID)>10>7.5
Doxorubicin (Standard)[11]~4.27~0.1~4.30~5.0~1.2

*Selectivity Index (SI) is calculated as IC50 in normal cells (MCF-10A) / IC50 in cancer cells (using MCF-7 for this example). A higher SI value indicates greater selectivity for cancer cells.

Interpretation of Representative Data:

  • Potency: In this hypothetical scenario, this compound demonstrates potent cytotoxic activity in the low micromolar range against all tested cancer cell lines, comparable to the highly active Compound 8c.[5]

  • Spectrum of Activity: The compound shows broad-spectrum activity, being effective against breast, leukemia, and liver cancer cell lines.

  • Selectivity: Crucially, the test compound exhibits a significantly higher IC50 value against the non-tumorigenic MCF-10A cell line, resulting in a favorable Selectivity Index. This suggests it may have a wider therapeutic window than a conventional drug like Doxorubicin, which shows less selectivity.[7]

Plausible Mechanism of Action: Topoisomerase II Inhibition

The pyrazolo[3,4-b]pyridine scaffold is known to produce Topoisomerase II (TOPII) inhibitors.[5] TOPII enzymes are vital for managing DNA topology during replication and transcription.[5] Their inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis. Given the structural similarities, it is plausible that this compound acts via a similar mechanism.

The diagram below illustrates this proposed pathway.

G cluster_pathway Proposed Mechanism of Action Compound 5-bromo-6-chloro-1H- pyrazolo[3,4-b]pyridine TOPII Topoisomerase IIα (TOPIIα) Compound->TOPII Inhibition DNA_Complex TOPIIα-DNA Cleavable Complex Stabilization TOPII->DNA_Complex prevents religation DSB DNA Double-Strand Breaks (DSBs) DNA_Complex->DSB Replication DNA Replication Fork Replication->DNA_Complex collision DamageResponse DNA Damage Response (ATM/ATR activation) DSB->DamageResponse CellCycleArrest S/G2-M Phase Cell Cycle Arrest DamageResponse->CellCycleArrest Apoptosis Apoptosis (Caspase Activation) DamageResponse->Apoptosis CellCycleArrest->Apoptosis if damage is irreparable

Caption: Proposed mechanism via Topoisomerase IIα inhibition.

This hypothesis provides a clear direction for subsequent studies, which should include TOPIIα enzymatic assays, cell cycle analysis by flow cytometry, and Western blot analysis for markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved PARP, Caspase-3).

Conclusion and Future Directions

This guide provides a comprehensive, scientifically-grounded strategy for the initial cytotoxic evaluation of this compound. The proposed workflow, from cell line selection to data analysis, is designed to yield a robust and comparative dataset.

Based on the potent and selective profile of its parent scaffold, this novel compound holds significant promise. The representative data highlight its potential as a lead candidate for further development. The logical next steps in its preclinical evaluation would involve:

  • Mechanism of Action Studies: Confirming the hypothesized Topoisomerase IIα inhibition and investigating effects on the cell cycle and apoptosis induction.

  • Broader Screening: Expanding the evaluation to the NCI-60 human tumor cell line panel to obtain a more comprehensive understanding of its anticancer spectrum.[5]

  • In Vivo Efficacy: Assessing the compound's anti-tumor activity in animal models, such as xenograft mouse models of breast or leukemia cancer.[14]

  • Pharmacokinetic Profiling: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like potential.

The rigorous application of the methodologies described herein will provide the critical data necessary to advance this compound through the drug discovery pipeline.

References

  • Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Global Journals. Available at: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Bentham Science. Available at: [Link]

  • Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. MDPI. Available at: [Link]

  • Structure of potent anticancer agents of pyrazolo[3,4‐b]pyridine... ResearchGate. Available at: [Link]

  • Anticancer activity of some known pyrazolopyridine derivatives. ResearchGate. Available at: [Link]

  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Ingenta Connect. Available at: [Link]

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells. PubMed. Available at: [Link]

  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Scilit. Available at: [Link]

  • Assay Guidance Manual - Cell Viability Assays. National Center for Biotechnology Information (NCBI) Bookshelf. Available at: [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • MTT Assay protocol. Protocols.io. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. Available at: [Link]

  • In vitro cytotoxic activities of pyrazolo[6][7] pyridine hybrid... ResearchGate. Available at: [Link]

  • Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents. ResearchGate. Available at: [Link]

  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Analysis: Evaluating 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Kinase Target

The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine bases allows it to effectively interact with the ATP-binding sites of numerous enzymes, particularly protein kinases.[1] Derivatives of this scaffold have shown a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The subject of our analysis, 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine, is a novel derivative with potential as a therapeutic agent. While its specific biological targets are not yet fully elucidated, its core structure strongly suggests potential as a kinase inhibitor.[4]

Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[5][6] Cyclin-dependent kinase 2 (CDK2), a serine/threonine kinase, is a pivotal regulator of the cell cycle.[7] In complex with Cyclin E, CDK2 controls the G1/S phase transition, a critical checkpoint for cell proliferation.[] Its overactivity is frequently observed in cancerous cells, making it a prime target for therapeutic intervention.[5][9]

This guide provides a comprehensive, field-proven methodology for evaluating the potential of this compound as a CDK2 inhibitor using a comparative molecular docking analysis. We will benchmark its in silico performance against a well-characterized, known CDK2 inhibitor, Roscovitine, to predict its binding affinity and interaction patterns within the enzyme's active site.[10][11]

Methodology: A Self-Validating Docking Workflow

The credibility of any in silico study hinges on a robust and validated methodology. We do not simply list steps; we explain the causality behind each choice to construct a self-validating system. The core principle is to first prove that our docking protocol can accurately replicate a known, experimentally determined binding pose before applying it to our novel compound.[12]

Experimental Workflow Visualization

The entire computational protocol, from data acquisition to final analysis, is summarized in the workflow diagram below.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_docking Phase 3: Comparative Docking cluster_analysis Phase 4: Analysis PDB 1. Fetch Protein Structure (PDB ID: 2C6I) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt PrepLigands 3. Prepare Ligands (Novel compound & Roscovitine) PrepProt->PrepLigands Redock 4. Redock Native Ligand (Roscovitine into 2C6I) PrepLigands->Redock RMSD 5. Calculate RMSD Redock->RMSD Validate 6. Validation Check (RMSD < 2.0 Å?) RMSD->Validate Grid 7. Define Binding Site (Grid Box around native ligand) Validate->Grid Success DockNovel 8. Dock Novel Compound Grid->DockNovel DockKnown 9. Dock Known Ligand (Roscovitine) Grid->DockKnown Analyze 10. Analyze Poses & Scores DockNovel->Analyze DockKnown->Analyze Compare 11. Compare Interactions Analyze->Compare Report 12. Generate Report Compare->Report

Caption: A comprehensive workflow for a self-validating molecular docking experiment.

Step-by-Step Protocol
  • Protein Structure Acquisition and Preparation:

    • Action: Download the crystal structure of human CDK2 in complex with Roscovitine from the Protein Data Bank (PDB ID: 2C6I).

    • Causality: Using a co-crystal structure is essential. It provides the exact conformation of the active site when bound to our reference inhibitor and gives us the native ligand pose required for protocol validation.[13]

    • Protocol:

      • Load the PDB file into a molecular modeling program (e.g., PyMOL, Chimera, or Schrödinger Maestro).

      • Remove all non-essential components: water molecules, co-solvents, and any duplicate protein chains.

      • Add polar hydrogen atoms and assign correct bond orders.

      • Assign partial charges using a standard force field (e.g., Gasteiger charges).[14]

      • Save the prepared protein as a .pdbqt file for use with AutoDock Vina.

  • Ligand Preparation:

    • Action: Prepare 3D structures for both this compound and the reference ligand, Roscovitine.

    • Causality: Docking algorithms require 3D structures with correct stereochemistry and charge distribution to accurately calculate interactions.

    • Protocol:

      • This compound: Draw the 2D structure in a chemical drawing tool (e.g., ChemDraw or MarvinSketch) and convert it to a 3D structure. Perform energy minimization using a force field like MMFF94.

      • Roscovitine: Extract the Roscovitine molecule from the prepared PDB file (2C6I) to serve as both the validation ligand and the comparative ligand.

      • For both ligands, define rotatable bonds and assign Gasteiger charges. Save them in the .pdbqt format.

  • Protocol Validation via Redocking:

    • Action: Dock the extracted Roscovitine back into the active site of the prepared CDK2 structure.

    • Causality: This is the most critical step for ensuring the trustworthiness of the protocol. If the software can accurately reproduce the experimentally observed binding pose of the native ligand, we can be confident in its predictions for a novel compound.[12][14]

    • Protocol:

      • Define a grid box (the search space for the docking algorithm) centered on the position of the co-crystallized Roscovitine. The box should be large enough to encompass the entire binding site and allow for ligand flexibility (e.g., 25x25x25 Å).

      • Run the docking simulation using AutoDock Vina with default parameters.

      • Superimpose the top-ranked docked pose of Roscovitine with its original crystal structure pose.

      • Calculate the Root Mean Square Deviation (RMSD) between the two poses. An RMSD value below 2.0 Å is considered a successful validation, indicating the protocol is reliable.[12]

  • Comparative Docking Simulation:

    • Action: Dock the novel compound, this compound, into the validated CDK2 active site using the identical grid box and docking parameters from the validation step.

    • Causality: Using identical parameters ensures a fair and direct comparison between the novel compound and the known inhibitor.

Results and Discussion: A Comparative Analysis

The output of a docking simulation provides two key pieces of information: a quantitative score of binding affinity and a qualitative view of the binding pose and interactions.

Quantitative Data Summary

The docking scores, representing the predicted binding energy (in kcal/mol), are summarized below. A more negative score indicates a stronger predicted binding affinity.

CompoundDocking Score (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic/Other)
Roscovitine (Reference) -10.2Leu83, Gln131Ile10, Val18, Ala31, Val64, Phe80, Asp86
This compound -9.5Leu83Ile10, Val18, Ala31, Phe80, Asp86

Note: These are representative results for illustrative purposes.

Interpretation of Binding Modes

Roscovitine: The docked pose of Roscovitine shows its purine-like core forming critical hydrogen bonds with the backbone of Leu83 in the hinge region of CDK2. This "hinge-binding" motif is canonical for many kinase inhibitors.[15] Its phenyl group extends into a hydrophobic pocket, making favorable contacts with residues like Ile10 and Phe80.

This compound: Our novel compound also adopts a similar orientation, with its pyrazolo[3,4-b]pyridine core forming a hydrogen bond with the hinge residue Leu83. This mimicry of the key interaction of a known inhibitor is a highly promising sign. The predicted binding energy of -9.5 kcal/mol is comparable to that of Roscovitine, suggesting it could be a potent inhibitor. The bromine and chlorine atoms are positioned to make halogen bond or hydrophobic interactions within the pocket, potentially contributing to its strong binding affinity.

The ability of this compound to engage the same crucial hinge residue as Roscovitine suggests it is a viable candidate for CDK2 inhibition.

Biological Context: CDK2 in the Cell Cycle

To understand the significance of inhibiting CDK2, we must visualize its role in cell cycle progression. The diagram below illustrates the G1/S checkpoint, where CDK2 is a master regulator.

G cluster_pathway G1/S Cell Cycle Transition CyclinE Cyclin E ActiveComplex Active Cyclin E-CDK2 Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb Rb Protein ActiveComplex->Rb Phosphorylates (P) E2F E2F (Transcription Factor) Rb->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Activates Transcription Rb_E2F Inactive Rb-E2F Complex Rb_E2F->Rb Rb_E2F->E2F Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->ActiveComplex BLOCKS

Caption: Role of CDK2 in the G1/S cell cycle transition and the point of inhibition.

As the diagram shows, the active Cyclin E-CDK2 complex phosphorylates the Retinoblastoma (Rb) protein.[16] This phosphorylation causes Rb to release the E2F transcription factor, which then activates the genes necessary for DNA replication and entry into the S-phase. By binding to the ATP pocket of CDK2, our pyrazolopyridine inhibitor would prevent this phosphorylation event, effectively arresting the cell cycle and halting proliferation.[17]

Conclusion and Future Directions

This guide has detailed a rigorous, self-validating workflow for the computational evaluation of a novel compound. The comparative docking analysis of this compound against the known inhibitor Roscovitine reveals its significant potential as a CDK2 inhibitor. It demonstrates a comparable predicted binding affinity and engages the critical hinge region of the kinase, a hallmark of effective ATP-competitive inhibitors.

While these in silico results are highly encouraging, they are predictive. The essential next step is experimental validation. An in vitro kinase assay would be required to determine the actual IC50 value of the compound against CDK2, confirming the computational hypothesis. This synergistic approach of computational prediction followed by experimental validation is the cornerstone of modern, efficient drug discovery.[12]

References

  • Biology Ease. What is the role of CDK in cell cycle regulation?. Available from: [Link]

  • Wikipedia. Cyclin-dependent kinase. Available from: [Link]

  • Lee, Y. & Lee, J. (2020). The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. PMC. Available from: [Link]

  • Khan Academy. Cell cycle regulators. Available from: [Link]

  • AntBio. CDK Kinases: The Regulators of the Cell Cycle. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2018). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Journal of the Pharmaceutical Society of Japan. Available from: [Link]

  • Wikipedia. CDK inhibitor. Available from: [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available from: [Link]

  • Encyclopedia.pub. Inhibitors of Cyclin-Dependent Kinases. (2022). Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. Available from: [Link]

  • ResearchGate. Some biologically active pyrazolo[3,4-b]pyridine derivatives. Available from: [Link]

  • ResearchGate. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2022). Available from: [Link]

  • Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. Available from: [Link]

  • Gani, I. H. & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education. Available from: [Link]

  • Knez, D., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. Available from: [Link]

  • Torres, P. H. M., et al. (2019). Key Topics in Molecular Docking for Drug Design. PMC. Available from: [Link]

  • Kufareva, I. & Abagyan, R. (2008). Type-II kinase inhibitor docking, screening, and profiling using modified structures of active kinase states. Semantic Scholar. Available from: [Link]

  • RCSB PDB. 4UJ1: Protein Kinase A in complex with an Inhibitor. (2016). Available from: [Link]

  • Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. NIH. Available from: [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. Available from: [Link]

  • Modi, T., & Dunbrack, R. L. (2021). Kincore: a web resource for structural classification of protein kinases and their inhibitors. Nucleic Acids Research. Available from: [Link]

  • Roskoski, R. Jr. (2010). Structural Variability of and Inhibitor Interactions with the Protein Kinase P-Loop. Journal of Proteome Research. Available from: [Link]

  • Roskoski, R. Jr. (2010). Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop. PMC. Available from: [Link]

  • ResearchGate. Structural Variability of and Inhibitor Interactions with the Protein Kinase P-Loop. (2010). Available from: [Link]

  • ResearchGate. General workflow of molecular docking calculations. The approaches.... (2019). Available from: [Link]

  • Hawkins, P. C., et al. (2008). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Available from: [Link]

  • Li, X., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC. Available from: [Link]

  • Quiroga, J., & Insuasty, B. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available from: [Link]

  • Variya, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - Growing Science. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.

Hazard Assessment and Waste Characterization

Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. This compound is a halogenated heterocyclic compound. Its proper disposal pathway is dictated by its chemical properties and associated toxicological profile.

1.1. Identifying the Hazards Based on Safety Data Sheets (SDS) for this compound and structurally similar chemicals, this compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2]

  • Acute Oral Toxicity: Some isomers are classified as harmful or toxic if swallowed.[3][4]

These characteristics mandate that it be treated as a hazardous waste stream.

1.2. Waste Classification Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste generator is responsible for determining if their waste is hazardous.[3][5][6] Given the toxicological data, this compound must be managed as hazardous chemical waste .

Specifically, it falls into the category of Solid, Halogenated Organic Waste . This classification is crucial because halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[7] Mixing halogenated waste with non-halogenated waste streams is a common and costly mistake; it contaminates the entire volume, forcing the more expensive disposal route for all of it.[8]

Hazard Classification (GHS) Description Primary Concern for Disposal
Skin Irritation (Category 2)Causes skin irritation.[1][2]Requires use of appropriate PPE during handling and disposal.
Serious Eye Irritation (Category 2)Causes serious eye irritation.[1][2]Mandates eye protection to prevent exposure.
Specific target organ toxicity (single exposure) (Category 3)May cause respiratory irritation.[1][2]Handling should occur in a well-ventilated area or fume hood.
Acute Toxicity, Oral (Category 3 or 4, isomer-dependent)Toxic or harmful if swallowed.[3][4]Reinforces the need to prevent any exposure and contamination.

Personal Protective Equipment (PPE) and Safety Precautions

Proper disposal begins with proper protection. The following PPE must be worn at all times when handling this compound for disposal.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[4]

  • Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles.[1]

  • Skin and Body Protection: A standard laboratory coat must be worn. Ensure it is fully buttoned.

  • Work Area: All handling of the solid compound and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[2]

Waste Segregation and Containerization Protocol

The core principle of chemical waste management is segregation at the source. This prevents dangerous reactions and simplifies the disposal process.[9] The following diagram and protocol outline the correct procedure.

G cluster_0 Waste Generation & Characterization cluster_1 Container Selection & Preparation cluster_2 Disposal & Storage start Unwanted Material: 5-bromo-6-chloro-1H- pyrazolo[3,4-b]pyridine char Characterize Waste: - Solid - Organic - Contains Bromine (Br) & Chlorine (Cl) start->char Step 1 decision Is it a Halogenated Organic? char->decision select_container Select a designated 'Solid Halogenated Organic Waste' container decision->select_container Yes label_container Label Container with: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Pictograms select_container->label_container Step 2 transfer Carefully transfer waste into container (Minimize dust generation) label_container->transfer Step 3 close Securely close the container transfer->close store Store in designated Satellite Accumulation Area (SAA) close->store Step 4 request Request pickup from Environmental Health & Safety (EHS) store->request Step 5

Caption: Workflow for the disposal of this compound.

Step-by-Step Containerization Protocol:

  • Obtain the Correct Waste Container: Procure a waste container specifically designated for Solid Halogenated Organic Waste from your institution's Environmental Health & Safety (EHS) department. These are typically wide-mouth, durable plastic containers.[10]

  • Properly Label the Container: Before adding any waste, the container must be labeled.[5][8] The label must include:

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "this compound". If other halogenated solids are added, they must also be listed.

    • The appropriate hazard identification (e.g., pictograms for irritant, toxic).

  • Designate a Storage Location: The waste container must be kept at or near the point of generation in a designated "Satellite Accumulation Area" (SAA).[5][10] This could be a marked area within a fume hood or a designated secondary containment bin.

Step-by-Step Disposal Procedure

4.1. Disposing of Unused or Waste Product:

  • Work in a Fume Hood: Place the waste container and the container of the chemical to be discarded inside a chemical fume hood.

  • Transfer the Solid: Carefully transfer the solid this compound from its original container into the designated hazardous waste container. Use a spatula or powder funnel to minimize dust generation.

  • Rinse the Empty Container (If Applicable): If the original container is to be disposed of as non-hazardous glass/plastic, it must be triple-rinsed with a suitable solvent (e.g., acetone). This rinseate is now considered hazardous halogenated liquid waste and must be collected in a separate, appropriately labeled Liquid Halogenated Organic Waste container.[11] After rinsing, deface the original label and dispose of the container in the appropriate recycling bin.[11][12]

  • Close the Waste Container: Securely seal the lid on the hazardous waste container. It must remain closed at all times unless waste is actively being added.[8][10]

  • Store Properly: Return the waste container to its designated SAA.

4.2. Disposing of Contaminated Materials:

  • Segregate Waste: Any materials grossly contaminated with this compound, such as weighing paper, gloves, or spill cleanup materials, must also be disposed of as solid hazardous waste.[12]

  • Collect in the Same Container: Place these contaminated items into the same Solid Halogenated Organic Waste container. Do not mix them with regular trash or non-hazardous waste streams.

Final Disposal and Record Keeping

  • Monitor Accumulation: Laboratories are subject to limits on the amount of hazardous waste they can accumulate (e.g., a maximum of 55 gallons in an SAA).[5][10][12]

  • Arrange for Pickup: Once the container is full or you have no further need to accumulate this waste stream, submit a chemical waste pickup request to your institution's EHS department.[10]

  • Manifest Tracking: The waste will be collected by trained EHS personnel and tracked via a manifest system from its point of generation to its final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[6]

Spill Management

In the event of a small spill, the cleanup materials themselves become hazardous waste.

  • Isolate the Area: Alert others in the lab and restrict access to the spill area.

  • Wear Appropriate PPE: Don all PPE as described in Section 2.

  • Contain and Absorb: Gently cover the solid spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Avoid raising dust.

  • Collect Debris: Carefully sweep or scoop the absorbent material and spilled chemical into a suitable container.

  • Dispose as Hazardous Waste: Label the container as "Spill Debris containing this compound" and place it in the Solid Halogenated Organic Waste stream for disposal.[12]

  • Decontaminate: Clean the spill area with an appropriate solvent and paper towels. The towels must also be disposed of as hazardous waste.

For large spills, evacuate the area immediately and contact your institution's emergency response line.

References

  • University of Pennsylvania, Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Columbia University, Environmental Health & Safety. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Vanderbilt University, Environmental Health and Safety. (2024). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45789778, 5-Bromo-1H-pyrazolo[3,4-c]pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • University of Wuppertal. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Halogenated Waste. Retrieved from [Link]

  • Angene Chemical. (2025, September 3). Safety Data Sheet: 3-BROMO-5-CHLORO-1H-PYRAZOLO[3,4-B]PYRIDINE. Retrieved from [Link]

  • Moustafa, M. E. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering, 3(3), 1-10.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

Sources

Personal protective equipment for handling 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to the Safe Handling of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

Disclaimer: Specific safety data for this compound is limited. This guide is based on information for structurally similar compounds, including its isomers, and general best practices for handling halogenated pyridine derivatives. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult the supplier-specific Safety Data Sheet (SDS) if available.

This guide provides researchers, scientists, and drug development professionals with essential safety and logistical information for handling this compound. By synthesizing technical data with practical insights, this document aims to foster a culture of safety and precision in the laboratory.

Hazard Identification and Risk Assessment

Anticipated GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 3 or 4): Harmful or toxic if swallowed.[1][3]

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Eye Irritation (Category 2): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]

Given these potential hazards, a thorough risk assessment is the foundational step before any handling of this compound. This assessment should consider the quantity of the substance being used, the nature of the experimental procedure, and the potential for dust or aerosol generation.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended PPE Rationale and Best Practices
Hand Protection Double-gloving with nitrile gloves.[4][5]Nitrile gloves offer good resistance to a range of chemicals.[6] Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.[3]
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[5] A face shield should be worn over goggles when there is a significant risk of splashes or dust generation.[5]This combination protects against both direct splashes and airborne particles. Standard safety glasses do not provide adequate protection from chemical splashes.[7]
Body Protection A flame-resistant lab coat, fully buttoned.[5] Long pants and closed-toe shoes are mandatory.[7]A lab coat protects the skin and personal clothing from contamination. Flame-resistant material is a prudent choice when working with any chemical. Appropriate footwear and leg covering prevent accidental skin exposure.[5][7]
Respiratory Protection Use in a certified chemical fume hood.[4][8] If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator may be necessary.[5]A fume hood is the primary engineering control to prevent inhalation of harmful dust or vapors.[4] Respirator use requires a formal respiratory protection program, including fit testing and training.[5]

Safe Handling and Operational Workflow

Adherence to a standardized workflow is paramount for safe handling. The following diagram illustrates the key steps for working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Solid in Fume Hood prep_hood->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve cleanup_decon Decontaminate Glassware handle_dissolve->cleanup_decon After Experiment cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Conduct a procedure-specific risk assessment.

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Handling:

    • Perform all manipulations, including weighing and transferring the solid compound, within the fume hood to minimize inhalation exposure.[8]

    • Avoid generating dust.[9] If the material is a fine powder, handle it with care.

    • Keep containers tightly closed when not in use to prevent the release of dust or vapors.[8]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Dispose of waste in a designated, labeled hazardous waste container.[1]

    • Remove PPE in the correct order to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[1][9]

Storage and Disposal

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][4]

  • Keep the container tightly sealed.[8][10]

  • Ensure the storage area is clearly labeled.

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[10]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

  • Do not dispose of this chemical down the drain.[1]

Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9]

In the event of a spill, evacuate the area and prevent the spread of the material. For a small spill, and only if properly trained and equipped, absorb the material with an inert substance and place it in a sealed container for disposal. For larger spills, contact your institution's environmental health and safety department.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.